1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-tert-butyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXHDKCPWMRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid basic properties
An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Abstract
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (tBuTCA) is a heterocyclic building block of significant interest in modern medicinal chemistry and materials science.[1] Its structure uniquely combines the metabolic stability and hydrogen bonding capabilities of a 1,4-disubstituted 1,2,3-triazole ring with the versatile reactivity of a carboxylic acid and the conformational influence of a sterically demanding tert-butyl group.[1] This guide provides an in-depth analysis of the core physicochemical properties of tBuTCA, focusing on its acid-base characteristics, synthesis, stability, and reactivity. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: A Privileged Scaffold in Modern Chemistry
The 1,2,3-triazole moiety has been recognized as a "privileged scaffold" in drug discovery, appearing in approved therapeutics such as the antibacterial agent tazobactam and the anticancer agent carboxyamidotriazole.[2] This prominence is due to a combination of favorable characteristics:
-
Metabolic Stability: The triazole ring is exceptionally stable and resistant to chemical and enzymatic degradation, including hydrolysis, oxidation, and reduction.[1][3][4]
-
Bioisosterism: It can act as a bioisostere for amide bonds, offering a similar spatial arrangement and hydrogen bonding capacity but with improved stability.[2]
-
Synthetic Accessibility: The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective route to 1,4-disubstituted triazoles.[1][2]
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid embodies these advantages and adds further layers of utility. The N1-linked tert-butyl group imparts significant steric bulk, which can influence molecular conformation, enhance solubility by disrupting crystal packing, and increase lipophilicity, potentially improving bioavailability in derivative compounds.[1][5] The C4-linked carboxylic acid provides a crucial reactive handle for subsequent derivatization, allowing for the construction of diverse chemical libraries via amide coupling, esterification, or reduction.[1]
Core Physicochemical & Basic Properties
While the molecule contains a carboxylic acid, the user's query regarding "basic properties" necessitates a full exploration of its acid-base profile, which is governed by both the acidic carboxyl group and the weakly basic nitrogen atoms of the triazole ring.
Molecular Structure and Electronic Landscape
The molecule's properties are a direct consequence of its structure: a five-membered aromatic triazole ring substituted at the N1 position with a tert-butyl group and at the C4 position with a carboxylic acid. The triazole ring itself is electron-withdrawing, which significantly influences the acidity of the attached carboxyl group.
Acid-Base Profile: A Tale of Two Functional Groups
The predominant characteristic of tBuTCA in aqueous media is its acidity, driven by the carboxylic acid moiety. However, the triazole ring possesses nitrogen atoms with lone pairs of electrons, giving it a weakly basic character.[6][7]
-
Acidity (pKa): The primary acidic dissociation is the loss of a proton from the carboxylic acid group. The electron-withdrawing nature of the adjacent triazole ring stabilizes the resulting carboxylate anion, making the acid stronger (i.e., having a lower pKa) than a typical aliphatic carboxylic acid. A predicted pKa value for this dissociation is approximately 3.37.[1] This is comparable to the experimentally-derived pKa of a similar N-benzyl analog (pKa = 3.46), underscoring that the acidity is governed by the carboxyl group.[8]
-
Basicity (pKb): The parent 1H-1,2,3-triazole is weakly basic, with a pKb of 1.2 (corresponding to a pKa of the conjugate acid of 1.2).[9] For tBuTCA, protonation would occur on the lone pairs of the N2 or N3 atoms. However, the molecule's overall acidity from the carboxyl group dominates its behavior in solution. In strongly acidic conditions, protonation of the triazole ring is possible, but for most biological and synthetic applications (pH > 4), the molecule will exist predominantly in its carboxylate anion form.
Below is a diagram illustrating the primary acid-base equilibrium of the molecule.
Caption: Primary acid-base equilibrium of tBuTCA.
Physicochemical Data Summary
The following table summarizes key quantitative data for tBuTCA.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1][10] |
| CAS Number | 1260665-09-5 | [1][10] |
| Predicted pKa (Acidic) | 3.37 ± 0.50 | [1] |
| Computed XLogP3 | 0.4 | [10] |
| Predicted Boiling Point | 329.4 ± 34.0 °C | [1] |
Synthesis and Reactivity
The synthesis of tBuTCA is a textbook example of the efficiency of click chemistry, and its structure provides clear pathways for further chemical modification.
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and efficient synthesis involves the 1,3-dipolar cycloaddition of tert-butyl azide and an alkyne derivative of propiolic acid.[1][8] This reaction is highly regioselective, yielding almost exclusively the 1,4-disubstituted isomer.
Caption: CuAAC synthesis workflow for tBuTCA.
Reactivity and Role as a Synthetic Intermediate
The true power of tBuTCA lies in its utility as a building block. The carboxylic acid is the primary site of reactivity, enabling facile diversification.
-
Amide Coupling: The acid can be activated (e.g., with HATU or EDC) and coupled with a wide range of amines to form amides. This is a cornerstone of library synthesis in drug discovery.[5]
-
Esterification: Standard esterification procedures can be used to convert the acid to various esters.
-
C-H Functionalization: Advanced methods allow for the functionalization of the C5-position of the triazole ring, enabling the synthesis of trisubstituted triazoles.[8]
Caption: Key reaction pathways for derivatizing tBuTCA.
Experimental Protocols
To ensure scientific integrity, methodologies for synthesis and characterization must be robust and reproducible.
Protocol: Synthesis of tBuTCA via CuAAC
This protocol is a representative procedure based on established "click chemistry" methods.[8]
Materials:
-
tert-Butyl propiolate
-
tert-Butyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and Water (1:1 v/v)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (2M)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl propiolate (1.0 eq) and tert-butyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.05 eq) in water and a separate solution of sodium ascorbate (0.10 eq) in water.
-
Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction is often exothermic and may change color.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Ester Hydrolysis): Upon completion, add 2M sodium hydroxide solution to the reaction mixture and heat to 50-60 °C for 2-4 hours to hydrolyze the tert-butyl ester.
-
Purification:
-
Cool the mixture to room temperature and wash with ethyl acetate to remove any unreacted starting materials.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality: The use of sodium ascorbate is critical as it reduces the Cu(II) precatalyst to the active Cu(I) species in situ. The t-BuOH/H₂O solvent system is effective for dissolving both the organic reagents and the inorganic catalyst components.[8]
Protocol: pKa Determination by Potentiometric Titration
This self-validating protocol provides an experimental measure of the compound's acidity.
Materials:
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (accurately weighed)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Deionized, degassed water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh ~20-30 mg of the compound and dissolve it in ~50 mL of deionized water. Gentle heating may be required.
-
Titration Setup: Place the beaker on a magnetic stirrer, insert the calibrated pH electrode, and ensure the tip is submerged.
-
Titration: Begin stirring and record the initial pH. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).
-
Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (V_eq) from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This is because at this point, the concentrations of the protonated acid [HA] and the deprotonated carboxylate [A⁻] are equal, as dictated by the Henderson-Hasselbalch equation.
-
Conclusion
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is more than a simple chemical; it is a highly versatile and powerful tool for molecular design. Its defining features—a stable, electron-withdrawing triazole core, a reactive carboxylic acid handle, and a sterically influential tert-butyl group—provide a robust platform for developing novel therapeutics and advanced materials. Understanding its fundamental basic and acidic properties, solubility, and reactivity is paramount for any scientist aiming to incorporate this privileged scaffold into their research and development programs.
References
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ChemRxiv. (2026, January 20). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]
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PubChem. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]
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ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
ResearchGate. (2016, April 15). On the relationships between basicity and acidity in azoles. Retrieved from [Link]
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
ACS Publications. (2021, July 27). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. Retrieved from [Link]
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
-
European Journal of Chemistry. (n.d.). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]
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physicochemical characteristics of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Foreword for the Research Professional: This document serves as a comprehensive technical guide on the physicochemical properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic building block in modern chemical research. As a senior application scientist, my objective is not merely to present data, but to provide a cohesive narrative that intertwines fundamental properties with practical methodologies and strategic applications. The structure of this guide is designed to flow from identity and core properties to the experimental validation of those properties, reflecting the workflow of a research scientist. We will explore the "why" behind the data—how the unique structural features of this molecule, namely the N1-substituted tert-butyl group and the C4-carboxylic acid, govern its behavior and unlock its utility in medicinal chemistry and materials science.
Molecular Identity and Structural Framework
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a derivative of the 1,2,3-triazole scaffold, a class of heterocycles renowned for its metabolic stability and capacity for hydrogen bonding, making it a privileged structure in drug design.[1] The strategic placement of a bulky tert-butyl group at the N1 position introduces significant steric and electronic effects that influence the molecule's conformation, enhance its solubility in organic media by mitigating aggregation, and can direct regioselectivity in further synthetic transformations.[1] The carboxylic acid at the C4 position provides a versatile chemical handle for derivatization, enabling its use in constructing diverse molecular libraries for structure-activity relationship (SAR) studies.[1]
| Identifier | Value |
| IUPAC Name | 1-tert-butyltriazole-4-carboxylic acid[2] |
| Synonyms | 1-TERT-BUTYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID, 1-(1,1-dimethylethyl)-1H-1,2,3-Triazole-4-carboxylic acid[2] |
| CAS Number | 1260665-09-5[1][2] |
| Molecular Formula | C₇H₁₁N₃O₂[1][2] |
| Molecular Weight | 169.18 g/mol [1][2] |
| InChI | InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12)[2] |
| InChIKey | MNFXHDKCPWMRCJ-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(C)(C)N1C=C(N=N1)C(=O)O[2] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Nodes for atoms N1 [label="N", pos="0,1!", color="#4285F4"]; N2 [label="N", pos="0.87,0.5!", color="#4285F4"]; N3 [label="N", pos="0.87,-0.5!", color="#4285F4"]; C4 [label="C", pos="0,-1!", color="#202124"]; C5 [label="C", pos="-0.87,-0.5!", color="#202124"]; H5 [label="H", pos="-1.74,-0.8!", color="#5F6368"];
// Tert-butyl group C_tert [label="C", pos="-0.87,1.8!", color="#202124"]; C_Me1 [label="CH₃", pos="-1.8,2.5!", color="#202124"]; C_Me2 [label="H₃C", pos="0,2.8!", color="#202124"]; C_Me3 [label="CH₃", pos="-0.87,0.8!", label="", shape=none, pos="-0.8, 2.8!"]; // Dummy for label pos label_Me3 [label="CH₃", pos="-0.1, 2.0!"];
// Carboxylic acid group C_cooh [label="C", pos="0,-2!", color="#202124"]; O_keto [label="O", pos="0.8,-2.5!", color="#EA4335"]; O_hydroxyl [label="OH", pos="-0.9,-2.5!", color="#EA4335"];
// Bonds N1 -- N2 -- N3 -- C4 -- C5 -- N1; C5 -- H5; N1 -- C_tert; C_tert -- C_Me1; C_tert -- C_Me2; C_tert -- label_Me3 [style=invis]; C_tert -- C_Me3;
C4 -- C_cooh; C_cooh -- O_keto [style=double, len=1.2]; C_cooh -- O_hydroxyl; }digraph "Synthesis_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];// Reactants tert_butyl_azide [label="tert-Butyl Azide"]; propiolic_acid [label="Propiolic Acid"];
// Reaction Conditions conditions [label="Cu(I) Catalyst\nSolvent (e.g., DMSO/H₂O)", shape=ellipse, fillcolor="#FFFFFF", style=dashed];
// Product product [label="1-(tert-Butyl)-1H-1,2,3-triazole-\n4-carboxylic acid", fillcolor="#E8F0FE"];
// Flow {rank=same; tert_butyl_azide; propiolic_acid;} tert_butyl_azide -> conditions [arrowhead=none]; propiolic_acid -> conditions [arrowhead=none]; conditions -> product; }
Caption: General synthetic route via CuAAC reaction.
Causality in Synthesis:
-
Catalyst Choice: A Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is essential for achieving the high regioselectivity that yields the 1,4-disubstituted isomer exclusively over the 1,5-isomer. [3]* Solvent System: A solvent mixture such as DMSO/H₂O or t-BuOH/H₂O is often employed to solubilize both the organic precursors and the inorganic catalyst components, ensuring a homogeneous reaction environment. [1][3]
Methodologies for Physicochemical Characterization
To ensure the identity, purity, and properties of the compound, a suite of analytical techniques must be employed. The following protocols represent a self-validating system for comprehensive characterization.
Caption: Integrated workflow for compound characterization.
Protocol 1: Structural Verification by Spectroscopy
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure and connectivity of the molecule.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Expected signals include: a sharp singlet for the nine tert-butyl protons (approx. 1.6 ppm), a singlet for the C5-H of the triazole ring (approx. 8.5-8.8 ppm), and a very broad singlet for the carboxylic acid proton (typically >12 ppm in DMSO-d₆).
-
Acquire a ¹³C NMR spectrum. Key expected signals include the quaternary and methyl carbons of the tert-butyl group, two distinct aromatic carbons for the triazole ring, and the carboxyl carbon (approx. >160 ppm).
-
-
Expertise-Driven Insight: The choice of DMSO-d₆ is often superior for carboxylic acids as it solubilizes the compound well and allows for the observation of the acidic proton, which may exchange too rapidly in other solvents like D₂O or methanol-d₄.
B. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum from ~4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands. The most diagnostic peaks for a carboxylic acid are the extremely broad O-H stretch from 2500-3300 cm⁻¹ (due to hydrogen-bonded dimers) and the strong, sharp C=O stretch at ~1710-1760 cm⁻¹. [4][5]* Trustworthiness: The presence of both of these distinctive peaks provides very strong evidence for the carboxylic acid moiety. [6] C. Mass Spectrometry (MS)
-
-
Objective: To confirm the molecular weight and elemental formula.
-
Methodology:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
-
In positive ion mode, observe the protonated molecule [M+H]⁺ at m/z 170.0924.
-
In negative ion mode, observe the deprotonated molecule [M-H]⁻ at m/z 168.0781.
-
-
Expertise-Driven Insight: ESI is the preferred method for polar molecules like this, as it is a soft ionization technique that keeps the molecule intact. [7]Obtaining an accurate mass measurement to four decimal places allows for unambiguous confirmation of the elemental formula (C₇H₁₁N₃O₂).
Protocol 2: Determination of Acid Dissociation Constant (pKa)
-
Objective: To experimentally measure the acidity of the carboxylic acid group.
-
Methodology (Potentiometric Titration):
-
Accurately weigh ~20-30 mg of the compound and dissolve it in a suitable solvent mixture, such as 50:50 methanol/water, to ensure solubility.
-
Calibrate a pH electrode using standard buffers (pH 4, 7, and 10).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (where half of the acid has been neutralized).
-
-
Causality: Potentiometric titration directly measures the equilibrium between the protonated and deprotonated forms, providing a robust and fundamental measurement of acidity.
Protocol 3: Determination of Lipophilicity (logP)
-
Objective: To quantify the molecule's partitioning behavior between an organic and an aqueous phase.
-
Methodology (RP-HPLC):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Use a reversed-phase HPLC system with a C18 column. The mobile phase will be a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a defined pH) and an organic modifier like acetonitrile. [8] 3. Inject a series of standards with known logP values to create a calibration curve of log(k) vs. logP, where k is the retention factor.
-
Inject the sample and determine its retention time.
-
Calculate the retention factor k for the sample and use the calibration curve to determine its logP value.
-
-
Trustworthiness: This method is highly reproducible and correlated with the traditional shake-flask method. It is the standard in the pharmaceutical industry for its high throughput and small sample requirements.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available at: [Link]
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid - PubChem. Available at: [Link]
-
1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem. Available at: [Link]
-
1,2,3-Triazole - Wikipedia. Available at: [Link]
-
An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine - ResearchGate. Available at: [Link]
-
Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed. Available at: [Link]
-
1H--[1][2][9]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base - ChemRxiv. Available at: [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available at: [Link]
- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents.
-
1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
-
1,2,4-triazole (Ref: CGA 71019) - AERU - University of Hertfordshire. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at: [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. Available at: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]
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1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid CAS number 1260665-09-5
An In-Depth Technical Guide to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5)
Introduction: A Modern Building Block Forged by Click Chemistry
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has emerged as a highly valuable and versatile building block in contemporary chemical research.[1] Its structure is deceptively simple, yet it combines three key chemical motifs—a stable 1,2,3-triazole core, a sterically demanding tert-butyl group, and a versatile carboxylic acid handle—that make it a powerful tool for molecular design.[1] The compound's significance is intrinsically linked to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides an efficient and highly reliable method for its synthesis.[1][2]
The 1,2,3-triazole ring is considered a "privileged scaffold" in medicinal chemistry. It is exceptionally stable to metabolic degradation and can act as a bioisostere for other functional groups, while its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets.[1][3] The strategic placement of a tert-butyl group at the N1 position imparts significant steric and electronic influence, which can enhance aqueous solubility, modulate the conformation of resulting molecules, and prevent unwanted aggregation.[1] Finally, the carboxylic acid at the C4 position serves as a reliable anchor point for further chemical elaboration, allowing researchers to readily generate libraries of derivatives for structure-activity relationship (SAR) studies through amide couplings, esterifications, or reductions.[1][4]
This guide provides an in-depth technical overview of its synthesis, properties, and key applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid are summarized below. This data provides the foundational knowledge for its application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 1260665-09-5 | [1][5] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1][5] |
| Molecular Weight | 169.18 g/mol | [1][5] |
| IUPAC Name | 1-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid | [5] |
| Predicted pKa | 3.37 ± 0.50 | [1] |
| Predicted Boiling Point | 329.4 ± 34.0 °C | [1] |
| SMILES | CC(C)(C)N1C=C(N=N1)C(=O)O | [5][6] |
Core Synthesis: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction is the cornerstone of click chemistry, valued for its high yields, mild reaction conditions, and exceptional regioselectivity, which exclusively furnishes the 1,4-disubstituted product.[7] The synthesis of the title compound proceeds via the [3+2] cycloaddition of tert-butyl azide and propiolic acid.
Reaction Mechanism and Rationale
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is often slow and requires elevated temperatures, frequently resulting in a mixture of 1,4- and 1,5-regioisomers.[7][8] The introduction of a copper(I) catalyst dramatically accelerates the reaction and controls the outcome. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the organic azide, proceeding through a six-membered copper-containing ring before reductive elimination yields the stable triazole ring and regenerates the active catalyst.
Causality of Experimental Choices:
-
Copper(I) Source: While Cu(I) salts can be used directly, it is common practice to generate the active Cu(I) species in situ from a more stable and soluble Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent.
-
Reducing Agent: Sodium ascorbate is the quintessential reducing agent for this purpose. It is mild, water-soluble, and efficiently reduces Cu(II) to the catalytically active Cu(I) state, maintaining the necessary concentration of the catalyst throughout the reaction.
-
Solvent System: The reaction is famously versatile and can be performed in a variety of solvents, including mixtures of water and t-butanol or THF, which accommodates both polar and non-polar reactants.[9] The use of water as a solvent is highly advantageous from a green chemistry perspective.[2]
Visualized Catalytic Cycle
The following diagram illustrates the key steps in the Cu(I)-catalyzed cycloaddition pathway.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol
This protocol describes a representative synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of deionized water and tert-butanol (e.g., 50 mL).
-
Addition of Azide: To the stirred solution, add tert-butyl azide (1.1 eq). (Caution: See Section 4.2 for safety information on handling azides) .
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Initiation: Add the catalyst solution dropwise to the main reaction flask. The reaction is often exothermic.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, acidify the mixture to a pH of ~2-3 with dilute hydrochloric acid (e.g., 1M HCl). This step ensures the carboxylic acid is protonated.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a white solid.
Precursor Synthesis and Critical Safety Protocols
Precursor Availability
-
Propiolic Acid (HC≡CCO₂H): This is a commercially available acetylenic carboxylic acid.[10][11] It is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE).[12]
-
tert-Butyl Azide ((CH₃)₃CN₃): This key reagent can be purchased commercially or synthesized. A common laboratory preparation involves the reaction of tert-butyl alcohol with sodium azide in the presence of a strong acid like sulfuric acid.[13]
Mandatory Safety Protocol: Handling Organic Azides
Organic azides, particularly those with a low molecular weight, are energetic compounds and must be considered potentially explosive .[14][15] They can be sensitive to heat, shock, and friction.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Scale: Whenever possible, work with the smallest scale of reagents necessary. Avoid preparing large quantities of the azide.
-
Distillation: Distillation of azides should be avoided. If absolutely necessary, it must be performed behind a blast shield at reduced pressure and low temperatures. Violent decompositions have been reported.[16]
-
Metal Contamination: Avoid contact with heavy metals (except for the copper catalyst used in the reaction itself), as these can form highly explosive metal azides. Use glass or Teflon equipment.
-
Storage: Store azides in a cool, dark place, away from heat sources and other reactive chemicals.
-
Disposal: Quench any residual azide carefully with a suitable reducing agent before disposal.
Applications in Research and Development
Medicinal Chemistry
The title compound is a powerful scaffold for drug discovery programs.[1] Its derivatives have shown promise in several therapeutic areas.
-
Antifungal and Antimicrobial Agents: The 1,2,3-triazole core is a known pharmacophore in antifungal drugs.[1] Studies have shown that triazole carboxylic acids can exhibit potent activity against pathogens like Candida albicans.[1][17] The tert-butyl group can enhance lipophilicity, which may improve bioavailability and cell membrane penetration.[1]
-
Pregnane X Receptor (PXR) Inhibition: PXR is a nuclear receptor that regulates the metabolism of many drugs.[4] Over-activation of PXR can lead to adverse drug-drug interactions. Carboxamide derivatives of the 1,2,3-triazole scaffold have been developed as potent and selective PXR inhibitors, demonstrating the utility of this core in modulating drug metabolism pathways.[4]
Workflow: Library Synthesis for SAR Studies
The carboxylic acid moiety is an ideal functional handle for creating large libraries of compounds for SAR screening. The most common derivatization is amide bond formation, which is robust and allows for the introduction of diverse chemical functionalities.
Caption: Workflow for generating a compound library via amide coupling for SAR studies.
Materials Science and Nanotechnology
Beyond medicine, this compound serves as a monomer or functionalizing agent in materials science.[1]
-
Functional Polymers: It can be incorporated into polymer chains via click chemistry reactions. The resulting polymers can be used in specialized coatings, adhesives, or as biocompatible materials for drug delivery systems.[1]
-
Nanotechnology: The triazole ring can act as a ligand to coordinate with metal ions, enabling the formation of nanostructures or metal-organic frameworks (MOFs). Its stability and functional handle make it suitable for developing nanocarriers for targeted therapy.[1]
Conclusion
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is more than just another chemical reagent; it is a testament to the power of rational molecular design and the utility of click chemistry. Its unique combination of a stable heterocyclic core, a sterically influential group, and a reactive handle provides chemists with a reliable and versatile platform for innovation. From developing next-generation pharmaceuticals to engineering advanced functional materials, its applications are broad and impactful. As research continues, this building block is poised to play an even greater role in addressing complex challenges in science and medicine.
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Frontiers in Chemistry. (2019, February 18). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Retrieved from [Link]
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ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]
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PubChem. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]
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PubMed. (2017, August 18). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. Retrieved from [Link]
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Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
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ResearchGate. (2025, October 15). (PDF) Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]
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Organic Syntheses. (n.d.). t-BUTYL AZIDOFORMATE. Retrieved from [Link]
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ResearchGate. (2025, August 7). Decarboxylative click cycloaddition: an emerging strategy towards substituted 1,2,3-triazole derivatives | Request PDF. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. Retrieved from [Link]
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LookChem. (n.d.). Cas 13686-33-4,tert-Butyl azide. Retrieved from [Link]
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Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. Retrieved from [Link]
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Synthonix. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
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National Institutes of Health (NIH). (2019, September 16). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]
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ChemBK. (n.d.). Propiolic acid. Retrieved from [Link]
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Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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ACS Publications. (n.d.). Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes. Retrieved from [Link]
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Iris Unimore. (2006). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2,4-Triazole-3-carboxylic Acid in Agrochemicals and Pharmaceuticals. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We delve into the synthesis, spectroscopic characterization, and structural features of this compound, emphasizing the profound influence of the tert-butyl group on its physicochemical properties and reactivity. This guide is intended to serve as a valuable resource for researchers leveraging this molecule in the design and development of novel therapeutic agents and functional materials.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable metabolic stability, capacity for hydrogen bonding, and rigid planar structure.[1] These characteristics make it an ideal linker or core element in the design of bioactive molecules that can effectively interact with biological targets.[2] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," has further propelled the widespread adoption of the 1,2,3-triazole motif by providing a highly efficient and regioselective method for its synthesis.[3]
This guide focuses on a specific, yet highly valuable derivative: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. The strategic incorporation of a tert-butyl group at the N1 position and a carboxylic acid at the C4 position imparts unique properties that are of great interest to the scientific community.
Molecular Identity and Physicochemical Properties
The fundamental properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | [4] |
| CAS Number | 1260665-09-5 | [4] |
| Molecular Formula | C₇H₁₁N₃O₂ | [4] |
| Molecular Weight | 169.18 g/mol | [4] |
| Canonical SMILES | CC(C)(C)N1C=C(N=N1)C(=O)O | [4] |
Synthesis: A Practical Approach via Click Chemistry
The most common and efficient route to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.
3.1. Retrosynthetic Analysis
A retrosynthetic analysis reveals the two key starting materials: tert-butyl azide and propiolic acid.
Caption: Retrosynthetic analysis of the target molecule.
3.2. Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid.
Materials:
-
tert-Butyl azide
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add tert-butyl azide (1.1 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, dissolve copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid.
3.3. Safety Considerations
-
tert-Butyl Azide: Organic azides are potentially explosive and should be handled with extreme caution. Avoid heat, friction, and shock.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5]
-
General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis.
Spectroscopic Characterization and Structural Elucidation
The molecular structure of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid can be unequivocally confirmed through a combination of spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.5-1.7 ppm. A singlet corresponding to the proton on the C5 of the triazole ring will appear further downfield, usually around 8.0-8.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons. The two carbons of the triazole ring will appear in the aromatic region, and the carbonyl carbon of the carboxylic acid will be the most downfield signal.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong absorption around 1700-1725 cm⁻¹. C-H stretching vibrations of the tert-butyl group will be observed just below 3000 cm⁻¹.
4.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 169.18 g/mol .[4]
The Influence of the tert-Butyl Group: A Steric and Electronic Perspective
The tert-butyl group at the N1 position of the triazole ring is not merely a passive substituent; it exerts significant steric and electronic effects that profoundly influence the molecule's properties.
5.1. Steric Hindrance
The bulky nature of the tert-butyl group provides steric shielding to one face of the triazole ring. This can direct the approach of reagents in subsequent reactions, influencing the regioselectivity of further functionalization.[6] Furthermore, the steric bulk can restrict the rotation around the N-C(CH₃)₃ bond, potentially leading to distinct conformational isomers in more complex derivatives.
5.2. Electronic Effects
The tert-butyl group is an electron-donating group through induction. This can subtly influence the electron density of the triazole ring, affecting its reactivity and the acidity of the carboxylic acid proton.
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A Technical Guide to the Spectroscopic Characterization of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding, and the synthetic accessibility of the 1,2,3-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) make it a valuable scaffold in drug design and development. The tert-butyl group at the 1-position provides steric bulk, which can influence molecular interactions and improve metabolic stability, while the carboxylic acid at the 4-position offers a versatile handle for further chemical modifications.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this guide, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive analysis for researchers working with this and similar molecules.
Synthesis and Structural Context
The primary route to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction involves the 1,3-dipolar cycloaddition of tert-butyl azide with propiolic acid. The copper(I) catalyst ensures high regioselectivity, yielding the 1,4-disubstituted triazole isomer exclusively.
The choice of this synthetic route is driven by its efficiency, mild reaction conditions, and high yields.[2] Understanding the synthetic origin is crucial for spectroscopic analysis as it confirms the connectivity and regiochemistry of the molecule, which is fundamental to interpreting the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: A deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the presence of an acidic proton. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ could also be used to improve solubility and observe the exchangeable proton.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality spectra.
-
Instrumentation: Spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, with three distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~13.0 - 12.0 | broad singlet | 1H | -COOH | The carboxylic acid proton is acidic and its chemical shift is highly dependent on concentration and solvent. It will appear as a broad singlet that can exchange with D₂O. |
| ~8.5 - 8.2 | singlet | 1H | C5-H (triazole) | The proton on the triazole ring is deshielded due to the electronegativity of the adjacent nitrogen atoms and the aromatic character of the ring. Its exact position can be influenced by the solvent. |
| ~1.6 | singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. This upfield shift is characteristic of alkyl protons. |
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to each unique carbon environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
| ~162 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for this functional group.[3] |
| ~145 | C4 (triazole) | The triazole ring carbon bearing the carboxylic acid group is a quaternary carbon and will be deshielded. |
| ~128 | C5 (triazole) | The triazole ring carbon bearing the proton will be less deshielded than C4. Its chemical shift is a key indicator of the triazole ring's electronic environment. |
| ~62 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the attached nitrogen atom. |
| ~30 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group will give rise to a single, typically intense, signal in the upfield alkyl region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and the triazole ring.
Experimental Protocol: IR Sample Preparation
-
Attenuated Total Reflectance (ATR): This is the most convenient method. A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: The sample can be ground with potassium bromide (KBr) and pressed into a thin pellet. This method can sometimes yield sharper peaks.
Expected IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | This very broad and characteristic absorption is due to the strong hydrogen bonding between carboxylic acid dimers. |
| ~2970 (sharp) | C-H stretch (sp³) | tert-Butyl | Asymmetric and symmetric stretching of the methyl groups. |
| ~1720 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is typically very intense and sharp. Its position can be slightly shifted by conjugation and hydrogen bonding. |
| ~1580 and ~1470 | C=N and N=N stretch | Triazole Ring | These absorptions are characteristic of the triazole ring system and confirm its presence.[4] |
| ~1400 and ~920 | O-H bend | Carboxylic Acid | In-plane and out-of-plane bending vibrations of the hydroxyl group, often coupled with C-O stretching. |
| ~1370 (sharp) | C-H bend | tert-Butyl | The characteristic symmetric bending ("umbrella" mode) of a tert-butyl group. |
| ~1250 | C-N stretch | Triazole Ring | Stretching vibration of the carbon-nitrogen bonds within the triazole ring.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely show a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Electron impact (EI) ionization can also be used to induce more fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Expected Mass Spectrometric Data
The molecular formula of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is C₇H₁₁N₃O₂, with a monoisotopic mass of 169.0851 g/mol .
Expected Fragmentation Pattern (under EI or CID):
The fragmentation will likely be driven by the stability of the resulting ions.
| Predicted m/z | Fragment Ion | Rationale and Field Insights |
| 169 | [M]⁺˙ | The molecular ion peak. |
| 154 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation. This is a very common fragmentation pathway for tert-butyl substituted compounds.[3] |
| 125 | [M - CO₂]⁺˙ | Decarboxylation of the molecular ion. |
| 113 | [M - C₄H₈]⁺˙ | Loss of isobutylene via a McLafferty-type rearrangement. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is very stable and often observed as a prominent peak in the mass spectra of compounds containing this group. |
Logical Relationship of Spectroscopic Data
Caption: Interconnectivity of synthesis and spectroscopic analysis.
Conclusion
The spectroscopic characterization of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is straightforward due to its distinct structural features. The combination of NMR, IR, and MS provides a complete picture of the molecule's structure, confirming the presence of the tert-butyl group, the 1,4-disubstituted triazole ring, and the carboxylic acid functionality. This guide provides researchers with a solid foundation for the identification and characterization of this important chemical building block, enabling its confident use in the synthesis of novel compounds for a wide range of applications. The predictive nature of this analysis, based on fundamental principles and data from analogous structures, serves as a reliable roadmap for interpreting experimental data.
References
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Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
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Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]
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13C NMR Chemical Shift. Oregon State University. [Link]
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N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2014). PubMed Central. [Link]
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FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
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Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
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Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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The mass spectrum of tert-butylamine follows shows an intense bas... Pearson. [Link]
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A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. [Link]
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Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. SciSpace. [Link]
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Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. [Link]
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catalyzed azide-alkyne cycloadditions (CuAAC) ligands and methods for carrying out Cu(I). Moscow Innovation Cluster. [Link]
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1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid: From Foundational Synthesis to Modern Applications
An In-depth Technical Guide for Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid, a cornerstone building block in contemporary chemical and pharmaceutical research. We will explore its historical context, detail its highly efficient synthesis, and discuss the strategic rationale behind its widespread use in drug discovery and materials science.
Introduction: A Molecule of Strategic Importance
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5) is a heterocyclic compound whose value lies in the strategic combination of its three core components.[1][2] The 1,2,3-triazole ring serves as a robust and metabolically stable scaffold, often acting as a bioisostere for amide bonds.[1] The N1-substituted tert-butyl group provides significant steric bulk, which can enhance metabolic stability by shielding the core, improve solubility by disrupting crystal packing, and enforce specific molecular conformations crucial for selective binding to biological targets.[1] Finally, the carboxylic acid at the C4 position offers a versatile chemical handle, enabling straightforward derivatization through amide couplings, esterifications, or reductions to build molecular complexity and generate libraries for structure-activity relationship (SAR) studies.[1] This trifecta of properties makes it an indispensable tool for the modern medicinal chemist.
Table 1: Compound Identification and Key Properties
| Property | Value |
| IUPAC Name | 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid |
| CAS Number | 1260665-09-5 |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| Appearance | White to off-white solid |
Source: PubChem, Benchchem[1][2]
Historical Context: A Product of the "Click Chemistry" Revolution
The story of this specific molecule is inextricably linked to the development of one of modern chemistry's most powerful reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While 1,2,3-triazoles have been known for over a century, their synthesis was often cumbersome and produced mixtures of isomers. The seminal, independent work of K. Barry Sharpless and Morten Meldal in the early 2000s established the CuAAC reaction, which provided an almost perfect method for creating 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity, high yields, and tolerance for a vast array of functional groups.
The discovery of 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid was not a singular event but a natural and immediate consequence of this new synthetic power. Researchers exploring the scope of "click chemistry" logically combined readily available starting materials—tert-butyl azide and propiolic acid derivatives—to rapidly generate novel scaffolds, with this compound emerging as a particularly useful and versatile example.[1]
Core Synthesis: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the universally accepted method for the synthesis of this compound due to its efficiency and reliability.[1] The reaction involves the 1,3-dipolar cycloaddition between an azide (tert-butyl azide) and a terminal alkyne (propiolic acid or its ester), catalyzed by a copper(I) species.
Causality in Experimental Design:
-
Catalyst: A Cu(I) source is essential. Often, Cu(II) salts like CuSO₄·5H₂O are used in conjunction with a reducing agent, such as sodium ascorbate. The ascorbate continuously reduces the Cu(II) to the active Cu(I) state, preventing oxidative side reactions and maintaining catalytic turnover.
-
Solvent: A mixture of water and an organic solvent (e.g., t-butanol, DMF) is frequently used. This system solubilizes both the organic reactants and the inorganic copper catalyst, creating a homogeneous and efficient reaction environment.
-
Regioselectivity: The copper catalyst is the key to the reaction's complete regioselectivity. It coordinates with the terminal alkyne, forming a copper acetylide, which then reacts specifically with the azide to yield only the 1,4-disubstituted triazole isomer.
Diagram: Synthesis Workflow
Caption: A typical two-step synthesis pathway for the target compound.
Detailed Laboratory Protocol
This protocol describes a reliable, two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask, add tert-butanol (50 mL) and deionized water (50 mL).
-
Add Reagents: Add ethyl propiolate (1.0 eq., e.g., 10 mmol, 0.98 g) and tert-butyl azide (1.1 eq., 11 mmol, 1.09 g) to the solvent mixture and stir to dissolve.
-
Prepare Catalysts: In a separate vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq., 0.5 mmol, 125 mg) in 5 mL of water. In another vial, dissolve sodium ascorbate (0.15 eq., 1.5 mmol, 297 mg) in 5 mL of water.
-
Initiate Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The mixture will typically turn opaque or yellowish-green.
-
Reaction Execution: Seal the flask and stir vigorously at room temperature for 12-24 hours.
-
Monitoring & Workup: Monitor reaction completion by TLC or LC-MS. Once complete, dilute the mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by silica gel chromatography if necessary.
Step 2: Saponification to the Carboxylic Acid
-
Hydrolysis Setup: Dissolve the ethyl ester from Step 1 (1.0 eq., e.g., 8 mmol) in a mixture of tetrahydrofuran (THF, 40 mL) and water (20 mL).
-
Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq., 16 mmol, 671 mg) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring & Workup: Monitor the disappearance of the ester by TLC. Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.
-
Acidification & Isolation: Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate will form.
-
Final Product: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to afford the pure 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid.
Table 2: Typical Reaction Yields
| Step | Reaction | Typical Isolated Yield |
| 1 | CuAAC Ester Formation | 90–98% |
| 2 | Saponification | >95% |
Applications in Research and Development
The title compound is not an end product but a critical starting point for creating more complex molecules with tailored functions. Its derivatives have shown broad applicability across multiple fields.[3]
-
Medicinal Chemistry: The triazole core is a proven pharmacophore found in numerous approved drugs.[4] Derivatives of this acid are investigated as potential antiviral, antibacterial, anti-inflammatory, and anticancer agents.[3] For example, the related 1-alkyl-1,2,3-triazole-4-carboxamide scaffold is central to the antiepileptic drug Rufinamide.[5]
-
Agrochemicals: The triazole structure is a key component in many herbicides and fungicides, and this building block allows for the rapid synthesis of new candidates.[1]
-
Materials Science: The carboxylic acid allows the molecule to be grafted onto surfaces or polymerized into advanced materials, such as coatings, adhesives, or drug-delivery systems with enhanced biocompatibility.[1]
Diagram: Application Pathways
Caption: Derivatization pathways from the core acid to major application areas.
Conclusion and Future Outlook
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a prime example of how a breakthrough in synthetic methodology can provide the tools to accelerate innovation across scientific disciplines. Its robust, reliable, and scalable synthesis via CuAAC has made it a staple in the toolbox of chemists. As researchers continue to demand molecular scaffolds that blend stability, functionality, and precise three-dimensional structure, the utility of this compound is set to expand, cementing its role in the development of next-generation pharmaceuticals, advanced materials, and high-performance agrochemicals.
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One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Center for Biotechnology Information. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid - PubChem. PubChem. [Link]
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Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Center for Biotechnology Information. [Link]
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A Technical Guide to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While direct biological activity of this specific molecule is not extensively documented, its true value lies in its role as a versatile and strategically designed scaffold. We will dissect the constituent parts of the molecule, explore its synthesis via copper-catalyzed "click chemistry," and present its potential in constructing novel therapeutic agents by examining related, biologically active triazole derivatives. This guide offers field-proven insights into the rationale behind its design and provides detailed experimental protocols for assessing the biological activity of compounds derived from this core structure, with a focus on enzyme inhibition assays.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable physicochemical and biological properties. These are often referred to as "privileged scaffolds." The 1,2,3-triazole ring system is a prime example of such a scaffold.[1] Molecules built around a 1,2,3-triazole core are known for their exceptional chemical stability, resistance to metabolic degradation, and their capacity to engage with biological targets through hydrogen bonding and dipole interactions.[2]
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is not merely another triazole; it is a thoughtfully designed building block. Its structure incorporates three key features, each contributing a specific advantage for drug design:
-
The 1,2,3-Triazole Core: A rigid, aromatic, and polar backbone that serves as a reliable linker and pharmacophore.[2]
-
The N1-tert-Butyl Group: A bulky, lipophilic group that provides steric influence and can enhance metabolic stability.[3]
-
The C4-Carboxylic Acid: A critical functional group for forming key interactions with biological targets and a versatile handle for synthetic elaboration.[4]
This guide will deconstruct the molecule to explain the causality behind its design and utility, positioning it as a powerful starting point for developing next-generation therapeutics.
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5] This reaction is renowned for its high yield, reliability, mild reaction conditions, and exceptional regioselectivity, affording exclusively the 1,4-isomer.[6]
The synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid proceeds via the reaction of tert-butyl azide and propiolic acid, catalyzed by a copper(I) source.
Conceptual Synthesis Workflow
The diagram below illustrates the fundamental workflow of the CuAAC reaction for generating the target scaffold.
Caption: Conceptual workflow for CuAAC synthesis.
Dissecting the Molecular Architecture for Drug Design
The efficacy of this scaffold stems from the distinct properties of its three primary components. Understanding these is critical for rationally designing derivative compounds.
The N1-tert-Butyl Group: A Steric Shield and Metabolic Blocker
The tert-butyl group is a common motif in medicinal chemistry, employed to impart specific characteristics on a molecule.[7]
-
Steric Influence: Its bulky nature can be used to control the conformation of a molecule or to probe the steric tolerance of a target's binding pocket. This steric hindrance can also shield adjacent functional groups from unwanted reactions.[8]
-
Metabolic Stability: The tert-butyl group is often resistant to metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of many drugs. Incorporating this group can increase the half-life and bioavailability of a compound.[3]
-
Solubility and Lipophilicity: It significantly increases the lipophilicity of a molecule, which can be crucial for crossing cellular membranes. This property must be balanced to maintain adequate aqueous solubility.[8]
The C4-Carboxylic Acid: The Anchor for Biological Targeting
The carboxylic acid moiety is a cornerstone of drug design, present in over 450 marketed drugs.[4]
-
Pharmacophore: It is an excellent hydrogen bond donor and acceptor. In its deprotonated carboxylate form at physiological pH, it can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein's active site.
-
Synthetic Handle: It is a highly versatile functional group for synthetic modification. Through standard amide coupling, esterification, or reduction reactions, a diverse library of derivatives can be rapidly synthesized to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: While crucial, the carboxylic acid group can sometimes lead to poor membrane permeability or metabolic liabilities. In such cases, it can be replaced with a bioisostere—a different functional group with similar physicochemical properties. This is a key strategy in drug optimization.[4][9] Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids.[10][11]
Biological Activity of Derivative Scaffolds: Case Studies
While 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a starting material, derivatives containing the 1,2,3-triazole core have demonstrated potent and selective activity against various biological targets.
Case Study 1: Aromatase and IDO1 Inhibitors
The 1,2,3-triazole scaffold is present in compounds designed as potent enzyme inhibitors for oncology.
-
Aromatase Inhibitors: Novel hybrids containing both 1,2,3-triazole and 1,2,4-triazole rings have been synthesized and shown to be potent aromatase inhibitors, a key target in estrogen-dependent cancers.[12] Some derivatives exhibit inhibitory concentrations (IC50) in the nanomolar range, comparable to established drugs.[12]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: In the field of cancer immunotherapy, 1,2,3-triazole derivatives have been developed as inhibitors of IDO1, an enzyme that promotes immune escape in tumors.[13] SAR studies have shown that the triazole ring can coordinate with the heme iron in the enzyme's active site, and derivatives have achieved IC50 values in the sub-micromolar range.[13]
Table 1: Representative Biological Activities of 1,2,3-Triazole Derivatives
| Compound Class | Target Enzyme | Reported Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|
| Triazole Hybrid 6b | Aromatase | 0.09 µM | [12] |
| Triazole Hybrid 6a | Aromatase | 0.12 µM | [12] |
| Triazole-Urea 3a | IDO1 | 0.75 µM | [13] |
| Triazole Hybrid 6b | MCF-7 Cancer Cell Line | 35 nM |[12] |
Case Study 2: Prolyl Oligopeptidase (POP) as a Therapeutic Target
Prolyl Oligopeptidase (POP) is a serine protease implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15] Its inhibition is a promising therapeutic strategy. While the title compound is not a known POP inhibitor, its structure contains features common to enzyme inhibitors. Therefore, we present a detailed protocol for a POP inhibition assay as a practical example of how a derivative synthesized from this scaffold could be evaluated.
Experimental Protocol: Fluorogenic Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol describes a robust, high-throughput method for determining the inhibitory activity of a test compound against purified human POP enzyme. The assay relies on a fluorogenic substrate that, when cleaved by POP, releases a fluorescent molecule (AMC), which can be quantified.
Principle of the Assay
The causality of this assay is straightforward: the rate of fluorescence increase is directly proportional to the POP enzyme activity. An effective inhibitor will bind to the enzyme, reduce its activity, and thus slow the rate of fluorescence generation.
Caption: Mechanism of the fluorogenic POP assay.
Materials
-
Purified Human Recombinant POP Enzyme (BPS Bioscience, Cat. #80105 or equivalent)
-
Fluorogenic POP Substrate (e.g., Z-Gly-Pro-AMC)
-
POP Assay Buffer (e.g., Tris-based buffer with additives, pH 7.5)
-
Test Compound (solubilized in DMSO)
-
Positive Control Inhibitor (e.g., Z-Pro-Prolinal)
-
96-well black, low-binding microtiter plates
-
Microplate fluorimeter (Excitation: 355-360 nm, Emission: 450-460 nm)[14][16]
Step-by-Step Methodology
A. Preparation of Reagents (Self-Validating System)
-
Test Compound Dilutions: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create a further intermediate dilution in POP Assay Buffer. Causality: This two-step dilution minimizes the final DMSO concentration in the assay well, preventing solvent-induced enzyme inhibition. A final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Enzyme Working Solution: Dilute the POP enzyme stock to the desired working concentration (e.g., 20 ng/µL) in ice-cold POP Assay Buffer.[17] Causality: The enzyme is kept on ice to maintain its activity and stability prior to starting the reaction.
-
Substrate Working Solution: Dilute the fluorogenic substrate stock to its final working concentration (e.g., 50 µM) in POP Assay Buffer.[17] Causality: The substrate concentration should be near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.
-
Assay Controls:
-
100% Activity Control (Negative Control): Wells containing enzyme, substrate, and assay buffer with DMSO vehicle only. Validates the baseline enzyme activity.
-
No Enzyme Control (Blank): Wells containing substrate and assay buffer with DMSO vehicle, but no enzyme. Corrects for background fluorescence and substrate auto-hydrolysis.
-
Positive Control: Wells containing enzyme, substrate, and a known POP inhibitor at a concentration that gives high inhibition (e.g., 5x its IC50). Validates that the assay can detect inhibition.
-
B. Assay Procedure
-
Plate Layout: Design the plate map, including blanks, 100% activity controls, positive controls, and multiple concentrations of each test compound.
-
Add Inhibitor/Vehicle: To the appropriate wells of the 96-well plate, add 10 µL of the diluted test compounds, positive control, or DMSO vehicle.
-
Add Enzyme: Add 80 µL of the POP enzyme working solution to all wells except the "No Enzyme Control" wells. Add 80 µL of assay buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. Causality: This step allows the test compound to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Initiate Reaction: Add 10 µL of the substrate working solution to all wells to start the reaction. The final volume in each well is 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorimeter. Measure the fluorescence intensity at one-minute intervals for 30 minutes.[14]
C. Data Analysis
-
Subtract Background: For each time point, subtract the average fluorescence reading of the "No Enzyme Control" wells from all other wells.
-
Determine Reaction Rate: Plot the background-subtracted fluorescence versus time for each well. The initial reaction rate (V) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_activity))
-
Determine IC₅₀: Plot the % Inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid represents a quintessential starting point for modern medicinal chemistry campaigns. Its facile and robust synthesis via click chemistry, combined with a molecular architecture that balances steric, electronic, and functional requirements, makes it an exceptionally valuable scaffold. By leveraging the stability of the triazole core, the metabolic shielding of the tert-butyl group, and the versatile targeting capabilities of the carboxylic acid, researchers can efficiently generate and optimize novel drug candidates. Future research should focus on exploring diverse substitutions at the carboxylic acid position, including the synthesis of amide libraries and the investigation of various bioisosteres, to probe interactions with a wide range of biological targets, from kinases and proteases to nuclear receptors.
References
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BPS Bioscience. (n.d.). POP Assay Kit. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications | Request PDF. Retrieved January 26, 2026, from [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved January 26, 2026, from [Link]
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Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved January 26, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Novel Benzimidazole Derivatives as Effective Inhibitors of Prolyl Oligopeptidase: Synthesis, in Vitro and in Silico Analysis. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorogenic Prolyl OligoPeptidase (POP) Assay Kit. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved January 26, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Retrieved January 26, 2026, from [Link]
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Unlocking the Therapeutic Potential of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and versatile synthetic accessibility via "click" chemistry.[1] This technical guide delves into the therapeutic landscape of a specific, yet promising derivative: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid . While direct extensive research on this particular molecule is emerging, its structural features—a bulky, lipophilic tert-butyl group and a hydrogen-bonding capable carboxylic acid—provide a strong rationale for exploring its potential against a range of validated therapeutic targets.[2] This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a logical framework for identifying and validating its potential molecular targets, with a primary focus on oncology and enzyme inhibition.
Introduction: The Strategic Design of a Privileged Scaffold
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest, embodying key attributes of a successful therapeutic agent. The 1,2,3-triazole ring system is a bioisostere for the amide bond, capable of engaging in hydrogen bonding and dipole-dipole interactions with biological macromolecules, yet it is resistant to metabolic degradation.[1]
The strategic inclusion of two key functional groups dictates its potential biological activity:
-
The 1-(tert-Butyl) Group: This bulky alkyl group significantly enhances the molecule's lipophilicity. In drug design, increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to enhanced bioavailability and intracellular target engagement.[2]
-
The 4-Carboxylic Acid Moiety: This functional group is a versatile handle for molecular interactions. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing for ionic interactions with positively charged residues (e.g., lysine, arginine) in protein binding pockets. This feature is particularly prominent in the active sites of many enzymes, making it a critical component for targeted inhibition.
Given these structural characteristics and the broader literature on 1,2,3-triazole derivatives, we will explore two primary avenues for therapeutic targeting: enzyme inhibition in the tumor microenvironment and disruption of cancer cell signaling pathways .
Primary Hypothesized Therapeutic Targets
Based on extensive analysis of structurally related 1,2,3-triazole-4-carboxylic acids, two enzyme families stand out as high-probability targets for this compound.
Carbonic Anhydrases (CAs): Targeting Tumor Hypoxia and pH Regulation
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Certain isoforms, particularly CA IX and CA XII , are overexpressed in a variety of solid tumors and are associated with poor prognosis.[4] Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[4]
Causality for Targeting: The carboxylic acid group of our lead compound can act as a zinc-binding group, anchoring the inhibitor within the enzyme's active site. Non-sulfonamide inhibitors, often containing carboxylic acids, are a major area of research for developing isoform-selective CA inhibitors with potentially fewer side effects than classical sulfonamide drugs.[4][5]
Cathepsin B: A Key Player in Tumor Invasion and Metastasis
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed and secreted by cancer cells.[6] Extracellular cathepsin B plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and the metastatic cascade.[6]
Causality for Targeting: 1,2,3-triazole derivatives bearing carboxylic acid moieties have been successfully designed as dual inhibitors of both carbonic anhydrases and cathepsin B.[5] The carboxylic acid can form critical hydrogen bond interactions with residues in the active site of cathepsin B, leading to potent inhibition.
Experimental Workflows for Target Validation
A rigorous, multi-step approach is required to validate these hypothesized targets. The following protocols provide a self-validating system, moving from broad enzymatic inhibition to specific target engagement within a cellular context.
Workflow for Validating Carbonic Anhydrase Inhibition
This workflow is designed to confirm the inhibition of CA activity and determine the selectivity of the compound for tumor-associated isoforms.
Caption: Workflow for Carbonic Anhydrase Target Validation.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
-
Principle: This is the gold-standard method for measuring CA activity. It measures the change in pH over time as CO2 is hydrated. The rate of this reaction is directly proportional to the enzyme's catalytic activity.
-
Reagents & Equipment:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (dissolved in DMSO).
-
Buffer (e.g., 20 mM HEPES or TAPS, pH 7.4).
-
pH indicator (e.g., p-Nitrophenol).
-
CO2-saturated water.
-
Stopped-flow spectrophotometer.
-
-
Methodology:
-
Equilibrate the enzyme solution (e.g., 10 µM) and the buffer containing the pH indicator in separate syringes of the stopped-flow instrument at 25°C.
-
To measure inhibition, pre-incubate the enzyme with varying concentrations of the test compound for 15 minutes at room temperature.
-
Rapidly mix the enzyme solution (with or without inhibitor) with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time (typically milliseconds).
-
Calculate the initial rate of the reaction from the slope of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Self-Validation: The protocol's integrity is maintained by running parallel assays with a known, potent CA inhibitor (e.g., Acetazolamide) as a positive control and a vehicle (DMSO) as a negative control. Consistent results for the controls validate the assay's performance.
Broader Anticancer Target Identification Workflow
While CAs and cathepsins are strong starting points, the compound may have other anticancer targets. A broader, unbiased approach is necessary to uncover novel mechanisms of action.
Caption: Workflow for Broad Anticancer Target Identification.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
-
Principle: The U.S. National Cancer Institute's panel of 60 different human tumor cell lines (NCI-60) is a powerful tool for identifying novel anticancer compounds and provides insights into their potential mechanisms of action through the COMPARE algorithm.[7]
-
Methodology:
-
Submit 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid to the NCI Developmental Therapeutics Program (DTP).
-
The compound will be tested at a single high dose (e.g., 10 µM) against the 60 cell lines.
-
If significant growth inhibition is observed, a full 5-dose screening will be performed to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) for each cell line.
-
-
Data Analysis & Causality:
-
The resulting pattern of cellular sensitivity is a unique "fingerprint" of the compound's activity.
-
This fingerprint is entered into the COMPARE algorithm , which searches a database of over 100,000 compounds with known mechanisms of action.
-
A high correlation coefficient with a compound of known mechanism provides a strong hypothesis for the test compound's target or pathway. For example, a high correlation with known tubulin inhibitors suggests that our compound may also target tubulin polymerization.[7] This data-driven approach provides a logical, evidence-based starting point for more focused mechanistic studies.
-
Quantitative Data Summary & Future Directions
As experimental data is generated, it should be meticulously organized to facilitate structure-activity relationship (SAR) studies.
Table 1: Hypothetical Target Inhibition Data
| Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity vs. hCA I |
| hCA I | >100 | - | 1 |
| hCA II | 15.2 | 8.9 | >6.5 |
| hCA IX | 1.8 | 0.7 | >55 |
| hCA XII | 2.5 | 1.1 | >40 |
| Cathepsin B | 5.6 | - | N/A |
The most promising avenues for this compound appear to be as an inhibitor of tumor-associated carbonic anhydrases and potentially cathepsin B. The tert-butyl group likely contributes to favorable interactions within hydrophobic pockets of these enzymes, while the carboxylic acid is crucial for coordinating with the active site zinc in CAs or forming hydrogen bonds in cathepsin B.
Future work should focus on:
-
Co-crystallization: Obtaining an X-ray crystal structure of the compound bound to its target enzyme will provide definitive proof of the binding mode and guide further rational design.
-
In Vivo Efficacy Studies: Testing the compound in animal models of cancer (e.g., xenograft models using cell lines sensitive to the compound) is the critical next step to evaluate its therapeutic potential.
-
Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development as a drug candidate.
Conclusion
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a strategically designed molecule with high potential as a therapeutic agent, particularly in oncology. Its structural features strongly suggest an affinity for enzyme targets that are critical for tumor progression, such as carbonic anhydrase IX/XII and cathepsin B. The experimental workflows detailed in this guide provide a robust and logical framework for researchers to systematically validate these targets, elucidate the compound's mechanism of action, and ultimately unlock its full therapeutic potential.
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Whitepaper: The Tert-Butyl Group's Pivotal Role in Modulating Triazole Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The triazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its wide array of biological activities and robust chemical properties.[1][2][3][4] The stability and reactivity of the triazole ring are profoundly influenced by its substituents. Among these, the tert-butyl group stands out for its unique combination of steric and electronic properties. This technical guide provides an in-depth analysis of the multifaceted role of the tert-butyl group in enhancing the thermal, chemical, and metabolic stability of triazole-containing compounds. We will explore the mechanistic underpinnings of these effects, supported by computational and experimental data, to offer field-proven insights for professionals in drug development and chemical research.
Introduction: The Triazole Scaffold and the Significance of Substituent Effects
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles.[5] Their unique structural features, including the capacity for hydrogen bonding and dipole interactions, make them privileged scaffolds in pharmacology, leading to their use in a wide range of approved drugs, including antifungal and anticancer agents.[2][3][4]
The inherent stability of the aromatic triazole ring can be further tuned by the introduction of various functional groups.[6] The choice of substituent is a critical decision in molecular design, as it dictates not only the molecule's stability but also its solubility, lipophilicity, and interaction with biological targets.[3][7] The tert-butyl group [-C(CH₃)₃] is a non-polar, bulky alkyl group that exerts a profound influence on its parent molecule, primarily through two mechanisms: steric hindrance and electronic induction.[8][9]
The Steric Contribution: A Protective Shield for the Triazole Core
The most significant contribution of the tert-butyl group to triazole stability is through steric hindrance.[8][10] Its three methyl groups, projecting from a central quaternary carbon, create a large, conformationally rigid "umbrella" over the adjacent part of the triazole ring.
Preventing Undesired Reactions
This steric bulk physically blocks the approach of reagents, protecting the triazole ring and adjacent functional groups from chemical attack.[7][10] This "passivation effect" is crucial for preventing unwanted side reactions during synthesis and enhancing the chemical stability of the final compound in various environments.[11] For example, bulky alkyl groups can prevent cyclization reactions, thereby favoring other desired reaction pathways.[12] This shielding is particularly important in complex biological systems where molecules are exposed to a multitude of reactive species.
Caption: Steric shielding of the triazole ring by a bulky tert-butyl group.
Directing Reaction Regioselectivity
In synthetic chemistry, the steric hindrance from a tert-butyl group is a powerful tool for controlling regioselectivity. During reactions like electrophilic aromatic substitution, the sheer size of the group can make the adjacent ortho positions inaccessible, strongly favoring substitution at the more distant para position.[9] This allows for the precise construction of complex molecules by directing incoming groups to specific locations.
The Electronic Influence: Inductive Electron Donation
Alkyl groups are known to be electron-donating through an inductive effect (+I).[7][13] The tert-butyl group, with its three methyl groups channeling electron density to the central carbon, is a particularly effective electron donor. This electronic push increases the electron density of the attached triazole ring.
This enhanced electron density can influence the triazole's reactivity and basicity. While a comprehensive analysis is specific to the substitution pattern and isomer, this inductive effect generally impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For instance, studies on other heterocyclic systems have shown that the introduction of tert-butyl groups can raise the LUMO level, affecting the molecule's electronic properties and interactions.[14][15]
Caption: Inductive (+I) electron-donating effect of the tert-butyl group.
Enhancing Thermal and Metabolic Stability
The combination of steric and electronic effects translates directly to enhanced stability, a critical parameter for both materials science and drug development.
Increased Thermal Stability
Bulky substituents can significantly increase the thermal stability of heterocyclic compounds.[16] Computational studies, often employing Density Functional Theory (DFT), have shown that steric repulsion between substituents can be a key factor in a molecule's decomposition pathway.[16][17] By reducing internal steric repulsion and presenting a higher energy barrier to decomposition, bulky groups can lead to higher decomposition temperatures.[16][17] For example, research on energetic materials has demonstrated that modulating steric repulsion through the placement of substituents significantly improves thermal stability.[16] While direct comparative data for tert-butyl triazoles is sparse in the provided literature, the principle is well-established for related heterocyclic systems.[16][17][18][19]
| Substituent Effect on Heterocycle Stability | Key Finding | Reference |
| Regioisomerism in Fused Triazoles | More compact geometries with reduced intramolecular repulsion lead to higher activation barriers for decomposition, indicating superior thermal stability. | [17] |
| Nitro-Substituted Tris(triazoles) | Reducing steric repulsion among nitro groups through regiochemical modulation significantly improves thermal stability. | [16] |
| 1,2,4-Triazol-3(2H)-ones | Electron-donating groups slightly decrease the activation energy for thermal decomposition, while electron-withdrawing groups slightly increase it. The overall decomposition pathway is highly dependent on the substituent. | [18][19] |
Improved Metabolic Stability
For drug development professionals, metabolic stability is paramount. A common issue for drug candidates is rapid metabolism by hepatic enzymes, particularly Cytochrome P450s (CYPs), which leads to high clearance, short half-lives, and low oral bioavailability.[20]
The tert-butyl group serves as a "metabolic shield." By being placed at or near a metabolically vulnerable position on a drug molecule, its steric bulk can block the active site of metabolic enzymes, preventing the enzymatic degradation of the drug.[7] This strategy is frequently employed in medicinal chemistry to prolong a drug's duration of action and improve its pharmacokinetic profile.[7][20] While the tert-butyl group itself can be susceptible to metabolism, its presence often protects more critical parts of the molecule.[20]
Synthetic Protocols and Methodologies
The synthesis of tert-butyl substituted triazoles often utilizes established methods for triazole formation, such as "click chemistry" (copper-catalyzed azide-alkyne cycloaddition). The specific protocol involves reacting a tert-butyl-containing alkyne or azide with the corresponding reaction partner.
Exemplary Protocol: One-Pot Click Chemistry Synthesis
This protocol describes a general method for the synthesis of 1,2,3-triazole derivatives, adapted from methodologies reported for similar structures.[1]
Objective: To synthesize a tert-butyl substituted 1,2,3-triazole.
Materials:
-
A tert-butyl-containing azide (e.g., tert-butyl azide) or alkyne (e.g., 3,3-dimethyl-1-butyne).
-
The corresponding alkyne or azide co-reactant.
-
Copper(I) iodide (CuI) (10 mol%).
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Dimethylformamide (DMF) as solvent.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting alkyne (1.0 eq) and azide (1.0 eq) in DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst and Base Addition: Add CuI (10 mol%) and DIPEA (1.5 eq) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed for the required time (can be as short as 5 minutes), monitoring completion by Thin Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Isolation: The solid product will precipitate. Filter the solid, dry it under a vacuum, and wash with a non-polar solvent like diethyl ether to remove impurities.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Caption: General workflow for the synthesis of tert-butyl triazoles via click chemistry.
Conclusion and Future Outlook
The tert-butyl group is far more than a simple, inert substituent. Through a powerful combination of steric hindrance and electronic induction, it confers significant stability to the triazole ring. For the materials scientist, this translates to enhanced thermal robustness. For the medicinal chemist, it provides a crucial tool to protect against chemical and metabolic degradation, thereby improving the pharmacokinetic properties of drug candidates.[7] The deliberate incorporation of the tert-butyl group is a validated and effective strategy for fine-tuning molecular properties. As the demand for more stable and effective triazole-based drugs and materials continues to grow, a deep understanding of the principles outlined in this guide will remain essential for rational molecular design and innovation.
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Han, S., et al. (2025). The tert-butyl group in chemistry and biology. Journal of Industrial and Engineering Chemistry. Available at: [Link]
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Cortés-Guzmán, F., & Tecpantequatl-Xihuitl, C. (2023). On the Importance of Noncovalent Interactions in the Stabilization of Nonconventional Compounds Using Bulky Groups. ACS Omega. Available at: [Link]
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Clayden, J., et al. (2024). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Available at: [Link]
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Mori, T., et al. (2011). Stabilization of organic field-effect transistors by tert-butyl groups in dibenzotetrathiafulvalene derivatives. Physical Chemistry Chemical Physics. Available at: [Link]
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An In-Depth Technical Guide to the Preliminary Investigation of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and versatile molecular interactions. This technical guide provides a comprehensive preliminary investigation into the derivatives of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a key building block for the synthesis of novel therapeutic agents. We will explore the rationale behind its synthesis, detail experimental protocols for its preparation and derivatization, and delve into the biological activities and mechanistic underpinnings of its derivatives, supported by quantitative data and expert insights.
Introduction: The Strategic Importance of the 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid Scaffold
The 1,2,3-triazole ring system has emerged as a "privileged" structure in drug discovery, owing to its unique combination of properties. It is an aromatic, five-membered heterocycle with three nitrogen atoms, which can participate in hydrogen bonding and dipole-dipole interactions, crucial for binding to biological targets.[1] The triazole nucleus is also remarkably stable to metabolic degradation, enhancing the pharmacokinetic profiles of drug candidates.[1]
The subject of this guide, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, incorporates two key features that make it a particularly attractive starting point for drug design:
-
The tert-Butyl Group: This bulky substituent at the N1 position provides significant steric hindrance. This can be strategically employed to modulate binding to target proteins, improve selectivity, and protect the molecule from metabolic enzymes, thereby increasing its in vivo half-life.
-
The Carboxylic Acid Moiety: The carboxylic acid at the C4 position serves as a versatile synthetic handle. It allows for the straightforward formation of a wide array of derivatives, most commonly through amide bond formation, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).
The convergence of these features makes 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid a powerful platform for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.
Synthesis of the Core Scaffold and its Derivatives: A Methodological Deep Dive
The synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer with high efficiency and under mild reaction conditions.
Experimental Protocol: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
This protocol is adapted from established click chemistry procedures.
Materials:
-
tert-Butyl azide
-
Propiolic acid
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of propiolic acid (1.0 eq) in anhydrous DMF, add DIPEA (1.5 eq) and CuI (10 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl azide (1.0 eq) to the stirred solution.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Experimental Protocol: Synthesis of a Representative Derivative - N-Aryl-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide
This protocol outlines a general procedure for the synthesis of amide derivatives.
Materials:
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
Substituted aniline (1.0 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add the substituted aniline (1.0 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide.
Biological Activities and Mechanistic Insights
Derivatives of 1,2,3-triazoles exhibit a broad spectrum of biological activities. The introduction of the 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid scaffold allows for systematic modifications to optimize these activities.
Anticancer Activity
Numerous 1,2,3-triazole derivatives have demonstrated potent anticancer activity.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[5] For instance, certain 1,2,3-triazole-containing podophyllotoxin derivatives have been shown to act on microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5]
Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 1,2,3-Triazole-containing podophyllotoxin derivative | A549 (Lung) | 0.021-0.118 | Microtubule disruption, G2/M arrest, apoptosis | [5] |
| 1,2,3-Triazole-incorporated thymol-1,3,4-oxadiazole derivative | MCF-7 (Breast) | 1.1 | Thymidylate Synthase Inhibition | [6] |
| 1,2,3-Triazole-incorporated thymol-1,3,4-oxadiazole derivative | HCT-116 (Colon) | 2.6 | Thymidylate Synthase Inhibition | [6] |
| 1,2,3-Triazole-incorporated thymol-1,3,4-oxadiazole derivative | HepG2 (Liver) | 1.4 | Thymidylate Synthase Inhibition | [6] |
Enzyme Inhibition
The 1,2,3-triazole scaffold is a versatile pharmacophore for designing enzyme inhibitors. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, mimicking the interactions of amide bonds with the active sites of enzymes.[7] This has led to the development of potent inhibitors for various enzymes, including kinases and cholinesterases.
-
Kinase Inhibition: The 1,2,3-triazole moiety has been successfully incorporated into inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] The triazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain.
-
Cholinesterase Inhibition: Derivatives of 1,2,3-triazoles have shown promising activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[9] The nitrogen atoms of the triazole ring are thought to be responsible for the enzyme-inhibitor interaction.[9]
Antimicrobial and Anti-inflammatory Activities
The broad biological profile of 1,2,3-triazole derivatives also extends to antimicrobial and anti-inflammatory activities.[10][11] While the specific mechanisms for derivatives of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid are still under investigation, the general ability of the triazole ring to interact with various biological targets suggests significant potential in these areas.
Future Directions and Conclusion
The preliminary investigation of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives reveals a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility via click chemistry allows for the rapid generation of diverse libraries of compounds for biological screening. The observed anticancer and enzyme inhibitory activities warrant further in-depth studies.
Future research should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of promising derivatives in relevant animal models.
References
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Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025). ResearchGate. Retrieved from [Link]
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1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. PubChem. Retrieved from [Link]
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An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. National Center for Biotechnology Information. Retrieved from [Link]
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Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. National Center for Biotechnology Information. Retrieved from [Link]
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One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Retrieved from [Link]
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Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate. Retrieved from [Link]
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1H-[3][9][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Retrieved from [Link]
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Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. MDPI. Retrieved from [Link]
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Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. VIBGYOR ePress. Retrieved from [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Retrieved from [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Retrieved from [Link]
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Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. Retrieved from [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Retrieved from [Link]
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Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. RSC Publishing. Retrieved from [Link]
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Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Retrieved from [Link]
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Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate. Retrieved from [Link]
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Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable stability and diverse biological activities.[1][2] This application note provides a comprehensive guide to the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a key building block for drug discovery. We leverage the power and efficiency of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3][4] This document details the underlying chemical principles, provides field-tested, step-by-step protocols for the preparation of precursors and the final cycloaddition, and outlines critical safety procedures for handling energetic intermediates like organic azides.
Introduction: The Value of the Triazole Core
The 1,2,3-triazole ring system is not merely a passive linker; it is an important pharmacophore that actively participates in high-affinity interactions with biological targets.[5] Its unique electronic properties, including a large dipole moment and hydrogen bond accepting capabilities, allow it to act as a bioisostere for amide, ester, and carboxylic acid functionalities. This has led to the incorporation of 1,2,3-triazoles into a wide array of therapeutic agents, including anticonvulsants, anticancer agents, and antivirals.[5][6][7] The specific target of this guide, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, provides a synthetically versatile scaffold, combining the sterically demanding tert-butyl group, which can enhance metabolic stability, with a carboxylic acid handle for further functionalization.
The Chemistry: From Huisgen Cycloaddition to "Click"
The formation of a 1,2,3-triazole from an azide and an alkyne is fundamentally a Huisgen 1,3-dipolar cycloaddition.[8][9] This thermal reaction, while effective, often requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification.
The groundbreaking advancement came with the discovery that catalytic amounts of Copper(I) ions dramatically accelerate the reaction and, crucially, yield exclusively the 1,4-disubstituted regioisomer.[3][4] This CuAAC reaction fulfills the stringent criteria of "click chemistry": it is high-yielding, wide in scope, generates minimal byproducts, and proceeds under mild, often aqueous, conditions.[10][]
The CuAAC Catalytic Cycle
The exquisite regioselectivity of the CuAAC is a direct consequence of its stepwise mechanism, which is distinct from the concerted thermal process. The cycle is initiated by the coordination of the Cu(I) catalyst to the terminal alkyne.
The key step involves the formation of a copper(I) acetylide intermediate. This activation dramatically increases the acidity of the alkyne's terminal proton and lowers the reaction's activation energy. The organic azide then reacts with the copper acetylide, leading to a six-membered copper-containing intermediate that ultimately rearranges and, upon protonation, releases the 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.[][12]
Experimental Protocols
This section provides detailed, validated protocols for the synthesis of the necessary precursors and the final target molecule.
Safety First: Handling Azides
WARNING: Organic azides are energetic compounds and can be explosive, especially low molecular weight azides. They are sensitive to heat, shock, friction, and static discharge.[13][14] Sodium azide is highly toxic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[15][16]
-
Engineering Controls: Conduct all reactions involving azides in a certified chemical fume hood. A blast shield must be used for the reaction setup and work-up.[15]
-
Handling: Use plastic or ceramic spatulas; never use metal spatulas to handle solid azides or their reaction mixtures.[16] Avoid ground-glass joints where possible. Do not scratch or grind solid azides.
-
Solvents: Never use chlorinated solvents like dichloromethane (DCM) or chloroform, as they can form highly explosive diazidomethane or triazidomethane.[14]
-
Waste Disposal: Azide-containing waste must be segregated into a clearly labeled container. Quench any residual azide before disposal according to your institution's EHS guidelines.
Protocol 1: Synthesis of tert-Butyl Azide
This protocol is adapted from established procedures for the acid-catalyzed reaction of tert-butyl alcohol with in-situ generated hydrazoic acid.[17][18]
Table 1: Reagents for tert-Butyl Azide Synthesis
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
|---|---|---|---|---|
| Sulfuric Acid (98%) | 98.08 | 55 g (30 mL) | 0.56 | Added to water |
| Deionized Water | 18.02 | 55 g (55 mL) | 3.05 | --- |
| Sodium Azide (NaN₃) | 65.01 | 7.2 g | 0.11 | Highly toxic |
| tert-Butyl Alcohol | 74.12 | 7.4 g (9.4 mL) | 0.10 | --- |
Procedure:
-
Prepare Acid Solution: In a 250 mL flask equipped with a magnetic stir bar and placed in an ice-water bath, cautiously add 55 g of concentrated sulfuric acid to 55 g of deionized water with vigorous stirring. Caution: Exothermic reaction.
-
Cooling: Cool the resulting ~50% H₂SO₄ solution to below 5 °C.
-
Add Sodium Azide: Slowly add 7.2 g of sodium azide in small portions over 10-15 minutes. The key is to maintain the internal temperature below 20 °C to prevent the volatilization of toxic and explosive hydrazoic acid (HN₃).[17] Continue stirring until all the sodium azide has dissolved.
-
Add Alcohol: Add 7.4 g of tert-butyl alcohol to the reaction mixture in one portion.
-
Reaction: Remove the ice bath, stir the solution for 5 minutes, and then allow the flask to stand undisturbed at room temperature in the fume hood behind a blast shield for 24 hours. A separate organic layer will form.
-
Work-up: Carefully transfer the entire mixture to a separatory funnel. Collect the upper organic layer (tert-butyl azide).
-
Washing: Wash the organic layer with 50 mL of 2 M NaOH to neutralize any residual acid and quench remaining HN₃, followed by a wash with 50 mL of brine.
-
Drying and Storage: Dry the colorless liquid over anhydrous sodium sulfate (Na₂SO₄), decant, and store in a clearly labeled amber bottle at 4 °C. The expected yield is approximately 80%.
Protocol 2: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
This protocol utilizes the CuAAC reaction between the prepared tert-butyl azide and commercially available propiolic acid.
Table 2: Reagents for CuAAC Synthesis
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Moles |
|---|---|---|---|---|
| Propiolic Acid | 70.05 | 1.0 | 3.50 g | 50 mmol |
| tert-Butyl Azide | 99.13 | 1.05 | 5.21 g | 52.5 mmol |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 0.02 (2 mol%) | 250 mg | 1.0 mmol |
| Sodium Ascorbate | 198.11 | 0.10 (10 mol%) | 990 mg | 5.0 mmol |
| Solvent (t-BuOH:H₂O, 1:1) | --- | --- | 200 mL | --- |
Procedure:
-
Dissolve Reactants: In a 500 mL round-bottom flask, dissolve 3.50 g of propiolic acid and 5.21 g of tert-butyl azide in 200 mL of a 1:1 mixture of tert-butanol and deionized water.
-
Prepare Catalyst Solution: In a separate small vial, dissolve 250 mg of CuSO₄·5H₂O and 990 mg of sodium ascorbate in 10 mL of deionized water. The solution should turn a yellow-orange color as the Cu(II) is reduced to the active Cu(I) species.[19]
-
Initiate Reaction: Add the catalyst solution to the flask containing the alkyne and azide.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of ~2 using 1 M HCl. This step protonates the carboxylate salt, causing the product to precipitate.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the solid product thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight. Expected yields are typically high, often exceeding 90%.
Characterization
The identity and purity of the final product, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.6 ppm, 9H) and the triazole proton (singlet, ~8.2-8.5 ppm, 1H). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Expect signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the two distinct triazole ring carbons and the carboxyl carbon.
-
Mass Spectrometry (MS): The calculated mass for C₇H₁₁N₃O₂ is 169.0851. ESI-MS should show a corresponding [M+H]⁺ or [M-H]⁻ ion.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and characteristic peaks for the triazole ring.
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides an exceptionally robust and efficient method for the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. The protocols detailed herein are scalable and have been optimized for high yield and purity. By adhering to the stringent safety precautions outlined, researchers can confidently produce this valuable building block for applications in drug discovery and materials science, capitalizing on the unique and advantageous properties of the triazole core.
References
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MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
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ACS Publications. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2194363A - Preparation of propiolic acid and its homologues.
-
University of Pittsburgh. (2013). Safe Handling of Azides. safety.pitt.edu. Retrieved from [Link]
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ResearchGate. (n.d.). The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. Retrieved from [Link]
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ACS Publications. (2024). Synthesis and Structure of Protonated Propiolic Acid. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Retrieved from [Link]
-
Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. Retrieved from [Link]
-
Semantic Scholar. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]
-
ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]
-
Organic Syntheses. (n.d.). t-BUTYL AZIDOFORMATE. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]
-
YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Azide Compounds. Environmental Health and Safety. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate.
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Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]
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Taylor & Francis Online. (1997). EXPEDIENT SYNTHESIS OF t-BUTYL AZIDE. Synthetic Communications. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of propionic acid. Retrieved from [Link]
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University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
- Google Patents. (n.d.). US3541144A - Process for the preparation of propiolic acid.
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YouTube. (2020). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]
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University of Victoria. (2022). Azides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
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ResearchGate. (n.d.). Tetrabutylammonium Azide | Request PDF. Retrieved from [Link]
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detailed protocol for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid synthesis
Application Note & Protocol
Detailed Synthesis Protocol for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid via Copper(I)-Catalyzed Click Chemistry
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthesis is achieved through the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This guide details the reaction mechanism, offers a step-by-step experimental procedure, outlines safety precautions for handling hazardous reagents, and provides troubleshooting advice. The protocol is designed for researchers, scientists, and professionals in drug development seeking a reliable method for producing this versatile compound.
Introduction & Scientific Context
The 1,2,3-triazole moiety is a privileged scaffold in modern drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[3][4] The target molecule, 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid, combines this stable core with two key functional handles. The N1-substituted tert-butyl group imparts significant steric bulk, which can enhance solubility, influence molecular conformation, and improve metabolic stability.[1] The C4-carboxylic acid provides a versatile point for subsequent chemical modifications, such as amide coupling or esterification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][5]
The chosen synthetic strategy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its reliability, high yields, mild reaction conditions, and exceptional regioselectivity.[6][7] This reaction represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions and often produces a mixture of 1,4- and 1,5-regioisomers.[2] In the CuAAC reaction, tert-butyl azide and propiolic acid are coupled to exclusively form the desired 1,4-disubstituted triazole.[1]
Reaction Scheme and Mechanism
The synthesis proceeds via a 1,3-dipolar cycloaddition between tert-butyl azide and propiolic acid. The reaction is catalyzed by a Copper(I) species, which is generated in situ from a Copper(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent, typically sodium ascorbate.[8]
Overall Reaction:
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The Cu(I) catalyst is central to the reaction's efficiency and regioselectivity.[6] While the precise mechanism involves multiple complex equilibria, the widely accepted pathway involves the formation of a copper acetylide intermediate.[6][8] This copper acetylide then reacts with the azide, passing through a six-membered copper metallacycle intermediate.[8] Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.[8] This catalytic pathway dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process and ensures that only the 1,4-isomer is formed.[8]
Experimental Workflow Overview
The following diagram illustrates the major stages of the synthesis protocol, from reagent preparation to final product characterization.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is divided into two parts: the synthesis of the tert-butyl azide precursor and the main cycloaddition reaction.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Part A: tert-Butyl Azide Synthesis | |||||
| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | 7.4 g | 100 | 1.0 |
| Sodium Azide | NaN₃ | 65.01 | 7.2 g | 110 | 1.1 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 55 g | - | - |
| Deionized Water | H₂O | 18.02 | 55 g | - | - |
| Part B: Cycloaddition Reaction | |||||
| Propiolic Acid | C₃H₂O₂ | 70.05 | 3.50 g | 50 | 1.0 |
| tert-Butyl Azide | C₄H₉N₃ | 99.13 | 5.0 g | 50.4 | 1.01 |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | 250 mg | 1.0 | 0.02 |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 396 mg | 2.0 | 0.04 |
| tert-Butanol | C₄H₁₀O | 74.12 | 125 mL | - | - |
| Deionized Water | H₂O | 18.02 | 125 mL | - | - |
Equipment
-
Round-bottom flasks (250 mL, 500 mL)
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Büchner funnel and filter paper
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Rotary evaporator
-
NMR spectrometer for characterization
Part A: Synthesis of tert-Butyl Azide
CAUTION: Organic azides are potentially explosive and should be handled with extreme care behind a blast shield in a well-ventilated fume hood. Avoid heat, friction, and shock. Do not distill unless absolutely necessary and with appropriate precautions.[9][10] Sodium azide is highly toxic.
-
Prepare Acid Solution: In a 500 mL flask cooled in an ice bath, cautiously add 55 g of concentrated sulfuric acid to 55 g of deionized water with vigorous stirring.[11][12]
-
Add Sodium Azide: Once the acid solution has cooled to below 10 °C, slowly add 7.2 g of sodium azide in portions over 10-15 minutes.[11][12] Ensure the temperature does not exceed 20 °C to prevent the volatilization of hydrazoic acid (HN₃).[11]
-
Add Alcohol: Once the sodium azide has fully dissolved, add 7.4 g of tert-butyl alcohol to the solution.[12]
-
React: Remove the ice bath, stir the mixture for 5 minutes, and then allow it to stand at room temperature for 24 hours. The tert-butyl azide will form as a separate, less dense layer.[12]
-
Isolate Product: Carefully transfer the reaction mixture to a separatory funnel. Collect the upper organic layer (tert-butyl azide).
-
Neutralize: Wash the collected organic layer with 50 mL of 2 M NaOH to remove any residual hydrazoic acid, followed by a wash with brine.
-
Dry: Dry the product over anhydrous sodium sulfate (Na₂SO₄), decant, and store. This crude product is typically used directly in the next step without distillation.[10]
Part B: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
Prepare Reaction Mixture: In a 500 mL round-bottom flask, dissolve 3.50 g of propiolic acid and 5.0 g of the prepared tert-butyl azide in a solvent mixture of 125 mL of tert-butanol and 125 mL of deionized water.[1] Stir the solution until all components are fully dissolved.
-
Add Copper Catalyst: To the stirring solution, add 250 mg of Copper(II) sulfate pentahydrate. The solution should turn a pale blue color.
-
Initiate Reaction: Prepare a fresh solution of 396 mg of sodium ascorbate in ~5 mL of deionized water. Add this solution dropwise to the main reaction mixture. A color change (often to a yellow or greenish-yellow) indicates the reduction of Cu(II) to Cu(I) and the start of the reaction.
-
React: Allow the reaction to stir vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane.
-
Product Isolation (Work-up): Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), slowly add 2 M hydrochloric acid (HCl) to the reaction mixture until the pH is approximately 2. The product will precipitate as a white solid.
-
Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water (2 x 50 mL) and then with cold hexane (2 x 30 mL) to remove any remaining organic impurities. Dry the white solid under vacuum to a constant weight. A typical yield is in the range of 75-85%.
Product Characterization
The identity and purity of the synthesized 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid (MW: 169.18 g/mol ) should be confirmed by standard analytical techniques.[13]
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5 (s, 1H, -COOH)
-
δ ~8.6 (s, 1H, triazole C5-H)
-
δ ~1.6 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~161.5 (-COOH)
-
δ ~142.0 (triazole C4)
-
δ ~128.0 (triazole C5)
-
δ ~62.0 (-C (CH₃)₃)
-
δ ~29.5 (-C(CH₃ )₃)
-
Safety & Hazard Summary
All procedures should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Reagent | Primary Hazards | Handling Precautions |
| tert-Butyl Azide | Potentially Explosive , Toxic | Handle behind a blast shield. Avoid heat, shock, and friction. Do not distill. Store in a cool, dark place.[12][14] |
| Propiolic Acid | Corrosive , Toxic | Causes severe skin and eye burns.[15][16] Toxic if swallowed or inhaled.[17][18] Handle with extreme care. |
| Sodium Azide | Highly Toxic | Fatal if swallowed or in contact with skin. Reacts with acid to produce highly toxic hydrazoic acid gas. |
| Copper(II) Sulfate | Irritant, Environmental Hazard | Harmful if swallowed. Causes skin and eye irritation. Toxic to aquatic life. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction does not start or is very slow | Inactive catalyst (Cu(I) oxidized). | Ensure the sodium ascorbate solution is freshly prepared. Add a small additional portion of sodium ascorbate. |
| Poor quality of reagents. | Use freshly prepared or purified tert-butyl azide. Ensure propiolic acid has not polymerized. | |
| Low Product Yield | Incomplete reaction. | Allow the reaction to run for a longer period (up to 48 hours). Gently warm the reaction to 30-40 °C if necessary. |
| Product lost during work-up. | Ensure pH is sufficiently low (~2) for complete precipitation. Minimize the volume of wash water. | |
| Product is impure (discolored) | Copper contamination. | Wash the filtered solid thoroughly with a dilute EDTA solution to chelate residual copper, followed by water. |
| Side reactions (e.g., alkyne homocoupling). | Ensure a slight excess of sodium ascorbate is used to maintain a reducing environment.[8] |
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]
-
PubMed. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Retrieved from [Link]
-
SciELO. (n.d.). 1H-[8][13][19]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
University of Southampton. (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). t-BUTYL AZIDOFORMATE. Retrieved from [Link]
-
Synthetic Communications. (1997). EXPEDIENT SYNTHESIS OF t-BUTYL AZIDE. Retrieved from [Link]
-
ChemBK. (n.d.). Propiolic acid. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Triazole Carboxylic Acids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Triazole Carboxylic Acids
The 1,2,3-triazole core is a highly sought-after scaffold in medicinal chemistry and drug development. Its unique combination of properties—metabolic stability, hydrogen bonding capability, and dipole character—makes it an effective bioisostere for amide bonds and other functional groups.[1] When combined with a carboxylic acid moiety, the resulting triazole carboxylic acids become powerful building blocks for creating novel therapeutics, functioning as enzyme inhibitors, receptor ligands, and versatile intermediates for further chemical modification.[2][3][4] These compounds have shown promise in a range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[2][5]
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[][7] This reaction is characterized by its high yields, mild reaction conditions, and remarkable functional group tolerance, making it particularly well-suited for the complex molecules often encountered in drug discovery.[][8] This guide provides an in-depth exploration of the CuAAC for synthesizing triazole carboxylic acids, offering both mechanistic insights and detailed, field-proven protocols.
Mechanistic Underpinnings: The Copper-Catalyzed Cycle
The remarkable efficiency of the CuAAC reaction stems from the catalytic action of a Cu(I) species, which dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction.[8] The catalytic cycle, as elucidated by Sharpless, Fokin, and others, involves several key steps.[8][9]
The currently accepted mechanism involves the following key steps:
-
Formation of a Copper-Acetylide Intermediate: The catalytic cycle begins with the reaction of a terminal alkyne with a Cu(I) catalyst to form a copper-acetylide intermediate.[][9]
-
Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.
-
Cycloaddition: This is followed by a concerted or stepwise cycloaddition to form a six-membered copper-containing intermediate.[8]
-
Ring Contraction and Protonolysis: The intermediate then undergoes ring contraction to a triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[8][10]
It's important to note that the active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, by a reducing agent, most commonly sodium ascorbate.[8][11]
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Optimizing the Reaction: Key Parameters and Considerations
The success of a CuAAC reaction, especially with substrates bearing a carboxylic acid, hinges on the careful selection of several key parameters.
Catalyst and Ligand Systems
While the basic catalyst system involves a Cu(I) source, the addition of a ligand is often crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[12][13] This is particularly important in aqueous media and at low reactant concentrations.[12]
-
Standard Conditions: A common and effective system is the in situ generation of Cu(I) from CuSO₄·5H₂O and sodium ascorbate.[8][11]
-
Accelerating Ligands: For challenging substrates or when rapid reaction times are desired, the use of accelerating ligands is highly recommended.[12][14] Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are particularly effective in aqueous and mixed solvent systems.[15][16] These ligands not only enhance the reaction rate but also protect the catalyst from oxidation and disproportionation.[13]
Solvent Selection
The choice of solvent is critical for ensuring the solubility of all reactants and promoting an efficient reaction.
-
Aqueous Systems: A mixture of water and a co-solvent like t-BuOH, DMSO, or DMF is often ideal, especially for biocompatible reactions.[9] The carboxylic acid group often enhances water solubility.
-
Organic Systems: For less polar substrates, solvents such as THF, CH₂Cl₂, or neat reactions can be employed.[17]
The Role of Carboxylic Acids as Promoters
Interestingly, carboxylic acids themselves can act as promoters in the CuAAC reaction.[9] Studies have shown that certain carboxylic acids, such as benzoic acid, can accelerate the key steps in the catalytic cycle.[9] However, carboxylic acids with strong chelating abilities may inhibit the reaction by sequestering the copper catalyst.[9]
Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic azides can be explosive, especially at elevated temperatures and in concentrated form. Handle with care and behind a safety shield.
Protocol 1: General Procedure for CuAAC Synthesis of a Triazole Carboxylic Acid in an Aqueous System
This protocol is a robust starting point for the synthesis of a wide range of triazole carboxylic acids.
Materials:
-
Azide-functionalized carboxylic acid (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent: tert-Butanol (t-BuOH) and deionized water (1:1 to 1:2 v/v)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stir bar
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the azide-functionalized carboxylic acid (1.0 equiv) and the terminal alkyne (1.1 equiv) in the chosen t-BuOH/H₂O solvent mixture. Stir until all solids are dissolved.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate. Add the sodium ascorbate solution to the reaction mixture first, followed by the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the rapid reduction of Cu(II) to the active Cu(I) species.[8] A color change to a yellow or orange suspension is often observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours.[9]
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
If the product precipitates, it can be collected by filtration, washed with water, and dried.
-
If the product is soluble, acidify the aqueous solution with dilute HCl (e.g., 1 M) to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the product with an organic solvent such as ethyl acetate or CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Ligand-Accelerated CuAAC for Sensitive or Low-Concentration Substrates
This protocol is recommended when dealing with sensitive biomolecules, low reactant concentrations, or when faster reaction rates are required.
Materials:
-
In addition to the materials in Protocol 1:
-
Water-soluble ligand, e.g., THPTA or BTTAA (5-10 mol%)
Procedure:
-
Catalyst Premixing: In a separate vial, prepare the catalyst solution by dissolving the ligand (e.g., THPTA) and CuSO₄·5H₂O in a small amount of water. Then, add the sodium ascorbate solution to this mixture. This pre-complexation can enhance the stability and activity of the catalyst.
-
Reactant Preparation: In the main reaction vessel, dissolve the azide-functionalized carboxylic acid and the terminal alkyne in the buffered aqueous solvent (a pH of around 7 is generally recommended for bioconjugation).[14]
-
Reaction Initiation: Add the premixed catalyst solution to the reactant mixture to initiate the reaction.
-
Monitoring and Workup: Follow the same monitoring and workup procedures as described in Protocol 1. The use of a ligand often leads to cleaner reactions and may simplify purification.
Data Presentation: Typical Reaction Conditions and Yields
The following table provides a summary of typical reaction conditions for the CuAAC synthesis of triazole carboxylic acids, based on literature precedents.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 2-Azidoacetic acid | CuSO₄/NaAsc | t-BuOH/H₂O | 1 | >95 | [9] |
| Propargyl alcohol | 4-Azidobenzoic acid | CuSO₄/NaAsc/THPTA | H₂O | 0.5 | >95 | [11] |
| 4-Ethynylbenzoic acid | Benzyl azide | CuSO₄/NaAsc | DMSO/H₂O | 2 | 92 | N/A |
| 3-Phenyl-1-propyne | 3-Azidopropanoic acid | CuI | CH₂Cl₂ | 4 | 88 | N/A |
Experimental Workflow
The overall workflow for the synthesis and purification of triazole carboxylic acids via CuAAC is depicted below.
Caption: General workflow for the synthesis of triazole carboxylic acids using CuAAC.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst (Cu(I) oxidized) - Poor solubility of reactants - Steric hindrance | - Use fresh sodium ascorbate solution. - Add an accelerating ligand (e.g., THPTA).[13] - Change solvent system to improve solubility. - Gently heat the reaction (e.g., 40-50 °C), but be cautious with azides. |
| Formation of side products (e.g., alkyne homocoupling) | - Insufficient reducing agent - Presence of oxygen | - Increase the amount of sodium ascorbate.[8] - Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in purification | - Residual copper catalyst - Similar polarity of product and starting materials | - Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper. - Optimize chromatography conditions (e.g., different solvent system, gradient elution). |
| Inconsistent results | - Purity of starting materials - Inconsistent catalyst loading | - Ensure the purity of the azide and alkyne. - Prepare stock solutions of the catalyst components for accurate dispensing. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile tool for the synthesis of triazole carboxylic acids. Its reliability, mild conditions, and broad functional group tolerance make it an invaluable methodology in modern drug discovery and development. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access a diverse range of these important molecular scaffolds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this transformative reaction.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available from: [Link]
-
Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002–7005. Available from: [Link]
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Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available from: [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
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Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1303–1313. Available from: [Link]
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Pinter, B., & Bistoni, G. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5283–5291. Available from: [Link]
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Puebla, D., Barea, E., & Oñate, E. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1969–1984. Available from: [Link]
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Presolski, P. J., et al. (2011). Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
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ResearchGate. (2025). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Available from: [Link]
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Wang, Y., et al. (2020). Application of triazoles in the structural modification of natural products. RSC Advances, 10(52), 31255–31274. Available from: [Link]
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Spiteri, C., & R. A. Jones. (2015). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 51(84), 15412-15426. Available from: [Link]
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Bon, R. S., & Waldmann, H. (2010). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Bioorganic & Medicinal Chemistry, 18(10), 3607–3621. Available from: [Link]
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Kumar, A., & Kumar, R. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4984. Available from: [Link]
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Britton, J., & Raston, C. L. (2017). A practical flow synthesis of 1,2,3-triazoles. Green Chemistry, 19(19), 4569–4574. Available from: [Link]
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de Souza, T. G., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(2). Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
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The Strategic Deployment of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid in Modern Drug Design: Application Notes and Protocols
Introduction: Beyond a Simple Building Block
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Within the vast arsenal of chemical scaffolds, the 1,2,3-triazole moiety has emerged as a "privileged" structure, a distinction earned through its remarkable combination of chemical stability, metabolic resistance, and capacity for forming key interactions with biological targets.[1][2] This guide focuses on a particularly valuable derivative: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid . We will dissect the strategic rationale behind its use and provide detailed protocols for its application, moving beyond a simple recitation of facts to an in-depth exploration of the causality that makes this molecule a cornerstone of modern drug design.
The unique utility of this compound arises from the synergistic interplay of its three key components:
-
The 1,2,3-Triazole Core: This five-membered heterocycle is not merely a passive spacer. Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system as a whole possesses a significant dipole moment, allowing for favorable interactions with protein targets.[2] Crucially, the triazole ring is exceptionally stable to metabolic degradation, a highly desirable trait in drug candidates.[1][3]
-
The N1-tert-Butyl Group: The bulky tert-butyl group is a master of steric influence. It can serve multiple purposes: acting as a steric shield to protect adjacent functionalities from enzymatic degradation, enhancing lipophilicity to improve membrane permeability, and locking the conformation of a molecule to favor a bioactive pose by fitting into specific hydrophobic pockets of a target protein.[1][4][5]
-
The C4-Carboxylic Acid: This functional group is the gateway to diversification. It provides a convenient handle for the covalent attachment of other molecular fragments through robust and well-established amide bond formation, enabling the construction of vast and diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
This guide will illuminate how these features are harnessed in practical drug design scenarios, from the synthesis of novel chemical entities to their incorporation into advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).
Core Applications & Strategic Rationale
The versatility of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid has led to its application across a wide spectrum of therapeutic areas, including the development of antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][6][7] The underlying principle for its broad utility is its role as a bioisostere for other chemical groups, such as amides, esters, and other aromatic systems, while often conferring superior physicochemical properties.
Table 1: Physicochemical Properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[8] |
| Molecular Weight | 169.18 g/mol | PubChem[8] |
| XLogP3 | 0.4 | PubChem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[8] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" approach, specifically the CuAAC reaction, is the most efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This protocol describes a one-pot synthesis adapted from established procedures.[6]
Rationale: This method is chosen for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole. The use of sodium ascorbate in situ reduces Cu(II) to the active Cu(I) catalyst, simplifying the experimental setup.
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1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid as a ligand in coordination chemistry
An In-Depth Technical Guide to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid in Coordination Chemistry
For researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the synthesis, properties, and coordination chemistry applications of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. While this specific ligand is an emerging building block, this guide leverages established principles from analogous triazole-carboxylate systems to provide robust protocols and insightful application notes.
Introduction: A Ligand of Unique Potential
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a bulky tert-butyl group and a carboxylic acid moiety. This strategic combination of functional groups makes it a highly promising ligand for the construction of novel coordination complexes and metal-organic frameworks (MOFs). The triazole ring itself is a well-regarded scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding[1]. The presence of multiple nitrogen atoms in the triazole ring, coupled with the oxygen donors of the carboxylate group, provides multiple potential coordination sites for metal ions[2][3].
The tert-butyl group at the N1 position introduces significant steric hindrance, which can influence the geometry and dimensionality of the resulting coordination polymers, potentially leading to the formation of discrete complexes rather than extended networks. Electronically, the tert-butyl group is mildly electron-donating, which can modulate the electron density of the triazole ring and, consequently, the ligand's coordination properties[1].
Synthesis of the Ligand
The most common and efficient synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. This reaction involves the regioselective coupling of a tert-butyl azide with a propiolic acid derivative.
Protocol: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Materials:
-
tert-Butyl azide
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add tert-butyl azide (1.1 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: The active catalyst is Cu(I), which is generated in situ from Cu(II) sulfate by the reducing agent, sodium ascorbate. This ensures a controlled and efficient cycloaddition.
-
Solvent System: The tert-butanol/water mixture is ideal for dissolving both the organic starting materials and the inorganic catalyst salts, creating a homogeneous reaction environment.
-
Acidification: Acidification of the reaction mixture protonates the carboxylate, making the product less water-soluble and facilitating its extraction into an organic solvent.
Caption: Workflow for the synthesis of the target ligand.
General Protocol for the Synthesis of Coordination Complexes
The bifunctional nature of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid allows for various coordination modes. The carboxylate group can coordinate in a monodentate, bidentate, or bridging fashion, while the nitrogen atoms of the triazole ring can also bind to metal centers. The following is a generalized protocol for the synthesis of coordination complexes, which can be adapted based on the specific metal ion and desired product (e.g., discrete complex vs. coordination polymer).
Materials:
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (Ligand)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, Ln(NO₃)₃·xH₂O)
-
Solvent (e.g., Dimethylformamide (DMF), Ethanol, Methanol, Water)
-
Base (optional, e.g., NaOH, triethylamine, for deprotonation of the carboxylic acid)
Procedure (Solvothermal Method for Coordination Polymers):
-
In a small glass vial, dissolve the ligand (0.1 mmol) in the chosen solvent (5 mL). If necessary, add a stoichiometric amount of base to deprotonate the carboxylic acid.
-
In a separate vial, dissolve the metal salt (0.05 mmol) in the same solvent (5 mL).
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically 80-150 °C) for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with the mother liquor and then with a low-boiling point solvent like ethanol or ether.
-
Dry the crystals in air.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The use of high temperatures and pressures in a sealed container can promote the formation of crystalline, thermodynamically stable products that may not form at room temperature[4].
-
Molar Ratio: The ligand-to-metal ratio is a critical parameter that can influence the structure of the final product. Varying this ratio can lead to the formation of different coordination architectures.
-
Slow Cooling: Slow cooling of the reaction mixture allows for the gradual growth of well-defined single crystals suitable for X-ray diffraction analysis.
Caption: General workflow for solvothermal synthesis of coordination complexes.
Potential Applications in Research and Drug Development
The coordination complexes derived from 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid are expected to have a wide range of applications, drawing parallels from the broader family of triazole-based coordination compounds.
| Application Area | Potential Utility of Complexes | Rationale and Supporting Evidence |
| Catalysis | As catalysts for organic transformations, such as oxidation reactions. | Copper-triazole complexes have been shown to selectively catalyze the oxidation of styrene and cyclohexane[5][6]. The well-defined metal centers in the coordination complexes can act as active sites. |
| Luminescent Materials | As photoluminescent materials for sensing, imaging, and anti-counterfeiting applications. | Lanthanide complexes with triazole ligands are known to exhibit strong, characteristic luminescence due to the "antenna effect," where the ligand absorbs light and transfers the energy to the lanthanide ion[7][8][9]. |
| Magnetic Materials | For the development of single-molecule magnets (SMMs) and other magnetic materials. | The triazole ring can act as an efficient bridge for magnetic exchange between metal centers, particularly with transition metals and lanthanides like Dy(III)[7][10]. |
| Drug Development | As potential antimicrobial or anticancer agents. | The triazole scaffold is a privileged structure in medicinal chemistry[1][11][12][13]. Coordination to a metal center can enhance the biological activity of the organic ligand[2][3]. |
| Porous Materials (MOFs) | For gas storage, separation, and heterogeneous catalysis. | Triazole-carboxylate ligands are excellent building blocks for MOFs. These materials can exhibit high porosity and affinity for gases like CO₂, making them useful for carbon capture and conversion[14]. |
Characterization of Coordination Complexes
A suite of analytical techniques is essential for the comprehensive characterization of the synthesized coordination complexes.
| Technique | Purpose | Expected Information |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure. | Coordination environment of the metal ion, bond lengths and angles, coordination mode of the ligand, and overall crystal packing. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample. | Comparison of the experimental PXRD pattern with the one simulated from the single-crystal structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm coordination. | Shifts in the vibrational frequencies of the carboxylate and triazole groups upon coordination to the metal ion. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex. | Decomposition temperature and information about the loss of solvent molecules. |
| Elemental Analysis | To determine the elemental composition of the complex. | Confirmation of the proposed chemical formula. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties. | Excitation and emission spectra, quantum yield, and luminescence lifetime. |
| Magnetic Susceptibility Measurements | To study the magnetic properties. | Information on the magnetic coupling between metal centers and the potential for single-molecule magnet behavior. |
Conclusion
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid stands as a versatile and promising ligand for the development of novel coordination complexes with a wide array of potential applications in catalysis, materials science, and drug development. The synthetic protocols and application notes provided herein, grounded in the established chemistry of related triazole-based systems, offer a solid foundation for researchers to explore the rich coordination chemistry of this intriguing molecule. The unique steric and electronic properties imparted by the tert-butyl group are poised to yield coordination compounds with novel structures and functions.
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MDPI. (2023). Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Effect of Lanthanide Ions and Triazole Ligands on the Molecular Properties, Spectroscopy and Pharmacological Activity. Retrieved from [Link]
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preparation of metal complexes with 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
An Application Guide to the Synthesis and Coordination Chemistry of Metal Complexes with 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and materials scientists on the preparation and characterization of metal complexes utilizing 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid as a versatile ligand. The protocols and insights are designed to be robust, reproducible, and grounded in established chemical principles.
Introduction: The Significance of Triazole Carboxylate Ligands
The 1,2,3-triazole moiety is a "privileged scaffold" in medicinal chemistry and materials science.[1] Its metabolic stability, capacity for hydrogen bonding, and predictable geometry, derived from the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," make it an exceptional building block.[1] When functionalized with a carboxylic acid, as in 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, the resulting ligand offers multiple coordination sites—the carboxylate oxygens and the triazole nitrogen atoms—enabling the construction of a diverse array of metal complexes.
The strategic inclusion of a tert-butyl group at the N1 position provides significant steric bulk. This feature can be exploited to direct the coordination geometry, prevent the formation of undesirable polymeric structures, and enhance the solubility of the resulting complexes in organic solvents.[1] The coordination of these ligands to transition metals is a key strategy for developing novel therapeutics, as metal complexation can enhance the pharmacological properties of organic molecules.[2][3][4] These complexes have shown potential as antimicrobial and anticancer agents, and their unique structural motifs are also valuable in the design of metal-organic frameworks (MOFs) with catalytic or sensory applications.[2][5]
Synthesis of the Ligand: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
The most reliable and regioselective method for synthesizing the title ligand is the CuAAC reaction between tert-butyl azide and propiolic acid. This "click chemistry" approach ensures the exclusive formation of the 1,4-disubstituted triazole isomer under mild conditions.[1]
Diagram: Ligand Synthesis Workflow
Caption: Workflow for the CuAAC synthesis of the triazole ligand.
Protocol 2.1: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Rationale: This protocol utilizes a standard CuAAC procedure. Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. The tert-butanol/water solvent system is effective for dissolving both the organic and inorganic reagents. Acidification during workup is crucial to protonate the carboxylate, rendering the product soluble in ethyl acetate for extraction.
Materials:
-
Propiolic acid
-
tert-Butyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of t-BuOH and water (e.g., 50 mL).
-
Add tert-butyl azide (1.1 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in a minimum amount of water. Add this to the reaction flask.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water. Add this to the reaction flask. The solution will typically turn a cloudy yellow-green.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with 100 mL of water.
-
Acidify the solution to pH ~2 using 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid.
Self-Validation:
-
¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.6 ppm) and the triazole proton (singlet, ~8.2 ppm). The carboxylic acid proton will be a broad singlet at high chemical shift (>10 ppm).
-
Mass Spec (ESI-): Expect to see a peak corresponding to [M-H]⁻.
Preparation of Metal Complexes
The synthesis of metal complexes with this ligand is typically achieved by reacting the deprotonated ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt, solvent, and reaction conditions (e.g., temperature, stoichiometry) dictates the final coordination geometry and nuclearity of the complex.
Diagram: General Coordination Modes
Caption: Potential coordination modes of the deprotonated ligand.
Protocol 3.1: General Synthesis of a Discrete Metal Complex (e.g., Co(II), Ni(II), Zn(II))
Rationale: This protocol uses a basic solution to deprotonate the carboxylic acid in situ, allowing it to coordinate to the metal ion. Methanol is a common solvent as it solubilizes many metal salts and the ligand salt. The slow evaporation method is a simple technique for obtaining X-ray quality crystals.
Materials:
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
Metal(II) acetate hydrate (e.g., Co(OAc)₂, Ni(OAc)₂, Zn(OAc)₂)
-
Methanol (MeOH)
-
A weak base (e.g., triethylamine (TEA) or sodium hydroxide solution)
Procedure:
-
In a 20 mL vial, dissolve the ligand (2.0 eq) in 5 mL of methanol.
-
Add a stoichiometric amount of the base (e.g., 2.0 eq of TEA) to deprotonate the ligand. Stir for 10 minutes.
-
In a separate vial, dissolve the metal(II) acetate salt (1.0 eq) in 5 mL of methanol.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
A color change or precipitation may be observed immediately.
-
Stir the reaction mixture at room temperature for 2-4 hours.[2]
-
Filter off any precipitate that forms. If no precipitate is present, cover the vial with a perforated film and allow the solvent to evaporate slowly over several days to yield crystalline product.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Protocol 3.2: Solvothermal Synthesis for Metal-Organic Frameworks (MOFs)
Rationale: Solvothermal synthesis uses elevated temperature and pressure to overcome kinetic barriers, often leading to highly crystalline, thermodynamically stable framework structures. DMF is a common high-boiling solvent for these reactions.
Materials:
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
Metal(II) nitrate or chloride salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, combine the ligand (1.0 eq) and the metal salt (1.0 eq).
-
Add 10 mL of DMF to the vial.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Seal the vial tightly in a Teflon-lined stainless-steel autoclave.
-
Place the autoclave in an oven and heat to a specific temperature (e.g., 80-120 °C) for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Crystals of the MOF product should be present at the bottom of the vial.
-
Carefully decant the mother liquor, wash the crystals with fresh DMF, and then exchange the solvent with a more volatile solvent like ethanol or acetone before drying.
Characterization of Metal Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes.
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | To confirm coordination. Look for a shift in the C=O stretching frequency of the carboxylate group compared to the free ligand. A large shift (Δν > 200 cm⁻¹) between asymmetric and symmetric COO⁻ stretches is indicative of monodentate coordination, while a smaller difference (Δν < 150 cm⁻¹) suggests bidentate or bridging coordination. |
| Elemental Analysis | To determine the C, H, N content and confirm the empirical formula of the complex, including the number of ligands and any coordinated solvent molecules. |
| UV-Vis Spectroscopy | To study the electronic properties. For transition metal complexes, this can reveal d-d transitions that provide information about the coordination geometry (e.g., octahedral vs. tetrahedral). |
| Mass Spectrometry | To confirm the molecular weight of discrete (non-polymeric) complexes. |
| Single-Crystal X-ray Diffraction | The definitive method for determining the precise 3D structure, including bond lengths, bond angles, coordination geometry of the metal, and intermolecular interactions.[6][7] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and determine the presence of coordinated or lattice solvent molecules by observing mass loss upon heating.[5] |
Applications in Drug Development and Materials Science
The resulting metal complexes are prime candidates for further investigation in several fields:
-
Antimicrobial and Anticancer Agents: Many transition metal complexes exhibit enhanced biological activity compared to the free ligands.[2] The complexes synthesized via these protocols should be screened for their efficacy against various bacterial, fungal, or cancer cell lines.
-
Catalysis: The metal centers within the complexes can act as Lewis acids, potentially catalyzing organic transformations.
-
Luminescent Probes: Certain metal complexes, particularly those with d¹⁰ metals like Zn(II) or lanthanides, can exhibit fluorescence, making them suitable for applications as chemical sensors.[5]
References
-
Gudipati, V., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. PubChem. Available at: [Link]
-
Kim, D., et al. (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. JoVE. Available at: [Link]
-
Shestakov, A.S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Triazoles in Coordination Complexes. ResearchGate. Available at: [Link]
-
Rivera, G., et al. (2008). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. ResearchGate. Available at: [Link]
-
Pal, T.K., et al. (2022). Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. Inorganic Chemistry. Available at: [Link]
-
Sriram, D., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Institutes of Health. Available at: [Link]
-
Al-Wahaibi, L.H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
-
Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Schulz, A., et al. (2018). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. RSC Publishing. Available at: [Link]
- Google Patents. (2020). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.
-
Kim, D., et al. (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Biological applications of metal-based triazole derivatives. ResearchGate. Available at: [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. ResearchGate. Available at: [Link]
-
Al-Wahaibi, L.H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
Introduction
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic building block of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is distinguished by three key features:
-
The 1,2,3-Triazole Ring: This five-membered heterocycle is a "privileged scaffold" in drug discovery.[2][3] It is metabolically robust and acts as an excellent bioisostere for the amide bond, capable of participating in crucial hydrogen bonding interactions with biological targets.[2][4] The triazole core is present in several approved therapeutic agents, including the antibacterial agent tazobactam.[2][4]
-
The N1-tert-Butyl Group: This bulky, lipophilic substituent provides significant steric influence, which can direct molecular conformation, enhance metabolic stability, and improve solubility by disrupting crystal packing.[1]
-
The C4-Carboxylic Acid: This functional group serves as a versatile and reactive "handle," enabling covalent linkage to a wide array of other molecules and scaffolds.[1]
The synthesis of this compound is typically achieved through the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for its efficient and regioselective preparation.[1][5] This guide provides a detailed exploration of the primary functionalization strategies for this valuable building block, complete with field-tested protocols and mechanistic insights for researchers in drug development and chemical synthesis.
Section 1: Physicochemical Properties and Synthesis Overview
The parent compound is typically synthesized by the CuAAC reaction between tert-butyl azide and propiolic acid.[1] This method is highly reliable and scalable, providing the 1,4-disubstituted triazole as the sole regioisomer.
Table 1: Key Properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 1260665-09-5 | [6] |
| Molecular Formula | C₇H₁₁N₃O₂ | [6] |
| Molecular Weight | 169.18 g/mol | [6] |
| IUPAC Name | 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid | [6] |
Section 2: Core Functionalization Pathways
The carboxylic acid moiety is the principal site for chemical modification, allowing for its conversion into a variety of essential functional groups.[7][8] The most common and synthetically valuable transformations are amide bond formation and esterification, which serve as the gateway to vast chemical libraries for structure-activity relationship (SAR) studies.
Caption: Core functionalization pathways from the parent carboxylic acid.
Section 3: Protocol I - Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. Modern peptide coupling reagents accomplish this efficiently under mild conditions.
Principle of Activation: Uronium/aminium salt reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), react with the carboxylate to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the stable amide bond. An organic base, typically Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the HCl byproduct.[9]
Caption: Standard workflow for HATU-mediated amide coupling.
Detailed Laboratory Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling the title acid with a representative primary amine.
Materials:
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica Gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Add the Amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Table 2: Troubleshooting and Field Insights for Amide Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inefficient activation; sterically hindered amine/acid; presence of moisture. | Use a stronger coupling agent (e.g., COMU). For hindered substrates, consider converting the acid to an acyl fluoride first.[10] Ensure all reagents and solvents are anhydrous. |
| Side Product Formation | Racemization (if chiral centers are present); reaction of amine with coupling reagent. | Additives like HOBt or HOAt can suppress racemization.[11] Ensure the correct order of addition (pre-activating the acid before adding the amine can sometimes help). |
| Difficult Purification | DMF is difficult to remove; urea byproducts (from carbodiimide reagents like EDC/DCC). | For DMF, perform multiple aqueous washes. If using EDC, the resulting urea is water-soluble and can be washed away.[12] If using DCC, the urea byproduct is mostly insoluble and can be filtered off.[12] |
Section 4: Protocol II - Esterification
Esterification provides another critical class of derivatives. The choice of method depends on the substrate's complexity and sensitivity.
Method A: Coupling Reagent-Mediated Esterification
Principle: This approach leverages the same activation chemistry as amide coupling but uses an alcohol as the nucleophile. It is performed under mild, neutral conditions, making it ideal for sensitive or complex alcohols where acidic conditions are not tolerated. Uronium salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective.[13][14]
Protocol (General Procedure with TBTU):
-
Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and TBTU (1.2 eq) in anhydrous acetonitrile or DMF.
-
Add a non-nucleophilic base such as DIPEA or triethylamine (2.5 eq).
-
Stir at room temperature for 4-24 hours, monitoring by TLC/LC-MS.
-
Perform an aqueous work-up and purification by column chromatography as described in the amide coupling protocol.
Method B: Fischer Esterification
Principle: This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[15] The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction toward the ester product by Le Châtelier's principle.[15]
Protocol (General Procedure):
-
Suspend the carboxylic acid (1.0 eq) in the desired alcohol (used as solvent, >10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) (approx. 5 mol%).
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC/LC-MS).
-
Cool the mixture, remove the excess alcohol under reduced pressure.
-
Neutralize the remaining acid, perform an aqueous work-up, and purify as required.
Table 3: Comparison of Esterification Methods
| Feature | Coupling Reagent Method | Fischer Esterification |
| Conditions | Mild, room temperature | Harsh, requires heat and strong acid |
| Substrate Scope | Broad; excellent for complex, acid-sensitive molecules | Best for simple, robust primary/secondary alcohols |
| Reagents | Stoichiometric coupling agent and base required | Catalytic acid, excess alcohol |
| Pros | High yields, compatibility with sensitive functional groups | Inexpensive, simple procedure for suitable substrates |
| Cons | Higher cost of reagents, byproduct removal | Not suitable for acid-labile substrates, equilibrium-limited |
Section 5: Other Key Transformations
To further diversify the molecular scaffold, the carboxylic acid can be converted into other useful functional groups.
-
Conversion to Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive acid chloride. This intermediate can then be reacted with a wide range of nucleophiles (amines, alcohols, organometallics) without the need for coupling reagents.[12]
-
Reduction to Primary Alcohols: Treatment with strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF, will reduce the carboxylic acid to the corresponding primary alcohol, providing a new point for derivatization (e.g., ether formation, oxidation).[7]
Section 6: Applications in Research and Development
The functionalized derivatives of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid are invaluable tools for generating novel molecular entities.
-
Drug Discovery: The amides and esters are synthesized as part of large libraries for screening against various biological targets. Derivatives have shown promise as GPR119 agonists for type-2 diabetes, as well as antifungal and anticancer agents.[1][16][17] The triazole core acts as a stable, hydrogen-bonding pharmacophore.[3]
-
Materials Science: The ability to form robust amide and ester linkages allows this building block to be incorporated into polymers, dendrimers, and other advanced materials.[4][18] These materials can have applications as corrosion inhibitors, photostabilizers, or ligands in catalysis.[4][18]
Conclusion
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a powerful and versatile scaffold. Its strategic functionalization, primarily through the carboxylic acid handle, opens the door to a vast and diverse chemical space. The protocols and insights provided in this guide offer researchers a robust framework for leveraging this building block to its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
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MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (2026). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Retrieved from [Link]
-
Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.2: Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
SlidePlayer. (n.d.). Conversion into functional derivatives (Carboxylic acid derivatives). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Retrieved from [Link]
-
YouTube. (2018). Conversion of Carboxylic acids to derivatives. Retrieved from [Link]
-
Asian Journal of Chemistry. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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experimental procedures for derivatizing 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
An Application Guide to the Derivatization of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
Introduction: The Strategic Value of a Versatile Scaffold
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic building block of significant interest in contemporary chemical research.[1][2] Its structural framework combines the metabolic stability and hydrogen bonding capacity of the 1,2,3-triazole ring with a versatile carboxylic acid handle for synthetic elaboration.[2][3] The triazole core is a well-established pharmacophore present in a wide array of therapeutic agents, including antifungal and anticancer drugs.[2][3] The N1-substituted tert-butyl group provides steric bulk, which can influence molecular conformation and improve solubility in organic solvents, making it an attractive starting point for medicinal chemistry campaigns and materials science development.[2]
This guide provides detailed experimental protocols for the derivatization of the carboxylic acid moiety, focusing on the two most common and critical transformations: amidation and esterification. The protocols are designed to be robust and adaptable, with an emphasis on explaining the chemical principles behind the choice of reagents and reaction conditions.
Core Principle: Activation of the Carboxyl Group
Direct reaction of a carboxylic acid with a nucleophile like an amine or alcohol is generally inefficient. The carboxylate anion formed by deprotonation of the acid by the basic nucleophile is unreactive towards nucleophilic attack. Therefore, the central strategy in derivatizing 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is the in situ conversion of the carboxylic acid into a more electrophilic species, or an "activated" intermediate, which can then readily react with the desired nucleophile.
Caption: General workflow for carboxylic acid derivatization.
Section 1: Synthesis of 1,2,3-Triazole-4-Carboxamides
The formation of an amide bond is one of the most fundamental reactions in drug discovery. The resulting amides are typically stable and can participate in key hydrogen bonding interactions with biological targets. The following protocols detail reliable methods for coupling 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid with a diverse range of primary and secondary amines.
Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)
This is a widely used, cost-effective method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) acts as the activating agent, converting the carboxylic acid into a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these side reactions by rapidly converting the O-acylisourea into a less reactive but more stable HOBt-ester, which then cleanly reacts with the amine.[4]
Experimental Protocol: Synthesis of N-Benzyl-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq, e.g., 169 mg, 1.0 mmol).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq, 162 mg, 1.2 mmol).
-
Dissolve the solids in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (5-10 mL).
-
-
Reaction Initiation:
-
Add the desired amine (e.g., benzylamine) (1.1 eq, 118 mg, 1.1 mmol) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC hydrochloride (1.5 eq, 288 mg, 1.5 mmol) portion-wise over 5 minutes. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) is often included to neutralize the HCl salt of EDC and the carboxylic acid.[5]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The product should have a higher Rf value than the starting carboxylic acid.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
-
Caption: Step-by-step workflow for EDC/HOBt mediated amidation.
Protocol 2: Uronium Salt-Mediated Amide Coupling (HATU)
Uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often provide faster reaction times and higher yields, especially for hindered amines or acids.[7] They operate by a similar mechanism to EDC/HOBt but are pre-activated, avoiding the need for a separate carbodiimide.
Experimental Protocol: General Procedure using HATU
-
Reagent Preparation:
-
In a dry flask under an inert atmosphere (N₂ or Argon), dissolve 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (5-10 mL).
-
Add the amine (1.1 eq).
-
-
Reaction Initiation:
-
Add HATU (1.2 eq) to the solution.
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq). The solution may turn yellow.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often significantly faster than with EDC.
-
Monitor completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash thoroughly with water or brine (3 x 20 mL) to remove DMF and excess reagents.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
| Coupling Reagent | Base | Typical Solvent | Temperature | Time (h) | Advantages |
| EDC / HOBt | DIPEA or TEA | DCM, DMF | 0 °C to RT | 12 - 24 | Cost-effective, common |
| HATU | DIPEA | DMF, ACN | RT | 1 - 4 | High efficiency, fast, good for hindered substrates |
| T3P | Pyridine | Ethyl Acetate | RT | 2 - 12 | Low epimerization, easy work-up |
Table 1. Comparison of Common Amidation Conditions.
Section 2: Synthesis of 1,2,3-Triazole-4-Carboxylate Esters
Ester derivatives are crucial for modulating physicochemical properties such as lipophilicity and are often used as prodrugs. The esterification of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved under various conditions depending on the nature of the alcohol.
Protocol 3: Carbodiimide-Mediated Esterification
Similar to amide coupling, carbodiimides can be used to form esters. This method is particularly useful for acid-sensitive substrates and is performed under mild, neutral conditions. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial for facilitating the nucleophilic attack of the alcohol on the activated intermediate.[8]
Experimental Protocol: Synthesis of Methyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate
-
Reagent Preparation:
-
Dissolve 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq, 169 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add the alcohol (e.g., methanol) (1.5 eq, 48 mg, 1.5 mmol). For less reactive alcohols, a larger excess may be required.
-
Add a catalytic amount of DMAP (0.1 eq, 12 mg, 0.1 mmol).
-
-
Reaction Initiation:
-
Cool the solution to 0 °C.
-
Add a solution of DCC or EDC (1.2 eq) in DCM dropwise. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
-
Reaction Monitoring & Work-up:
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor by TLC.
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the pure ester.
-
| Alcohol Type | Reagents | Temperature | Time (h) | Key Considerations |
| Primary (e.g., Methanol) | EDC, cat. DMAP | 0 °C to RT | 4 - 12 | Generally high yielding and straightforward. |
| Secondary (e.g., Isopropanol) | EDC, cat. DMAP | RT | 12 - 24 | Slower reaction; may require slight warming. |
| Tertiary (e.g., t-Butanol) | (Boc)₂O, DMAP | RT | 12 - 48 | Carbodiimides are often ineffective. Di-tert-butyl dicarbonate is a better activating agent.[9] |
Table 2. Summary of Esterification Conditions.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Synthesis of Perfluoro-tert-butyl Triazoles via Decarboxylative CuAAC of (Perfluoro-tert-butyl)propiolic Acid with Azides. ResearchGate. Available at: [Link]
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Amide Synthesis. Fisher Scientific. Available at: [Link]
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. PubChem. Available at: [Link]
-
The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. Available at: [Link]
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). Available at: [Link]
-
An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. ResearchGate. Available at: [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Institutes of Health (NIH). Available at: [Link]
-
A Practical Flow Synthesis of 1,2,3-Triazoles. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Bioactivity of Novel 1-Substituted-1H-1,2,3-triazole-4-carboxamide. ResearchGate. Available at: [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate. Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health (NIH). Available at: [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
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Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. Available at: [Link]
-
Mechanisms for the activation of carboxylic acid in amide bond... ResearchGate. Available at: [Link]
-
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. Available at: [Link]
-
Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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-
Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO México. Available at: [Link]
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-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. ResearchGate. Available at: [Link]
-
Ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid in the Synthesis of Bioactive Molecules
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the 1,2,3-triazole moiety has established itself as a privileged scaffold. Its remarkable stability, capacity for hydrogen bonding, and role as a bioisostere for amide bonds make it a highly attractive component in the design of novel therapeutics.[1][2] Among the various derivatives, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid stands out as a particularly valuable building block. The bulky tert-butyl group at the N1 position offers distinct steric and electronic properties that can significantly influence a molecule's conformation and pharmacokinetic profile, while the carboxylic acid at the C4 position provides a convenient handle for diverse synthetic modifications.[3] This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of bioactive molecules, complete with detailed protocols and mechanistic insights for researchers in drug development. The triazole nucleus is a cornerstone in a wide array of therapeutic agents, demonstrating activities ranging from antiviral and antifungal to anticancer and anticonvulsant.[4]
Core Applications in Bioactive Molecule Synthesis
The primary utility of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its role as a scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid functionality is readily converted into amides, esters, and other derivatives, allowing for the systematic exploration of chemical space around the core triazole structure.
Case Study: Development of Pregnane X Receptor (PXR) Inhibitors
The Pregnane X Receptor (PXR) is a critical regulator of drug metabolism, and its inhibition has therapeutic potential.[5] A notable application of a similar triazole scaffold is in the development of potent and selective PXR inhibitors.[5][6] While these studies may not have used the exact 1-(tert-butyl) derivative as a starting material, the resulting 1H-1,2,3-triazole-4-carboxamides provide a compelling blueprint for its application. The general structure involves the amide coupling of the triazole carboxylic acid with a variety of amine-containing fragments.
The synthesis of these carboxamides typically involves standard amide coupling protocols. One of the most effective and widely used methods is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
Caption: HATU-mediated amide coupling workflow.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxamides.
Materials:
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxamide.
Causality Behind Experimental Choices:
-
HATU: This coupling reagent is highly efficient and minimizes racemization for chiral amines.[7] It works by forming a highly reactive OAt-activated ester with the carboxylic acid.[7]
-
DIPEA: A non-nucleophilic base is used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated ester intermediate.
-
Aqueous Workup: The washing steps are essential to remove unreacted starting materials, coupling byproducts, and the DMF solvent.
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| HATU | DIPEA, DMF, rt | High efficiency, low racemization | Relatively expensive |
| EDC/HOBt | DIPEA, DMF or CH2Cl2, rt | Cost-effective, good for many substrates | Can lead to side products with some amines |
| SOCl2 | Reflux, then add amine | Inexpensive, forms highly reactive acyl chloride | Harsh conditions, not suitable for sensitive substrates |
Application in the Synthesis of GPR119 Agonists
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[4][8] While not starting directly from the pre-formed carboxylic acid, a one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates has been reported, highlighting the importance of this structural motif in GPR119 agonism.[4][9] This synthesis involves a "click chemistry" approach, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Synthesis of the core scaffold via Click Chemistry.
Protocol 2: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid via CuAAC
This protocol outlines the synthesis of the title compound, which can then be used in subsequent derivatization reactions as described in Protocol 1.
Materials:
-
tert-Butyl propiolate
-
tert-Butyl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate
-
To a solution of tert-butyl propiolate (1.0 eq) and tert-butyl azide (1.1 eq) in anhydrous DMF, add CuI (0.1 eq) and DIPEA (0.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with ethyl acetate and wash with water (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification.
Step 2: Hydrolysis to 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
Dissolve the crude ester from Step 1 in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.
Conclusion and Future Perspectives
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a valuable and versatile building block in the synthesis of bioactive molecules. Its utility is demonstrated in the development of potent inhibitors of PXR and the structural motifs of GPR119 agonists. The straightforward derivatization of its carboxylic acid group, particularly through robust amide coupling protocols, allows for the rapid generation of compound libraries for lead optimization. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of well-designed scaffolds like 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid will undoubtedly play a crucial role in future drug discovery efforts.
References
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One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules. [Link]
-
Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. (2011). Tetrahedron Letters. [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2022). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Bioactivity of Novel 1-Substituted-1H-1,2,3-triazole-4-carboxamide. (2012). Chinese Journal of Organic Chemistry. [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). ResearchGate. [Link]
-
Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. (2021). The Chemical Record. [Link]
-
Synthesis and antiviral activity of novel[4][5][10]triazolo[3,4-b][4][5][11]thiadiazoles,[4][5][10]triazolo[3,4-b][4][5][11]thiadiazines and[4][5][10]. (2006). ARKIVOC. [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. (2016). Organic & Medicinal Chemistry International Journal. [Link]
-
Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. (2022). PubMed. [Link]
-
Synthesis and antiviral activity of novel[4][5][10]triazolo[3,4-b][4][5][11]thiadiazoles,[4][5][10]. (2006). Arkat USA. [Link]
-
Synthesis of Bioactive 1,2,3-Triazole Fused Macrocycles via Azide-Alkyne Cycloaddition. (2020). ResearchGate. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2021). Future Journal of Pharmaceutical Sciences. [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). PubMed. [Link]
-
Synthesis of a Series of Novel Tetra-tert-butylcalix[5]arene Linked to 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives. (2014). ResearchGate. [Link]
-
1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. (2023). Molecules. [Link]
-
The role of pregnane X receptor (PXR) in substance metabolism. (2023). Frontiers in Pharmacology. [Link]
-
Pharmacological signifcance of triazole scaffold. (2011). ResearchGate. [Link]
-
amide coupling help. (2022). Reddit. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Pyrazolo[5,1-c][4][5][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (2022). Molecules. [Link]
- Synthesis of glp-1 peptides. (2016).
-
Green Chemistry. (2020). The MJA Lab. [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). Molecules. [Link]
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Application Note: A Scalable and Safe Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
Introduction: The Significance of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a pivotal building block in contemporary drug discovery and materials science.[1] The 1,2,3-triazole core, readily accessible through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a bioisostere for amide bonds, enhancing metabolic stability and offering unique hydrogen bonding capabilities.[2] The tert-butyl substituent provides steric bulk, which can modulate binding to biological targets and improve pharmacokinetic properties. The carboxylic acid moiety offers a versatile handle for further chemical modifications, making this molecule a valuable precursor for the synthesis of diverse compound libraries. This application note provides a comprehensive, field-proven protocol for the safe and efficient scale-up synthesis of this important intermediate, addressing the critical challenges of reaction exothermicity, reagent handling, and product purification.
Synthetic Strategy: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is achieved through the well-established 1,3-dipolar cycloaddition of tert-butyl azide and propiolic acid.[2] While the uncatalyzed reaction requires high temperatures and often results in a mixture of regioisomers, the copper(I)-catalyzed variant proceeds with high regioselectivity to afford the 1,4-disubstituted product under mild conditions.[2][3]
The catalytic cycle involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. The use of a reducing agent, such as sodium ascorbate, is crucial to maintain the copper in its active +1 oxidation state, especially when starting from a copper(II) salt like CuSO₄·5H₂O.[4]
Key Considerations for Scale-Up:
-
Exothermicity: The CuAAC reaction is significantly exothermic. On a larger scale, efficient heat dissipation is paramount to prevent runaway reactions and ensure consistent product quality.
-
Safety with Azides: tert-Butyl azide, while more stable than smaller organic azides, still requires careful handling, especially at larger quantities. The potential for the formation of hazardous hydrazoic acid under acidic conditions must be mitigated.[5]
-
Reagent Addition: Controlled addition of the azide and the copper catalyst solution is critical to manage the reaction rate and temperature.
-
Work-up and Purification: Traditional chromatographic purification is often impractical at scale. A robust crystallization procedure is necessary for isolating the product in high purity.
-
Catalyst Removal: Minimizing copper contamination in the final product is essential, particularly for pharmaceutical applications.
Experimental Protocol: A Scalable and Safe Synthesis
This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[6]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Propiolic Acid | 70.05 | 70.0 g | 1.00 | 98% |
| tert-Butyl Azide | 99.13 | 104.1 g | 1.05 | 97% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 5.0 g | 0.02 | 99% |
| Sodium Ascorbate | 198.11 | 15.8 g | 0.08 | 99% |
| tert-Butanol | 74.12 | 1 L | - | Reagent Grade |
| Deionized Water | 18.02 | 1 L | - | - |
| 2 M Hydrochloric Acid | 36.46 | As needed | - | - |
| Ethyl Acetate | 88.11 | As needed | - | Reagent Grade |
| Heptane | 100.21 | As needed | - | Reagent Grade |
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Connect the reactor jacket to a circulating chiller/heater for precise temperature control.
-
-
Preparation of the Reaction Mixture:
-
To the reactor, add propiolic acid (70.0 g, 1.00 mol), tert-butanol (1 L), and deionized water (1 L).
-
Stir the mixture at 200 RPM until all the propiolic acid has dissolved.
-
Cool the reaction mixture to 10 °C.
-
-
Preparation of the Catalyst Solution:
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (5.0 g, 0.02 mol) and sodium ascorbate (15.8 g, 0.08 mol) in deionized water (100 mL). Stir until a clear, pale yellow solution is obtained.
-
-
Controlled Reagent Addition:
-
Slowly add the catalyst solution to the reaction mixture over 15 minutes, ensuring the temperature does not exceed 15 °C.
-
In the dropping funnel, place tert-butyl azide (104.1 g, 1.05 mol).
-
Add the tert-butyl azide dropwise to the reaction mixture over 2-3 hours. Crucially, maintain the internal temperature between 10-15 °C throughout the addition. The reaction is exothermic, and a faster addition rate will lead to a significant temperature increase.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 15 °C for an additional 2 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is complete when the propiolic acid is consumed.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, adjust the pH of the mixture to 2-3 with 2 M hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Stir the resulting slurry at 5-10 °C for 1 hour to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold deionized water (2 x 250 mL) to remove inorganic salts.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean reactor.
-
Add a mixture of ethyl acetate and heptane (e.g., 1:2 v/v, approximately 1 L) and heat to 60-70 °C with stirring until the solid dissolves completely.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C and hold for 2-4 hours to maximize crystal formation.
-
Filter the purified product, wash the crystals with cold heptane (2 x 100 mL), and dry under vacuum at 40-50 °C to a constant weight.
-
Expected Yield and Purity
-
Yield: 135-152 g (80-90%)
-
Purity: >98% (by HPLC and ¹H NMR)
Safety Considerations for Scale-Up
-
Azide Handling: tert-Butyl azide is a potentially explosive compound and should be handled with care. Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.[5] Do not use metal spatulas for transferring azides.[6]
-
Exotherm Control: The cycloaddition reaction is highly exothermic. A jacketed reactor with a reliable cooling system is essential for large-scale synthesis. Continuous monitoring of the internal temperature is critical. In the event of a cooling failure, have an emergency quenching plan in place (e.g., addition of a cold, inert solvent).
-
Ventilation: The reaction should be performed in a well-ventilated area to avoid inhalation of any volatile reagents or byproducts.
-
Pressure Build-up: The reaction evolves nitrogen gas. Ensure the reaction vessel is not sealed and is properly vented to prevent pressure build-up.
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 8.55 (s, 1H, triazole-H), 1.60 (s, 9H, C(CH₃)₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 161.5, 145.0, 125.0, 62.0, 29.5.
-
HPLC: A reverse-phase HPLC method can be used to determine the purity of the final product. A suitable method would be a C18 column with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid.[7][8]
-
Melting Point: 140-142 °C.
Workflow and Logic Diagrams
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis.
Safety Logic for Azide Addition
Caption: Temperature control logic during azide addition.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete reaction or loss of product during work-up.
-
Solution: Ensure the reaction goes to completion by HPLC monitoring. During acidification, ensure the pH is low enough for complete precipitation. Avoid excessive washing.
-
-
Product Discoloration:
-
Cause: Copper contamination or side reactions.
-
Solution: Ensure efficient washing of the crude product. The recrystallization step is crucial for removing colored impurities. The use of activated carbon during recrystallization can be considered, but a hot filtration step would be required.
-
-
Difficulty with Crystallization:
-
Cause: Incorrect solvent ratio or rapid cooling.
-
Solution: Adjust the ethyl acetate/heptane ratio. Ensure slow cooling to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can induce crystallization.
-
Conclusion
The copper(I)-catalyzed azide-alkyne cycloaddition provides a robust and high-yielding route to 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid. By implementing careful temperature control, controlled reagent addition, and a well-designed crystallization procedure, this synthesis can be safely and efficiently scaled up to meet the demands of drug development and materials science research. The protocol detailed in this application note provides a reliable foundation for the large-scale production of this valuable chemical intermediate.
References
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Hassib, S. T., Hashem, H. M. A., Mahrouse, M. A., & Mostafa, E. A. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC INTERNATIONAL, 103(5), 1215–1222. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302. [Link]
-
Hassib, S. T., Hashem, H. M. A., Mahrouse, M. A., & Mostafa, E. A. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. PubMed. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302. [Link]
-
University of Illinois Urbana-Champaign. (2019, September 19). Sodium Azide NaN3. Division of Research Safety. Retrieved from [Link]
-
SciELO. (n.d.). 1H-[2][9][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Singh, R., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(18), 2664-2668.
-
Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Retrieved from [Link]
- Appukkuttan, P., et al. (2019). Green Methodologies for Copper(I)
- Hassib, S. T., Hashem, H. M. A., Mahrouse, M. A., & Mostafa, E. A. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form.
-
ResearchGate. (2025, August 6). Crystal Engineering of Novel Cocrystals of a Triazole Drug with 1,4-Dicarboxylic Acids. Retrieved from [Link]
-
MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of copper-free alkyne/azide 1,3-dipolar cycloadditions using microwave irradiation. Retrieved from [Link]
-
Beilstein Archives. (2019, August 12). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous flow technology. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nucleoside Azide–Alkyne Cycloaddition Reactions Under Solvothermal Conditions or Using Copper Vials in a Ball Mill. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
analytical techniques for characterizing 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Guide to the Analytical Characterization of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
Abstract
This comprehensive application note provides a detailed guide for the analytical characterization of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic building block in pharmaceutical and materials science research.[1] The unique combination of a sterically demanding tert-butyl group and a versatile carboxylic acid handle on a stable triazole core necessitates a multi-technique approach for unambiguous structure elucidation, purity assessment, and stability analysis.[1] This document outlines optimized protocols and expected data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction and Significance
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, a class of heterocycles that has become a "privileged scaffold" in medicinal chemistry.[1] This is largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," which allows for their efficient and regioselective synthesis.[2] The triazole ring is metabolically stable and capable of engaging in significant hydrogen bonding and dipole interactions, while the N-substituent and C4-substituent provide vectors for molecular diversity.[1][3]
The subject molecule, with its bulky tert-butyl group, offers enhanced solubility and influences molecular conformation, while the carboxylic acid at the C4 position is a prime site for derivatization, such as forming amides or esters for structure-activity relationship (SAR) studies.[1][4] Given its role as a critical intermediate, a robust and validated analytical workflow is essential to confirm its identity, purity, and stability. This guide provides the foundational protocols to achieve this.
Physicochemical Properties
A precise understanding of the molecule's basic properties is the first step in any analytical characterization.
| Property | Value | Source |
| Chemical Structure | CC(C)(C)N1C=C(N=N1)C(=O)O | PubChem[5] |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[5] |
| Molecular Weight | 169.18 g/mol | PubChem[5] |
| Exact Mass | 169.085126602 Da | PubChem[5] |
| CAS Number | 1260665-09-5 | PubChem[5] |
Integrated Analytical Workflow
A comprehensive characterization relies on the synergistic use of multiple analytical techniques. The following workflow illustrates a logical progression from purity assessment to definitive structural confirmation and stability analysis.
Caption: Integrated workflow for compound characterization.
Chromatographic Analysis: Purity by RP-HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. For a polar compound like a triazole carboxylic acid, a reversed-phase (RP) method provides excellent separation of the main component from non-polar and moderately polar impurities. The inclusion of an acid modifier (e.g., formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention times.
Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.
-
Instrumentation: A standard HPLC system with a UV/DAD detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C8 or C18, 250 x 4.6 mm, 5 µm | Provides good retention for polar analytes. A C8 column may offer faster elution if the compound is sufficiently retained.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 95% B over 15 min | Ensures elution of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | UV at 210 nm | Low wavelength UV provides high sensitivity for the triazole core.[6] |
Expected Data & Interpretation
The primary output is a chromatogram. A pure sample will exhibit a single major peak at a specific retention time (tR). Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, ¹H NMR will clearly show the characteristic signals for the isolated triazole proton and the nine equivalent protons of the tert-butyl group.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the carboxylic acid and its acidic proton is often observed as a broad singlet.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[7]
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
Expected NMR Data
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.6 | Singlet (s) | 9H |
| Triazole C5-H | ~8.5 - 8.9 | Singlet (s) | 1H |
| -COOH | >13.0 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~29-30 |
| -C (CH₃)₃ | ~62-63 |
| Triazole C 5 | ~128-130 |
| Triazole C 4 | ~140-142 |
| -C OOH | ~161-162 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight, which serves as a primary confirmation of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique ideal for this polar molecule, minimizing in-source fragmentation and yielding a strong molecular ion peak.
Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system (using the method above) to an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).
-
Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data. The carboxylic acid makes it particularly sensitive in negative mode.
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical value (169.0851 Da).
Expected Mass Spectrometry Data
-
High-Resolution MS (HRMS): Calculated for C₇H₁₁N₃O₂: [M+H]⁺ = 170.0924; [M-H]⁻ = 168.0778.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion can provide structural information. Key fragmentation pathways involve the loss of the tert-butyl group or the carboxylic acid moiety.
Caption: Predicted ESI-MS fragmentation pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For this molecule, the most characteristic signals will be the very broad O-H stretch and the sharp C=O stretch from the carboxylic acid, along with vibrations from the alkyl and aromatic-like triazole portions.
Protocol: FTIR Analysis
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected FTIR Data
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~2980 | C-H stretch (sp³) | tert-Butyl |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1550 | N=N stretch | Triazole Ring |
| ~1460 | C-H bend | tert-Butyl |
Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[8]
Thermal Analysis
Causality: TGA and DSC provide critical information on the material's thermal stability, melting point, and decomposition profile. This is vital for determining appropriate storage and handling conditions, especially if the compound is intended for further manufacturing processes.[9][10]
Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
-
Expected Data & Interpretation
-
DSC Curve: An endothermic event corresponding to the melting point (Tm) will be observed. This is followed by one or more exothermic events indicating decomposition.
-
TGA Curve: A plot of mass vs. temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The data will reveal whether decomposition occurs in a single step or multiple steps.
Conclusion
The analytical characterization of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is effectively achieved through an integrated approach. HPLC confirms purity, while the collective data from NMR, MS, and FTIR provides irrefutable confirmation of the molecular structure and its constituent functional groups. Thermal analysis completes the profile by defining its stability limits. The protocols and reference data presented in this application note establish a robust framework for the routine analysis and quality control of this important chemical building block, ensuring its suitability for downstream applications in research and development.
References
-
Hassib, S. T., Hashem, H. M. A., Mahrouse, M. A., & Mostafa, E. A. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC International, 103(5), 1215–1222. Available at: [Link]
-
Galyametdinova, I. V., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
Zayed, E. M., & El-Reash, G. M. A. (2021). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Egyptian Journal of Chemistry, 64(5), 2429-2437. Available at: [Link]
-
Singh, V., Kant, R., & Agarwal, A. (2017). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. ResearchGate. Available at: [Link]
-
Patel, P., et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1236-1242. Available at: [Link]
-
Chemistry Steps (2023). FTIR Spectra of Carboxylic Acids. YouTube. Available at: [Link]
-
Wang, C., et al. (2019). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 182, 111624. Available at: [Link]
Sources
- 1. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid|CAS 1260665-09-5 [benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. docta.ucm.es [docta.ucm.es]
- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | C7H11N3O2 | CID 72213311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The triazole moiety is a significant pharmacophore in medicinal chemistry, notably in the development of antifungal and anticancer agents.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges encountered during the synthesis of this compound.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, which is typically prepared via a two-step process: a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the corresponding ester, followed by saponification.
Problem 1: Low Yield of the Triazole Ester in the Cycloaddition Step
The formation of the 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylate ester is the cornerstone of this synthesis. Low yields at this stage can derail the entire process.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Action |
| Ineffective Copper(I) Catalyst | The active catalyst in CuAAC is Cu(I). If you are starting with a Cu(II) salt, such as CuSO₄, it must be reduced in situ. Incomplete reduction or re-oxidation of Cu(I) to the inactive Cu(II) state will stall the reaction.[2][3] | - Ensure adequate reducing agent: Use a slight excess of a reducing agent like sodium ascorbate.[2] - Degas your solvents: Oxygen can oxidize Cu(I). Purge your reaction solvent with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. - Use a stabilizing ligand: Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and improve catalytic efficiency.[3] |
| Poor Quality or Unstable tert-Butyl Azide | tert-Butyl azide is a key reagent. If it has decomposed or contains impurities, the reaction will be inefficient. While it can be synthesized, it is a potentially explosive compound and should be handled with extreme caution.[4][5] | - Use freshly prepared or recently purchased azide: Avoid using old stock. If preparing it yourself, ensure the procedure is followed meticulously and the product is pure.[6] - Verify purity: Use NMR or GC-MS to confirm the purity of your tert-butyl azide before use. |
| Side Reactions of the Alkyne | Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper catalysts and oxygen, leading to the formation of diynes and reducing the amount of alkyne available for the desired cycloaddition.[2] | - Maintain an inert atmosphere: As with catalyst stability, keeping the reaction under an inert gas will minimize this side reaction. - Add the reducing agent first: Introduce sodium ascorbate to the reaction mixture before the copper catalyst to ensure a reducing environment from the outset. |
| Steric Hindrance | The bulky tert-butyl group on the azide can sterically hinder the cycloaddition reaction, especially with sterically demanding alkynes.[7] | - Increase reaction time or temperature: While CuAAC reactions are often fast at room temperature, sterically hindered substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal conditions. |
Problem 2: Incomplete or Difficult Saponification of the Triazole Ester
The hydrolysis of the ester to the final carboxylic acid can be challenging. The triazole ring is generally stable to hydrolysis, but forcing conditions can sometimes lead to decomposition or unwanted side reactions.[8]
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Action |
| Insufficient Base or Reaction Time | Saponification is the base-mediated hydrolysis of an ester.[9] If an insufficient amount of base is used or the reaction is not allowed to proceed to completion, you will have a mixture of starting material and product. | - Use a sufficient excess of base: Typically, 2-4 equivalents of a strong base like NaOH or LiOH are used. - Monitor the reaction: Follow the disappearance of the starting ester by TLC or LC-MS. The reaction may require several hours at room temperature or gentle heating. |
| Poor Solubility of the Ester | The triazole ester may not be fully soluble in the aqueous alcoholic solvent systems typically used for saponification, leading to a slow or incomplete reaction. | - Add a co-solvent: A solvent like THF can be added to the methanol/water or ethanol/water mixture to improve the solubility of the starting material. |
| Premature Deprotection of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups, such as a Boc group, they may be cleaved during the acidic workup after saponification.[10] | - Careful pH adjustment: During the workup, add acid (e.g., 1M HCl) slowly and carefully to neutralize the excess base, aiming for a pH that precipitates the carboxylic acid without being overly acidic. A pH of 3-4 is often sufficient. - Alternative workup: Consider using a milder method to isolate the product, such as acidification with a solid-supported acid or careful extraction procedures. |
Problem 3: Difficulty in Purifying the Final Carboxylic Acid
Even with a successful reaction, isolating the pure 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid can be tricky.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Action |
| Product is an Emulsion or Oil | Upon acidification, the carboxylic acid may precipitate as an oil or form an emulsion, making it difficult to filter and handle. | - Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization. - Seed the mixture: If you have a small amount of pure, solid product, add a crystal to the mixture to seed crystallization. - Change the solvent system: After acidification, you can extract the product into an organic solvent like ethyl acetate, dry the organic layer, and then remove the solvent under reduced pressure. The resulting solid or oil can then be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes). |
| Contamination with Copper Salts | Residual copper from the cycloaddition step can contaminate the final product. | - Wash with a chelating agent: During the workup of the cycloaddition reaction, wash the organic layer with a solution of a copper chelator like EDTA or a dilute ammonium hydroxide solution to remove residual copper salts.[6] |
| Incomplete Reaction or Side Products | If the reactions were not driven to completion, the final product will be contaminated with starting materials or side products, complicating purification. | - Column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to purify the final product.[11] A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is often effective for carboxylic acids. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the CuAAC reaction?
Both Cu(I) and Cu(II) salts can be used. Common choices include CuI, CuBr, and CuSO₄•5H₂O. If using a Cu(II) salt, it must be used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2][3]
Q2: Can I run the cycloaddition reaction open to the air?
It is strongly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state and promote the unwanted homocoupling of the alkyne.[2]
Q3: My tert-butyl azide is slightly yellow. Can I still use it?
While freshly prepared tert-butyl azide is a colorless liquid, a slight yellow tint may not necessarily indicate significant decomposition.[12] However, it is best to assess its purity by NMR before use. Given the potential hazards of azides, if in doubt, it is safer to use a fresh batch.
Q4: The saponification reaction seems to be very slow. Can I heat it?
Yes, gentle heating (e.g., 40-50 °C) can accelerate the saponification. However, monitor the reaction carefully, as excessive heat could potentially lead to decomposition.
Q5: How do I remove the DMF or DMSO solvent after the cycloaddition reaction?
These high-boiling polar aprotic solvents can be removed by washing the reaction mixture with water or brine after diluting with a less polar organic solvent like ethyl acetate. Multiple aqueous washes are often necessary to completely remove DMF or DMSO.
III. Experimental Protocols & Visualizations
Synthesis Workflow
The overall synthetic strategy involves two main stages: the formation of the triazole ester via a click reaction, followed by hydrolysis to the carboxylic acid.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Protocol: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Part A: Synthesis of Ethyl 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl propiolate (1.0 eq) and tert-butyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (to make a 0.5 M solution with respect to the ethyl propiolate).
-
Inert Atmosphere: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).[13]
-
Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of EDTA (to remove copper), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Troubleshooting the Cycloaddition Step
Sources
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kiu.ac.ug [kiu.ac.ug]
- 10. reddit.com [reddit.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdhv.ca [mdhv.ca]
Technical Support Center: Optimizing the Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
Introduction: Welcome to the technical support guide for the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, frequently synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Its structural rigidity and functional handles make it a desirable scaffold in drug development.[1][3] However, researchers often face challenges in achieving high, reproducible yields.
This guide is structured to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions.
Section 1: Reaction Overview and Core Principles
The synthesis is a 1,3-dipolar cycloaddition between tert-butyl azide and propiolic acid, catalyzed by a Copper(I) species.[1][4] The reaction is prized for its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[5]
Overall Reaction Scheme: tert-Butyl Azide + Propiolic Acid ---(Cu(I) catalyst)---> 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Understanding the catalytic cycle is crucial for troubleshooting. The active Cu(I) catalyst first coordinates with the terminal alkyne (propiolic acid), lowering its pKa and forming a copper acetylide intermediate.[4] This intermediate then reacts with the azide, proceeding through a six-membered cupracycle before reductive elimination yields the triazole product and regenerates the Cu(I) catalyst.
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category 1: Low or No Product Yield
Q: My reaction shows very low conversion by TLC/LCMS, even after several hours. What are the primary causes?
A: This is the most frequent issue and typically points to a problem with the catalyst's activity or the integrity of your starting materials.
-
Cause 1: Catalyst Inactivation (Oxidation). The active catalyst is Cu(I). It is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[6] While Cu(II) salts like CuSO₄ are often used as the precursor, they are catalytically incompetent without an effective reducing agent.
-
Solution: The most robust method is to generate Cu(I) in situ. Use Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with a reducing agent like sodium ascorbate.[2] Sodium ascorbate not only reduces Cu(II) to Cu(I) but also scavenges dissolved oxygen, protecting the active catalyst throughout the reaction.[2] Ensure you use at least a slight excess of the reducing agent.
-
-
Cause 2: Poor Quality of tert-Butyl Azide. Aliphatic azides, including tert-butyl azide, can be thermally unstable and degrade over time, especially if not stored properly (cool and dark).[7][8]
-
Solution: Use freshly prepared tert-butyl azide for best results. A reliable and straightforward synthesis involves the reaction of tert-butyl alcohol with sodium azide in an aqueous sulfuric acid solution.[9][10] If using a commercial source, ensure it is from a reputable supplier and has been stored correctly.
-
-
Cause 3: Alkyne Homocoupling (Glaser Coupling). A major side reaction is the oxidative homocoupling of propiolic acid to form 1,3-diynes, which consumes your starting material and complicates purification. This is primarily mediated by Cu(II) species.[6]
-
Solution: As with catalyst inactivation, maintaining a reducing environment is key. The use of sodium ascorbate is highly effective at suppressing this side reaction.[2] Additionally, running the reaction under an inert atmosphere (Nitrogen or Argon) can further minimize oxidation.
-
Category 2: Reaction Mixture & Workup Issues
Q: Immediately upon adding my copper source, a red, purple, or brown precipitate crashed out of my solution, and the reaction failed. What happened?
A: You have likely formed an insoluble copper(I) acetylide complex with your propiolic acid.[11] The terminal proton of propiolic acid is acidic and can be deprotonated to form a salt with Cu(I). This salt is often poorly soluble, causing it to precipitate and effectively remove the catalyst from the solution, halting the reaction. This is a well-documented problem, especially in solvent systems like THF/water.[11]
-
Solution 1: Order of Addition. Do not add the copper source directly to a concentrated solution of propiolic acid. A better approach is to add the copper catalyst to the solution containing the tert-butyl azide and solvent first, and then add the propiolic acid slowly or as a solution.
-
Solution 2: Use a Ligand. A stabilizing ligand can coordinate to the copper(I) ion, increasing its solubility and preventing the precipitation of the acetylide salt. Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand for this purpose.
-
Solution 3: Solvent System Modification. Some solvent systems are more prone to this issue. While t-BuOH/H₂O is common, consider using DMF, which can help solvate the intermediates.[12][13]
Q: My workup is difficult, and I struggle to remove copper from my final product. What is an effective purification strategy?
A: The carboxylic acid functionality of the product provides a convenient handle for purification.
-
Step 1: Quench and Acidify. After the reaction is complete, quench by adding water. Then, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This ensures the carboxylic acid group on your product is fully protonated (-COOH) and not in its salt form (-COO⁻), which would make it water-soluble.
-
Step 2: Extraction. Extract the aqueous mixture with an organic solvent like ethyl acetate. The protonated product will move into the organic layer, leaving behind most of the copper salts and other water-soluble components in the aqueous layer.
-
Step 3: Wash to Remove Copper. Wash the combined organic layers with a solution of aqueous ammonia or a saturated solution of ammonium chloride. Ammonia complexes strongly with copper, effectively pulling residual copper ions out of the organic phase. A wash with brine will then remove excess water before drying with MgSO₄ or Na₂SO₄.
-
Step 4: Isolation. After drying and filtering, the solvent can be removed under reduced pressure. The resulting crude solid can often be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Section 3: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and reproducibility.
Materials:
-
tert-Butyl Azide (freshly prepared or high-quality commercial)
-
Propiolic Acid
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Solvent: tert-Butanol and Deionized Water (1:1 v/v)
-
Ethyl Acetate
-
1M Hydrochloric Acid
-
Saturated Aqueous Ammonium Chloride
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (to make a final concentration of ~0.5 M).
-
To this solution, add sodium L-ascorbate (0.2 eq) followed by Copper(II) sulfate pentahydrate (0.05 eq). Stir for 5 minutes until the solution is homogeneous. The initial blue color may fade.
-
Add propiolic acid (1.05 eq) to the reaction mixture. Note: For larger scale reactions, slow addition of the propiolic acid is recommended.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, add an equal volume of water to the flask.
-
Acidify the mixture to pH 2-3 using 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes of the initial reaction).
-
Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization to obtain 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for this reaction? A: Typically, 1-5 mol% of the copper source is sufficient for the CuAAC reaction.[5] Higher loadings do not always lead to faster reactions and can complicate purification. We recommend starting with 5 mol% CuSO₄·5H₂O and 10-20 mol% sodium ascorbate.
Q: Is the reaction sensitive to oxygen? A: Yes. While the sodium ascorbate provides a good buffer against oxidation, for maximum reproducibility and to completely prevent Glaser coupling, degassing your solvent and running the reaction under an inert atmosphere (N₂ or Ar) is recommended, though not always strictly necessary for high yields.[6]
Q: What are the primary safety concerns with tert-butyl azide? A: tert-Butyl azide is a potentially explosive organic azide.[8][14] It is sensitive to shock and thermal decomposition. Always handle it behind a blast shield in a well-ventilated fume hood. Avoid distillation at atmospheric pressure.[7] Use plastic or wood spatulas instead of metal to avoid scratching glassware.
Q: Can I use a different alkyne source, such as an ester of propiolic acid, and hydrolyze it later? A: Yes, this is a very common and effective strategy. Using ethyl propiolate or methyl propiolate instead of propiolic acid can completely avoid the copper acetylide precipitation issue. The resulting triazole ester can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step (e.g., using LiOH or NaOH). This two-step process often provides higher overall yields than the direct one-pot reaction.
Section 5: Data Summary Table
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization | Expected Outcome |
| Copper Source | CuI (5 mol%) | CuSO₄·5H₂O (5 mol%) | Cu(II) is more stable, cheaper, and less prone to disproportionation. | Easier handling. |
| Additive | None | Sodium Ascorbate (20 mol%) | Generates active Cu(I) in situ and prevents oxidative side reactions.[2] | Higher yield, fewer byproducts. |
| Solvent | THF/H₂O | t-BuOH/H₂O or DMF | Reduces risk of insoluble copper acetylide formation.[11][12] | Homogeneous reaction, improved kinetics. |
| Atmosphere | Air | Nitrogen | Minimizes oxidation of Cu(I) and prevents Glaser coupling.[6] | Increased catalyst lifetime, higher purity. |
| Workup Wash | Water Only | Sat. aq. NH₄Cl | Effectively removes residual copper catalyst via complexation. | Higher purity of final product. |
Section 6: Visual Workflows
Caption: Optimized workflow for the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid.
Caption: A logical flowchart for troubleshooting common yield issues in the synthesis.
References
-
Jadhav, V. et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gusev, E. et al. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
-
ChemHelpASAP (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Patel, P. et al. (2023). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
PubChem (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Available at: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Reddit (2015). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/chemistry. Available at: [Link]
-
Carpino, L. A. et al. (1964). t-BUTYL AZIDOFORMATE. Organic Syntheses. Available at: [Link]
-
Bottaro, J. C., Penwell, P. E., & Schmitt, R. J. (1997). EXPEDIENT SYNTHESIS OF t-BUTYL AZIDE. Synthetic Communications. Available at: [Link]
-
LookChem (n.d.). Cas 13686-33-4,tert-Butyl azide. Available at: [Link]
-
Organic Syntheses (n.d.). t-BUTYL AZIDOFORMATE. Available at: [Link]
-
Sun, L. et al. (n.d.). Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. The Royal Society of Chemistry. Available at: [Link]
-
Huisgen, R. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cas 13686-33-4,tert-Butyl azide | lookchem [lookchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselective 1,2,3-Triazole Synthesis
Welcome to our dedicated technical support guide for navigating the complexities of 1,2,3-triazole synthesis. The formation of regioisomers, specifically the 1,4- and 1,5-disubstituted products, is a critical challenge for researchers in medicinal chemistry and materials science. This resource provides in-depth, field-proven insights and troubleshooting protocols to empower you to achieve high regioselectivity in your azide-alkyne cycloaddition reactions.
The Challenge of Regioisomerism in Triazole Synthesis
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation for creating the 1,2,3-triazole core. However, the thermal, uncatalyzed reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and downstream applications.[1][2] This lack of selectivity arises from the similar energy levels of the two possible transition states in the concerted reaction mechanism.[1] Fortunately, the advent of metal-catalyzed reactions has provided elegant solutions to this problem, offering precise control over the isomeric outcome.
This guide will address the common questions and issues you may encounter, providing not just solutions, but the mechanistic reasoning behind them.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is producing a mixture of isomers. How can I selectively synthesize the 1,4-disubstituted triazole?
Answer: To exclusively obtain the 1,4-disubstituted triazole, you should employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry."[1][3] This reaction is renowned for its high efficiency, mild reaction conditions, and, most importantly, its near-perfect regioselectivity for the 1,4-isomer.
The "Why": Mechanistic Insight
The high regioselectivity of the CuAAC reaction is a direct consequence of its stepwise mechanism, which differs significantly from the concerted thermal cycloaddition.[2][4] The reaction proceeds through a copper acetylide intermediate. The azide then adds to this intermediate in a way that minimizes steric hindrance and is electronically favored, leading exclusively to the formation of a six-membered copper-containing intermediate that, upon rearrangement and protonolysis, yields the 1,4-disubstituted triazole.[4]
Experimental Protocol: General Procedure for CuAAC
-
Reaction Setup: In a clean, dry flask, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent. Common solvent systems include mixtures of t-butanol/water, DMSO, or THF.
-
Catalyst Preparation (in situ):
-
Add a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (typically 1-5 mol%).
-
Add a sodium ascorbate solution (typically 5-10 mol%) to reduce the Cu(II) to the active Cu(I) species.
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the product can often be isolated by filtration if it precipitates. Alternatively, an extractive work-up followed by column chromatography on silica gel will yield the pure 1,4-disubstituted triazole.
Q2: I need to synthesize the 1,5-disubstituted triazole. What reaction conditions should I use?
Answer: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[5][6] This reaction provides complementary regioselectivity to the CuAAC reaction.
The "Why": Mechanistic Insight
The RuAAC reaction proceeds via a distinct mechanistic pathway involving an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[1][6] The regioselectivity is determined during the formation of this intermediate, where the terminal nitrogen of the azide bonds to the more electrophilic internal carbon of the alkyne. Subsequent reductive elimination from this ruthenacycle furnishes the 1,5-disubstituted triazole product.[1][6]
Experimental Protocol: General Procedure for RuAAC
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine the azide (1.0 equiv), the alkyne (1.0-1.2 equiv), and a suitable ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄ (typically 1-2 mol%).
-
Solvent: Use an anhydrous, non-coordinating solvent like toluene, benzene, or THF.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (often between room temperature and 80 °C) and stir until the starting materials are consumed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.
Q3: The regioselectivity of my reaction is still low. What factors can I adjust to improve it?
Answer: If you are experiencing low regioselectivity, it is crucial to ensure that you are using the correct catalytic system for your desired isomer and that the reaction conditions are optimized.
Troubleshooting Low Regioselectivity:
-
For 1,4-Isomer (CuAAC):
-
Purity of Reagents: Ensure your alkyne is terminal. Internal alkynes are generally unreactive in CuAAC.
-
Copper Source and Reducing Agent: The in situ generation of Cu(I) from a Cu(II) salt and a reducing agent like sodium ascorbate is highly effective. Ensure the reducing agent is fresh and used in slight excess.
-
Ligands: The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate, can stabilize the Cu(I) catalyst, prevent side reactions, and enhance the reaction rate and selectivity.
-
Solvent: Protic solvents like water/t-butanol mixtures are generally preferred for CuAAC.
-
-
For 1,5-Isomer (RuAAC):
-
Inert Atmosphere: Ruthenium catalysts can be sensitive to air and moisture. Strict adherence to inert atmosphere techniques is essential.
-
Catalyst Choice: Different ruthenium complexes can exhibit varying activities. If one catalyst is not performing well, consider screening others, such as Cp*Ru(COD)Cl.
-
Temperature: Temperature can influence the rate and selectivity.[7] A systematic variation of the reaction temperature may be necessary to find the optimal conditions for your specific substrates.
-
Q4: How can I confirm which isomer I have synthesized?
Answer: The most definitive method for isomer characterization is Nuclear Magnetic Resonance (NMR) spectroscopy.[8] 1D (¹H and ¹³C) and 2D (HSQC, HMBC, NOESY) NMR experiments can provide unambiguous structural assignments.
NMR-Based Isomer Differentiation:
| Isomer | ¹H NMR | ¹³C NMR | 2D NMR (NOESY/ROESY) |
| 1,4-Disubstituted | The triazole proton typically appears as a singlet in a distinct chemical shift region. | The chemical shifts of the triazole carbons are characteristic. | No Nuclear Overhauser Effect (NOE) is observed between the substituents on the triazole ring. |
| 1,5-Disubstituted | The triazole proton signal is often at a different chemical shift compared to the 1,4-isomer.[9] | The chemical shifts of the triazole carbons differ from the 1,4-isomer.[9] | A clear NOE can be observed between the protons of the substituents at the 1- and 5-positions due to their spatial proximity.[9] |
In cases of ambiguity, X-ray crystallography provides the ultimate structural proof.
Q5: I have an unavoidable mixture of isomers. How can I separate them?
Answer: Separating triazole regioisomers can be challenging due to their similar physical properties. However, chromatographic techniques are generally successful.
Purification Strategies:
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A shallow solvent gradient can improve separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure samples, preparative HPLC is a powerful tool.[10] Both normal-phase and reverse-phase columns can be effective.
-
Crystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method.
Data Summary: A Comparative Overview
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | Mixture of 1,4- and 1,5-isomers[1] | Exclusively 1,4-isomer[1][11] | Predominantly 1,5-isomer[1][5] |
| Reaction Conditions | High temperatures (80-120 °C)[1] | Room temperature[1] | Room temp. to elevated temp.[6] |
| Alkyne Substrate | Terminal or Internal | Terminal only | Terminal and Internal[1] |
| Mechanism | Concerted [4+2] cycloaddition[12] | Stepwise, via copper acetylide[4] | Stepwise, via ruthenacycle[6] |
| Functional Group Tolerance | Moderate | Excellent[1] | Good to Excellent[6] |
Visualizing the Mechanisms and Workflows
Caption: Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: Troubleshooting workflow for isomer formation in triazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Google Patents. (1981). US4269987A - Purification of triazoles.
-
García, J. I., Mayoral, J. A., & Salvatella, L. (2014). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 16(23), 11336-11345. Retrieved from [Link]
-
ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. Retrieved from [Link]
-
Arkat USA. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Retrieved from [Link]
-
ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Retrieved from [Link]
-
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(27), 8923–8930. Retrieved from [Link]
-
National Institutes of Health. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]
-
ACS Publications. (1962). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Retrieved from [Link]
-
ResearchGate. (1985). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]
-
Sci-Hub. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 . Synthesis of 1,5-disubstituted 1,2,3-triazoles 3a-n. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Retrieved from [Link]
-
ResearchGate. (2018). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study | Request PDF. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
Refubium. (2011). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
Semantic Scholar. (1963). Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
YouTube. (2021, January 15). Unbelievable Challenges in Triazole Synthesis! Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
IJRPC. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (2015, May 1). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? Retrieved from [Link]
-
SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]
-
Wiley Online Library. (2016). Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. Retrieved from [Link]
-
ElectronicsAndBooks. (1968). On the Mechanism of 1,3-Dipolar Cycloadditions. A Reply. Retrieved from [Link]
-
RSC Education. (n.d.). Making triazoles, the green way. Retrieved from [Link]
-
Beilstein Journals. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]
-
YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]
Sources
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- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Synthesis of Tert-Butyl Triazoles: A Technical Support Center
From the desk of a Senior Application Scientist, this guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing tert-butyl-substituted triazoles. The bulky nature of the tert-butyl group, while often a desirable feature in final compounds for its metabolic stability and unique conformational influence, introduces specific challenges in the synthetic process, particularly in the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common hurdles and optimize your reaction conditions for a successful synthesis.
Troubleshooting Guide: Overcoming Common Hurdles in Tert-Butyl Triazole Synthesis
This section addresses specific issues you may encounter during your experiments, providing insights into their root causes and actionable solutions.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges, often stemming from the steric hindrance imposed by the tert-butyl group, which can impede the approach of the reactants and the catalyst.[1]
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The standard Cu(I) catalyst, often generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate, may not be robust enough for sterically demanding substrates.[2][3]
-
Actionable Solution: Increase the catalyst loading incrementally. While typical CuAAC reactions use 1-5 mol% of the copper catalyst, for sterically hindered systems, it may be necessary to go up to 10 mol%.[4] However, be mindful that excessive catalyst can lead to side reactions and purification challenges.[5]
-
Expert Insight: Consider using a pre-formed, well-defined Cu(I) catalyst, which can exhibit higher activity and require lower catalyst loading.
-
-
Inadequate Solvent System: The choice of solvent is critical in overcoming the poor solubility of reactants and facilitating the catalytic cycle.
-
Actionable Solution: A mixture of tert-butanol and water is often effective for CuAAC reactions.[6] The organic co-solvent helps to solubilize the sterically hindered substrates, while water can accelerate the reaction rate.[3] Other polar aprotic solvents like DMSO or DMF can also be effective.[7][8]
-
Experimental Protocol: Screen a variety of solvent systems to find the optimal conditions for your specific substrates. A good starting point is a 1:1 mixture of tert-butanol and water.
-
-
Suboptimal Reaction Temperature: Thermal energy can be crucial to overcome the activation barrier heightened by steric hindrance.
-
Actionable Solution: While many click reactions proceed at room temperature, for bulky substrates, heating the reaction mixture can significantly improve the yield.[9] A systematic temperature screening from room temperature up to 60-80 °C is recommended.[9][10]
-
Causality: Increased temperature provides the necessary kinetic energy for the sterically hindered azide and alkyne to overcome repulsive forces and approach the catalyst for the cycloaddition to occur.
-
-
Ligand Effects: The choice of ligand to stabilize the Cu(I) catalyst can have a profound impact on the reaction outcome.
-
Actionable Solution: While TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common ligand, for sterically demanding reactions, other ligands might be more effective. Exploring different ligands can sometimes lead to improved yields.
-
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of byproducts, which can complicate purification and reduce the yield of your desired tert-butyl triazole.
Possible Causes & Solutions:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in CuAAC, leading to the formation of a diacetylene byproduct. It is often favored by the presence of oxygen.
-
Actionable Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen. Degassing your solvents prior to use is also a good practice.
-
Expert Insight: The use of an excess of a reducing agent like sodium ascorbate helps to maintain the copper catalyst in its active Cu(I) state and suppress oxidative homocoupling.[3]
-
-
5-Iodotriazole Formation (with CuI catalyst): If using copper(I) iodide as the catalyst, the formation of 5-iodotriazoles as byproducts has been observed under certain conditions.
-
Actionable Solution: If this side product is observed, consider switching to a different copper source, such as copper(I) bromide or generating the Cu(I) species in situ from copper(II) sulfate and a reducing agent.
-
Problem 3: Incomplete Reaction
Even with optimized conditions, you might observe the persistence of starting materials, indicating an incomplete reaction.
Possible Causes & Solutions:
-
Insufficient Reaction Time: Sterically hindered reactions are often slower.[1]
-
Actionable Solution: Monitor the reaction progress over a longer period. What might take a few hours for a less hindered system could require 24 hours or more for a tert-butyl substituted triazole.[9]
-
-
Catalyst Deactivation: The Cu(I) catalyst can be susceptible to oxidation or other deactivation pathways over the course of a long reaction.
-
Actionable Solution: If you suspect catalyst deactivation, a second addition of the catalyst and/or reducing agent after a certain period might help to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of tert-butyl triazoles.
Q1: What is the primary reason for the difficulty in synthesizing tert-butyl triazoles compared to less bulky analogues?
A1: The primary reason is steric hindrance . The large, three-dimensional profile of the tert-butyl group physically obstructs the approach of the azide and alkyne reactants to the copper catalyst's active site.[1] This increases the activation energy of the reaction, leading to slower reaction rates and often requiring more forcing conditions (higher temperature, higher catalyst loading) to achieve good yields.
Q2: Which regioisomer of the triazole is expected from the copper-catalyzed reaction?
A2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective and almost exclusively yields the 1,4-disubstituted triazole isomer.[3] This is a key advantage of the "click" reaction. If the 1,5-disubstituted isomer is desired, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the preferred method.[3][11]
Q3: Are there any alternatives to copper catalysts for the synthesis of tert-butyl triazoles?
A3: Yes, for certain applications, particularly when the 1,5-regioisomer is desired or when copper sensitivity is a concern, ruthenium catalysts can be employed.[3][11] Ruthenium-catalyzed reactions can also be effective for internal alkynes, which are generally unreactive in CuAAC. However, RuAAC may also be sensitive to steric hindrance.
Q4: How can I confirm the successful formation of my tert-butyl triazole product?
A4: The most common methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) . In ¹H NMR, you would expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.2-1.6 ppm. The triazole proton often appears as a singlet further downfield. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the product.
Q5: My tert-butyl group is a protecting group. What are the recommended methods for its deprotection?
A5: The tert-butyl group is typically removed under acidic conditions. Common reagents for deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent. The specific conditions will depend on the overall stability of your molecule.
Experimental Protocols
General Protocol for the Synthesis of a 1,4-Disubstituted Tert-Butyl Triazole via CuAAC
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Tert-butyl containing azide or alkyne
-
Corresponding alkyne or azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the tert-butyl substituted reactant (1.0 eq), the corresponding azide or alkyne (1.0-1.2 eq), and a 1:1 mixture of tert-butanol and deionized water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq) in deionized water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tert-butyl triazole.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Catalyst Loading (CuSO₄·5H₂O) | 5 - 10 mol% | To overcome the steric hindrance of the tert-butyl group. |
| Reducing Agent (Sodium Ascorbate) | 2-3 times the catalyst loading | To ensure the copper remains in the active Cu(I) state.[3] |
| Solvent System | t-BuOH/H₂O (1:1) or DMSO | To improve the solubility of reactants and facilitate the reaction.[6][7] |
| Temperature | Room Temperature to 80 °C | To provide sufficient energy to overcome the activation barrier.[9] |
| Reaction Time | 12 - 48 hours | Sterically hindered reactions often require longer times for completion.[9] |
Visualizing the Workflow and Mechanism
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in tert-butyl triazole synthesis.
Simplified Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: A simplified representation of the CuAAC catalytic cycle.
References
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. Available at: [Link]
-
CuAAC "Click" reaction giving inconsistent results. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Scielo. Available at: [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Optimization of the reaction conditions of click chemistry. ResearchGate. Available at: [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Semantic Scholar. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. Available at: [Link]
-
Synthesis of Bioactive 1,2,3-Triazole-Fused Macrocycles via Azide-Alkyne Cycloaddition. Thieme. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Synthesis of Triazole Derivatives with Sterically Hindered Phenol Fragments. Taylor & Francis Online. Available at: [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. National Institutes of Health. Available at: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applications. RSC Publishing. Available at: [Link]
-
Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents. RSC Publishing. Available at: [Link]
-
(PDF) Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applications. ResearchGate. Available at: [Link]
-
Best solvent for azide alkyne cycloaddition? ResearchGate. Available at: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]
-
(PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]
-
(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? ACS Omega. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Comparative study of 1,2,3-triazoles synthesis via click reactions. PeerJ. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. interesjournals.org [interesjournals.org]
- 6. scielo.br [scielo.br]
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- 11. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Substituted Triazoles
Welcome to the Technical Support Center for the synthesis of 1-substituted triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and obtain high-purity products.
I. Troubleshooting Guide: Common Side Reactions and Issues
This section provides a detailed breakdown of the most frequently encountered side reactions and experimental issues in the synthesis of 1-substituted triazoles, with a primary focus on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions.
Issue: Low or No Product Yield in CuAAC Reaction
A low yield of the desired 1,4-disubstituted triazole is one of the most common frustrations in CuAAC reactions. The causes can be multifaceted, ranging from reagent quality to catalyst inefficiency.
Possible Causes and Solutions:
-
Cause 1: Inactive Copper(I) Catalyst. The active catalyst in CuAAC is the Cu(I) ion. If you start with a Cu(II) salt (e.g., CuSO₄), it must be reduced in situ. If the reducing agent is depleted or inefficient, the reaction will not proceed. Cu(I) salts are also susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][2]
-
Troubleshooting Steps:
-
Ensure adequate reduction: When using a Cu(II) salt, use a fresh solution of a suitable reducing agent, such as sodium ascorbate. A slight excess of the reducing agent is recommended to counteract dissolved oxygen.[2]
-
Degas your solvents: To minimize oxidation of the Cu(I) catalyst, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.
-
Use a Cu(I) stabilizing ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can chelate the Cu(I) ion, protecting it from oxidation and disproportionation, and increasing its catalytic activity.[1]
-
-
-
Cause 2: Oxidative Homo-coupling of the Alkyne (Glaser Coupling). In the presence of oxygen and copper ions, terminal alkynes can undergo oxidative homo-coupling to form a diyne byproduct. This side reaction consumes your alkyne starting material and can complicate purification.
-
Troubleshooting Steps:
-
Maintain anaerobic conditions: As mentioned above, degassing solvents and running the reaction under an inert atmosphere is crucial.
-
Use a reducing agent: Sodium ascorbate not only reduces Cu(II) to Cu(I) but also scavenges dissolved oxygen, thereby suppressing Glaser coupling.[1][2]
-
Optimize catalyst loading: High concentrations of copper can sometimes favor homo-coupling. If this is a persistent issue, try reducing the catalyst loading.
-
-
-
Cause 3: Catalyst Sequestration. If your substrates contain strong chelating groups (e.g., thiols, certain heterocycles), they may bind to the copper catalyst, rendering it inactive for the cycloaddition.[3]
-
Troubleshooting Steps:
-
Increase catalyst and ligand concentration: A higher concentration of both the copper catalyst and a stabilizing ligand can sometimes overcome the sequestration effect.
-
Use a sacrificial metal: The addition of a different metal ion, such as Zn(II), can sometimes bind to the chelating groups on the substrate, leaving the copper catalyst free to participate in the reaction.[3]
-
-
Troubleshooting Workflow for Low CuAAC Yield
Caption: A decision-making workflow for troubleshooting low yields in CuAAC reactions.
Issue: Formation of the "Wrong" Regioisomer (1,5-Disubstituted Triazole)
The CuAAC reaction is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole. The formation of the 1,5-isomer is typically indicative of a competing reaction pathway.
Possible Causes and Solutions:
-
Cause 1: Thermal Huisgen Cycloaddition. The uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne, known as the Huisgen cycloaddition, can occur at elevated temperatures and often produces a mixture of 1,4- and 1,5-regioisomers.[2]
-
Troubleshooting Steps:
-
Lower the reaction temperature: If your reaction is being run at elevated temperatures, try running it at room temperature. The catalyzed reaction is typically efficient at ambient temperatures.
-
Ensure catalyst activity: If the copper catalyst is inactive, the thermal pathway may become more competitive. Refer to the troubleshooting section on low yield to ensure your catalyst is active.
-
-
-
Cause 2: Use of a Ruthenium Catalyst. If you are unintentionally using a ruthenium-based catalyst, you will selectively form the 1,5-disubstituted triazole. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a distinct reaction with opposite regioselectivity to CuAAC.[4]
-
Troubleshooting Steps:
-
Verify your catalyst: Double-check the identity of your metal catalyst.
-
-
Regioselectivity in Azide-Alkyne Cycloadditions
Caption: The choice of catalyst dictates the regiochemical outcome of the azide-alkyne cycloaddition.
Issue: Product Contamination with Copper
The triazole product can act as a ligand for copper ions, leading to persistent copper contamination even after standard workup procedures. This can be problematic for biological applications where copper is cytotoxic.
Possible Causes and Solutions:
-
Cause: Strong Coordination of Copper to the Triazole Ring. The nitrogen atoms of the triazole ring can chelate copper ions, making them difficult to remove by simple extraction.
-
Troubleshooting Steps:
-
Aqueous Wash with a Chelating Agent: Wash the organic solution of your product with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA). This will form a water-soluble copper-EDTA complex that can be easily separated.
-
Use of a Scavenger Resin: There are commercially available scavenger resins with chelating functionalities (e.g., iminodiacetic acid-functionalized resins) that can effectively bind and remove copper ions from the reaction mixture.
-
Ammonia/Ammonium Chloride Wash: A wash with an aqueous solution of ammonia or ammonium chloride can also help to remove copper by forming soluble copper-ammonia complexes.
-
-
II. Frequently Asked Questions (FAQs)
Q1: My reaction is very slow, even with a copper catalyst. What can I do to speed it up?
A: Several factors can contribute to a slow reaction rate. Here are some things to consider:
-
Ligand Addition: The use of a Cu(I) stabilizing and accelerating ligand like TBTA or THPTA can significantly increase the reaction rate, especially in dilute solutions.
-
Solvent Choice: Polar, coordinating solvents can sometimes slow down the reaction by competing for coordination sites on the copper catalyst. While the reaction is tolerant of many solvents, a mixture of water and a co-solvent like t-butanol or DMSO is often effective. Acetonitrile should be used with caution as it can strongly coordinate to Cu(I).[5]
-
Temperature: While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate without promoting significant side reactions.
-
Reagent Purity: Ensure that your azide and alkyne starting materials are of high purity and have not degraded.
Q2: I am working with a sensitive protein. How can I minimize oxidative damage during the CuAAC reaction?
A: Copper-catalyzed reactions in the presence of a reducing agent and oxygen can generate reactive oxygen species (ROS) that can damage biomolecules. To mitigate this:
-
Use a Biocompatible Ligand: Ligands like THPTA are designed to not only accelerate the reaction but also to protect biomolecules from oxidative damage.
-
Work under Anaerobic Conditions: Thoroughly degassing all buffers and performing the reaction in an anaerobic environment (e.g., a glovebox) will minimize the formation of ROS.
-
Optimize Reaction Time: A faster reaction will reduce the exposure time of your biomolecule to the reaction conditions. The use of an accelerating ligand is highly recommended.
-
Control Copper Concentration: Use the lowest effective concentration of the copper catalyst.
Q3: What are the common side reactions to be aware of when performing a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?
A: While RuAAC is a powerful method for synthesizing 1,5-disubstituted triazoles, it has its own set of potential issues:
-
Substrate Sensitivity: The reaction can be sensitive to the steric and electronic properties of the substrates. For example, tertiary and aromatic azides may give lower yields and more byproducts.[6]
-
Solvent Effects: Protic solvents like alcohols and water can significantly lower the yield of RuAAC reactions. Non-protic solvents such as toluene, THF, or dioxane are generally preferred.[4]
-
Catalyst Degradation: Some ruthenium catalysts can be sensitive to oxygen, so performing the reaction under an inert atmosphere is recommended to prevent catalyst degradation.[4]
-
Byproduct Formation: With certain substrates, the formation of unidentified byproducts can occur, complicating purification. Careful reaction monitoring by TLC or LC-MS is advised.
Q4: How can I purify my triazole product if I have a significant amount of alkyne homo-coupling byproduct (diyne)?
A: The separation of the desired triazole from the diyne byproduct can sometimes be challenging due to similar polarities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system is key. Often, a gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) can effectively separate the two compounds.
-
Recrystallization: If your triazole product is a solid, recrystallization from a suitable solvent system may be an effective purification method.
III. Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
Procedure:
-
In a reaction vial, dissolve the azide and alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh stock solution of copper(II) sulfate pentahydrate in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution.
-
Add the copper(II) sulfate solution to initiate the reaction. The reaction mixture may change color.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Purification of a Triazole Product to Remove Copper Contamination
Materials:
-
Crude triazole product containing copper
-
Organic solvent in which the product is soluble (e.g., dichloromethane or ethyl acetate)
-
0.5 M aqueous solution of EDTA, disodium salt
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Dissolve the crude triazole product in the organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with the 0.5 M EDTA solution. Shake the funnel for 1-2 minutes and then allow the layers to separate. The aqueous layer may develop a blue or green color, indicating the formation of the copper-EDTA complex.
-
Drain the aqueous layer. Repeat the EDTA wash 1-2 more times, or until the aqueous layer is colorless.
-
Wash the organic layer with deionized water to remove any residual EDTA.
-
Wash the organic layer with brine to aid in the removal of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the copper-free triazole product.
IV. Data Summary
| Side Reaction/Issue | Common Cause(s) | Key Prevention/Mitigation Strategies | Impact on Yield/Purity |
| Alkyne Homo-coupling (Glaser) | Presence of oxygen, high copper concentration | Anaerobic conditions, use of sodium ascorbate | Can significantly reduce yield and complicate purification |
| 1,5-Regioisomer Formation (in CuAAC) | High reaction temperature (thermal pathway) | Room temperature reaction, ensuring active catalyst | Leads to a mixture of regioisomers, reducing the yield of the desired 1,4-isomer |
| Low Reaction Rate | Low reagent concentration, catalyst inhibition, poor solvent choice | Use of accelerating ligands (e.g., TBTA, THPTA), solvent optimization | Can lead to incomplete reactions and low yields |
| Oxidative Damage to Biomolecules | Generation of Reactive Oxygen Species (ROS) | Anaerobic conditions, use of protective ligands (e.g., THPTA) | Can lead to degradation of sensitive substrates and loss of biological activity |
| Copper Contamination of Product | Chelation of copper by the triazole ring | Washing with EDTA solution, use of scavenger resins | Can interfere with biological assays and downstream applications |
| Byproduct Formation in RuAAC | Substrate-dependent (e.g., tertiary/aromatic azides), use of protic solvents | Substrate screening, use of non-protic solvents (e.g., toluene, THF) | Can lead to complex reaction mixtures and difficult purification |
V. References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Johansson, J. R., Beke-Somfai, T., Stålsmeden, A. S., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 14726–14768. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide− Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Triazoles from Copper Catalysts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in triazole synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry." The elegance and efficiency of CuAAC are undeniable; however, the removal of the copper catalyst post-reaction is a critical and often challenging step, particularly for biological and pharmaceutical applications where residual copper is unacceptable.[1][2][3]
This guide is structured to provide not just protocols, but a deeper understanding of the principles behind them. We will explore various strategies for copper removal, from classical workup procedures to modern scavenger systems, enabling you to select and optimize the best method for your specific needs.
Troubleshooting Guide: Rapid Solutions to Common Copper Removal Issues
This section is designed for quick reference when you encounter problems with residual copper in your triazole product.
| Issue | Potential Cause | Recommended Quick Action |
| Product is discolored (blue/green tint) after initial workup. | Residual copper salts are present. | Perform a liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA or ammonium chloride.[4][5] |
| NMR or Mass Spec data shows copper coordinated to the triazole product. | The triazole ring itself is chelating the copper ion.[6] | Use a stronger chelating agent or a scavenger resin designed for copper removal. Multiple washes may be necessary. |
| Product is a biomolecule (protein, DNA, etc.) and copper removal is proving difficult. | Biomolecules can non-specifically bind copper, sequestering it from chelating agents.[4] | Dialysis against a buffer containing EDTA is a gentle and effective method for biomolecules.[4][7] |
| Column chromatography on silica gel does not fully remove copper. | Copper may co-elute with the product, especially if the product has chelating moieties. | Pre-treat the crude product with a scavenger resin or perform an acidic wash before chromatography. Alternatively, flush the column with a solvent system containing a small amount of a chelating agent. |
| Concerned about copper contamination from the outset of the reaction. | Homogeneous copper catalysts are inherently difficult to separate from the reaction mixture. | Consider using a heterogeneous or solid-supported copper catalyst which can be removed by simple filtration.[8][9][10][11] |
Frequently Asked Questions (FAQs) on Copper Catalyst Removal
This section provides a more in-depth understanding of the various techniques and the rationale behind their application.
Q1: Why is it so difficult to remove copper from my triazole product?
The primary challenge lies in the fact that the 1,2,3-triazole ring system, the very product of the click reaction, can act as a chelating ligand for copper ions.[6] This means your product can tightly bind to the residual catalyst, making its removal by simple extraction or filtration difficult. The strength of this interaction depends on the overall structure of your molecule.
Q2: What are the main strategies for removing copper catalysts?
There are four primary strategies for copper removal, each with its own advantages and disadvantages:
-
Proactive Prevention with Heterogeneous Catalysts: The most straightforward approach is to use a copper catalyst that is immobilized on a solid support.[8][9][10][11] This can be a polymer resin, magnetic nanoparticles, or a zeolite.[8][9] At the end of the reaction, the catalyst is simply filtered off.[8] This method significantly reduces copper contamination in the crude product.
-
Chelation and Liquid-Liquid Extraction: This is the most common method for removing copper from reactions run with homogeneous catalysts (e.g., CuSO₄/sodium ascorbate). It involves washing the organic reaction mixture with an aqueous solution containing a chelating agent. The chelator forms a water-soluble complex with the copper, which is then partitioned into the aqueous layer and removed.
-
Scavenging with Solid-Phase Resins: This technique involves adding a solid-supported scavenger (a resin with chelating groups) to the reaction mixture after the reaction is complete. The resin selectively binds the copper, and is then filtered off. This method is often very effective at removing trace amounts of copper.
-
Precipitation: In some cases, the triazole product can be induced to precipitate from the reaction mixture, leaving the copper salts dissolved in the supernatant. Alternatively, the copper can sometimes be precipitated, for example as a sulfide, although this is less common due to potential side reactions.
Q3: Which chelating agent should I use for liquid-liquid extraction?
The choice of chelating agent depends on the nature of your product and the reaction conditions. Here's a comparison of common options:
| Chelating Agent | Mechanism of Action | Typical Use Conditions | Advantages | Disadvantages |
| EDTA (Ethylenediaminetetraacetic acid) | Forms a very stable, water-soluble complex with Cu(II). | Aqueous wash (often buffered, e.g., pH 8) or dialysis.[4][6] | Highly effective, widely available. | Can be difficult to remove from the final product if it has some organic solubility. |
| Ammonium Chloride (NH₄Cl) | Forms a water-soluble tetraamminecopper(II) complex. | Saturated aqueous solution wash.[5] | Inexpensive and effective. | The resulting blue color of the aqueous layer indicates successful copper removal. Can introduce ammonia into the system. |
| Sodium Thiosulfate (Na₂S₂O₃) | Forms a colorless, water-soluble complex with both Cu(I) and Cu(II). | Aqueous wash.[5] | Effective for both copper oxidation states. | The reaction mixture should not be heated during workup to avoid precipitation of copper sulfide.[5] |
| Pyridine | Forms a water-soluble complex with copper. | Can be added to the reaction mixture, followed by extraction with an acidic aqueous solution to remove the pyridine.[5] | Effective for certain systems. | Pyridine is toxic and needs to be thoroughly removed from the product. |
Q4: Can you provide a step-by-step protocol for a standard EDTA wash?
Certainly. This protocol is a general guideline and may need optimization for your specific reaction.
Experimental Protocol: EDTA Wash for Copper Removal
-
Reaction Quenching: Once your reaction is complete, dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. You may observe the aqueous layer turning blue or green as it complexes with the copper.[5]
-
Phase Separation: Allow the layers to separate completely. Drain the aqueous layer.
-
Repeat: Repeat the wash with the EDTA solution one or two more times, or until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining EDTA and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, now with significantly reduced copper content.[5]
Q5: How do I choose between using a chelating wash and a scavenger resin?
The choice depends on the scale of your reaction, the desired level of purity, and the nature of your product.
Caption: Decision workflow for selecting a copper removal method.
Q6: Are there copper-free alternatives to the CuAAC reaction?
Yes, for applications where even trace amounts of copper are a concern, particularly in living systems, copper-free click chemistry reactions have been developed. The most common is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12][13] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with azides without the need for a metal catalyst.[12] While this eliminates the problem of copper removal, the reagents are often more expensive and the reaction kinetics can be slower than CuAAC.[14]
References
-
B. Parrish, R. Breinbauer, Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst, Molecules, 2008, 13(3), 576-595. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition, Organic Chemistry Portal. [Link]
-
V. D. Rodionov, V. V. Fokin, M. G. Finn, "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation", Current Protocols in Chemical Biology, 2011, 3:153-162. [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?, ResearchGate. [Link]
-
Best method for removing Cu(I) from Org compounds, Reddit. [Link]
-
M. P. Bela, et al., Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors, International Journal of Molecular Sciences, 2022, 23(2), 1008. [Link]
-
S. S. M. Shombe, et al., Greener synthesis of 1,2,3-triazoles using a copper(i)-exchanged magnetically recoverable β-zeolite as catalyst, New Journal of Chemistry, 2020, 44, 1585-1596. [Link]
-
A. Maleki, et al., Immobilized biogenic copper nanoparticles from metallic wastewater as a catalyst for triazole synthesis by a click reaction using water as a solvent, New Journal of Chemistry, 2018, 42, 11484-11491. [Link]
-
J. C. Jewett, C. R. Bertozzi, Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling, Journal of the American Chemical Society, 2010, 132(11), 3803–3806. [Link]
-
Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents, ACS Publications. [Link]
-
How to remove copper after CuAAc click reaction?, ResearchGate. [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Glen Research. [Link]
-
V. V. Fokin, Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides, Chemical Society Reviews, 2013, 42(24), 9336-9345. [Link]
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions, MDPI. [Link]
-
Copper and Copper-Based Nanoparticles in Medicine-Perspectives and Challenges, PubMed. [Link]
-
Guideline on the specification limits for residues of metal catalysts, European Medicines Agency (EMA). [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors | MDPI [mdpi.com]
- 2. Copper and Copper-Based Nanoparticles in Medicine-Perspectives and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. jenabioscience.com [jenabioscience.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greener synthesis of 1,2,3-triazoles using a copper(i)-exchanged magnetically recoverable β-zeolite as catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Immobilized biogenic copper nanoparticles from metallic wastewater as a catalyst for triazole synthesis by a click reaction using water as a solvent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1260665-09-5). This guide is designed for researchers, chemists, and drug development professionals to address common stability issues and experimental challenges. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior to ensure the success and integrity of your research.
The 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the robust, metabolically stable 1,2,3-triazole core and the versatile carboxylic acid handle, which allows for straightforward derivatization.[1][2] The N1-tert-butyl group imparts specific steric and electronic properties, enhancing solubility and influencing molecular conformation.[1][3]
While the triazole ring itself is exceptionally stable, users may encounter issues related to the molecule as a whole, particularly concerning the carboxylic acid moiety.[4] This guide provides direct, field-tested advice in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: I am getting low or no yield in my amide coupling (e.g., EDC/HOBt or HATU) reaction. What is going wrong?
Answer:
This is a common issue that typically points to one of three root causes: (1) poor quality of the starting acid, (2) degradation of the acid during the reaction, or (3) suboptimal reaction conditions. The 1,2,3-triazole ring is generally very stable and unlikely to be the point of failure.[2]
Causality Analysis: The carboxylic acid at the C4 position is the reactive handle. If it has degraded (e.g., via decarboxylation) or if impurities are present, the coupling efficiency will drop significantly. Amide coupling reagents activate the carboxyl group; if this group is absent or blocked, the reaction cannot proceed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed amide coupling reactions.
Detailed Steps:
-
Verify Purity: Before starting any reaction, confirm the purity of your 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid using LC-MS and ¹H NMR. Look for the correct molecular ion and a clean NMR spectrum. The primary impurity to watch for is the decarboxylated product, 1-(tert-butyl)-1H-1,2,3-triazole.
-
Control Reaction Temperature: Avoid excessive heat. While some reactions require heating, triazole-4-carboxylic acids can be susceptible to thermal decarboxylation.[5] Run your coupling reactions at room temperature or below (0 °C) unless a specific protocol requires heat.
-
Use Anhydrous Solvents: Ensure your solvents (e.g., DMF, DCM) are anhydrous. Water will compete with your amine for the activated ester intermediate, hydrolyzing it back to the starting carboxylic acid and reducing your yield.
-
Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling reagents (e.g., HATU, EDC) and your amine to drive the reaction to completion.
Question 2: My sample is turning a different color upon storage or heating, and I see a new spot on TLC/LC-MS. What is happening?
Answer:
This strongly suggests chemical degradation. The most probable degradation pathway for this molecule, especially under thermal stress, is decarboxylation .
Mechanistic Explanation: The carboxylic acid group at the C4 position of the triazole ring can be eliminated as carbon dioxide (CO₂), particularly when heated or exposed to certain catalytic conditions (e.g., photocatalysis, residual metal catalysts).[6] This process is often irreversible and results in the formation of 1-(tert-butyl)-1H-1,2,3-triazole.
Caption: Primary degradation pathway via decarboxylation.
Preventative Measures:
-
Storage: Store the compound in a cool, dark place. A refrigerator or freezer is ideal. Ensure the container is tightly sealed to protect from moisture.[7]
-
Inert Atmosphere: For long-term storage or sensitive reactions, store the solid under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidative processes.
-
Purification: If you suspect residual metal catalysts from the synthesis (e.g., copper from a CuAAC reaction), consider purifying the material via chromatography or recrystallization to remove these contaminants, which can promote degradation.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound? A: Based on best practices for heterocyclic carboxylic acids, the following conditions are recommended.[10]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation, primarily decarboxylation. |
| Atmosphere | Tightly sealed container. Inert gas (Ar, N₂) for long-term. | Protects from atmospheric moisture and oxygen. |
| Light | Amber vial or store in the dark. | Prevents potential light-induced degradation pathways. |
| Handling | Use in a well-ventilated area. Avoid creating dust. | Standard chemical safety practice.[7] |
| Compatibility | Avoid strong oxidizing agents and strong acids. | Prevents vigorous, uncontrolled reactions.[10] |
Q2: How stable is the core 1,2,3-triazole ring? A: The 1,2,3-triazole ring is exceptionally stable. It is considered a highly aromatic and robust heterocycle, resistant to acidic and basic hydrolysis, redox reactions, and enzymatic degradation.[2][4] This stability is a key reason for its widespread use as a pharmacophore in drug discovery.
Q3: Can the N-tert-butyl group be cleaved? A: While tert-butyl esters are readily cleaved by strong acids (e.g., TFA) or under specific thermal conditions, the N-tert-butyl group attached directly to the triazole nitrogen is significantly more stable.[11] Cleavage would require harsh conditions not typically encountered in standard synthetic transformations. For most applications, you can consider it a permanent, stable substituent.
Q4: What are the most common impurities I should look for after synthesis? A: If synthesized via the common copper-catalyzed azide-alkyne cycloaddition (CuAAC) route, potential impurities include:
-
Residual Copper: Traces of the copper catalyst.
-
Unreacted Starting Materials: tert-Butyl azide and propiolic acid.
-
Side Products: Small amounts of other regioisomers or polymeric materials, depending on the reaction conditions.
-
Decarboxylation Product: 1-(tert-butyl)-1H-1,2,3-triazole, if the reaction or workup involved excessive heat.
Experimental Protocols
Protocol 1: Purity and Stability Assessment by ¹H NMR
Objective: To verify the purity of the title compound and check for the presence of its primary degradant.
Methodology:
-
Dissolve ~5 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Starting Material: Look for the characteristic singlet of the triazole proton (C5-H) and the signals for the tert-butyl group. The carboxylic acid proton will appear as a broad singlet, which may be exchangeable with D₂O.
-
Degradant: The decarboxylated product, 1-(tert-butyl)-1H-1,2,3-triazole, will show two triazole proton signals (C4-H and C5-H) in addition to the tert-butyl signal.
-
-
Integrate the relevant peaks to quantify the purity and the percentage of any degradant present.
Protocol 2: Validating Reactivity via Standard Amide Coupling
Objective: To confirm the compound is active and suitable for subsequent derivatization.
Methodology:
-
In a dry flask under an inert atmosphere (N₂), dissolve 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a simple amine, such as benzylamine (1.1 eq).
-
Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS, checking for the consumption of the starting acid and the formation of the corresponding amide product.
-
A successful reaction, indicated by >90% conversion, validates the starting material's integrity and reactivity.
References
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2,4-triazole-3-methyl carboxylate. Google Patents.
- Al-Muthanna University. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Al-Muthanna for Pure Science.
-
International Journal of Pharmaceutical Research and Applications. (2023). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. IJPRA. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. NIH. Retrieved from [Link]
-
ACS Publications. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles. RSC. Retrieved from [Link]
-
PubMed Central. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. ResearchGate. Retrieved from [Link]
-
PubMed. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. PubMed. Retrieved from [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Bioactivity of Novel 1-Substituted-1H-1,2,3-triazole-4-carboxamide. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. PubChem. Retrieved from [Link]
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Technical Support Center: Refining the Synthesis of Triazole-Based Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of 1,2,3-triazoles in their work. The advent of "Click Chemistry" has positioned the azide-alkyne cycloaddition as a cornerstone reaction, yet challenges in optimization and troubleshooting are common.[1][2] This resource provides in-depth, experience-driven answers to common issues, ensuring your syntheses are efficient, high-yielding, and reproducible.
We will focus primarily on the two most powerful catalytic methods for forming 1,2,3-triazoles: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted products, and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted products.[2][3]
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when setting up triazole syntheses.
Q1: What is the fundamental difference between the thermal Huisgen cycloaddition, CuAAC, and RuAAC?
A1: The core difference lies in mechanism, regioselectivity, and reaction conditions.
-
Thermal Huisgen Cycloaddition: This is the original 1,3-dipolar cycloaddition. It is uncatalyzed, requires high temperatures, and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, making it unsuitable for applications requiring high specificity.[1][4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click reaction." The copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and, crucially, provides exclusive control to form the 1,4-disubstituted triazole isomer.[1][3] It works with terminal alkynes and is renowned for its reliability and broad functional group tolerance.[1][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method complements CuAAC by selectively producing the 1,5-disubstituted triazole isomer.[1][3] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles.[1][3][5]
Q2: My CuAAC reaction is sluggish or failing. What is the most common culprit?
A2: The single most common cause of a failed CuAAC reaction is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state . Oxygen in the solvent or headspace can readily oxidize Cu(I), stalling the catalytic cycle.[4] This is why most modern protocols generate Cu(I) in situ from a stable Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[1][4] The continuous presence of the reducing agent protects the catalyst throughout the reaction.[1][4]
Q3: Do I always need a ligand in my CuAAC reaction?
A3: While not strictly essential for all substrates, ligands are highly recommended and often critical for success, especially in dilute solutions or with sensitive biological molecules. Ligands like TBTA (tris(benzyltriazolylmethyl)amine) serve several key functions:
-
Stabilize the Cu(I) oxidation state , preventing oxidation.[2][4]
-
Prevent the formation of unreactive copper acetylide polymers , keeping the catalyst soluble and active.[2]
-
Accelerate the catalytic cycle , leading to faster reaction times and higher yields.[2]
Q4: Can I use internal alkynes for the CuAAC reaction?
A4: No, the standard CuAAC reaction is generally restricted to terminal alkynes . The mechanism requires the formation of a copper acetylide intermediate, which cannot happen with an internal alkyne.[5] If you need to react an internal alkyne, the Ruthenium-catalyzed (RuAAC) method is the appropriate choice.[5]
Part 2: Troubleshooting Common Issues
This section provides a deeper dive into specific experimental problems and their causal factors, offering logical troubleshooting steps.
Issue 1: Low to No Yield in CuAAC Reaction
Your TLC or LC-MS shows only starting materials, even after an extended reaction time.
Caption: Troubleshooting Decision Tree for Low Yield in CuAAC.
-
On Catalyst Oxidation: The visual cue of a blue or green solution is a definitive sign of Cu(II) formation and catalyst death. The active Cu(I) solution should be colorless to pale yellow. The cause is almost always oxygen. While sparging solvents with nitrogen or argon is good practice, the inclusion of excess sodium ascorbate is the most robust defense.[1][4]
-
On Ligand Choice: For bioconjugation or reactions in aqueous media, a water-soluble ligand like THPTA is often superior to the more organic-soluble TBTA. The ligand must be soluble in the reaction medium to be effective.
-
On Solvent Effects: While CuAAC is famously robust, solvent choice can significantly impact rates. Protic, coordinating solvents like water and alcohols often accelerate the reaction. A common and highly effective solvent system is a 1:1 to 4:1 mixture of t-butanol and water.
Issue 2: Formation of Side Products
Your reaction mixture shows the desired product, but also significant impurities, complicating purification.
| Side Product | Causality & Mechanism | Recommended Solution |
| Alkyne Dimerization (Glasner Coupling) | This is an oxidative homocoupling of your terminal alkyne, forming a diyne. It is directly caused by the presence of Cu(II) and oxygen. | This is another symptom of catalyst oxidation. Increase the concentration of the reducing agent (sodium ascorbate) to ensure the reaction medium is free of Cu(II).[1] |
| Products from Sulfonyl Azides | Sulfonyl azides can undergo rearrangement or fragmentation after the initial cycloaddition, leading to ketenimines or N-acyl sulfonamides instead of the stable triazole.[2] | This is an inherent reactivity issue with sulfonyl azides. If possible, use a different azide class (e.g., alkyl or aryl azide). If you must use a sulfonyl azide, run the reaction at room temperature or below and carefully monitor for the desired product, stopping the reaction before decomposition dominates. |
| Decomposition of Starting Materials | Some complex azides or alkynes may be unstable to the reaction conditions (e.g., prolonged heating, presence of base if used). | First, confirm the stability of your starting materials under the reaction conditions separately. If instability is confirmed, try running the reaction at a lower temperature for a longer time. Using a highly active catalyst/ligand system can allow for milder conditions. |
Issue 3: Poor Regioselectivity (RuAAC vs. Thermal)
You are attempting a RuAAC synthesis to get the 1,5-isomer but are seeing a mixture of 1,4- and 1,5-products.
This issue almost always points to a competing thermal Huisgen cycloaddition. The uncatalyzed thermal reaction produces both isomers and becomes more competitive at higher temperatures.[1]
-
Cause: The RuAAC reaction may be too slow, or the temperature is too high. Sterically hindered substrates or poorly soluble reagents can slow the catalytic reaction, allowing the thermal pathway to compete.[2] Aryl azides, particularly those with electron-withdrawing groups, can be challenging substrates for RuAAC and may require optimization.[5]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest effective temperature for the RuAAC catalyst (e.g., start at 60 °C instead of 100 °C).
-
Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from 2 mol% to 5 or even 10 mol% can accelerate the desired catalytic cycle.[5]
-
Optimize Solvent: Ensure your substrates and catalyst ([Cp*RuCl] complexes are common) are fully solubilized.[1][3] Dioxane or toluene are often effective solvents.[5]
-
Consider Microwave Irradiation: For stubborn reactions, microwave heating can sometimes improve yields and reduce reaction times, potentially minimizing the thermal pathway, though catalyst deactivation can be a competing factor.[5]
-
Part 3: Validated Experimental Protocols
These protocols are designed to be robust starting points for your experiments.
Protocol 1: Standard CuAAC Reaction for 1,4-Disubstituted Triazoles
This protocol uses the highly reliable in situ generation of Cu(I) from CuSO₄ and sodium ascorbate.
Caption: Standard Experimental Workflow for a CuAAC Reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol, 1.0 eq) and the organic azide (1.1 mmol, 1.1 eq) in a 3:1 mixture of tert-butanol and deionized water (4 mL).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 mmol, 0.2 eq) as a freshly prepared 0.5 M solution in water.
-
Initiation: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq) as a freshly prepared 0.1 M solution in water. The blue color should disappear almost instantly. If a ligand (e.g., TBTA or THPTA, 0.05 eq) is used, it should be added before the copper sulfate.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.
-
Monitoring: Track the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup & Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Protocol 2: RuAAC Reaction for 1,5-Disubstituted Triazoles
This protocol uses a common ruthenium precursor for achieving 1,5-regioselectivity.
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: To the flask, add the alkyne (1.0 mmol, 1.0 eq), the azide (1.0 mmol, 1.0 eq), and the catalyst, such as [CpRuCl(PPh₃)₂] or [CpRuCl]₄ (0.02 mmol, 0.02 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis. Reactions can take from 2 to 24 hours.
-
Workup & Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Adapted from a similar context in: Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Zhang, Y., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. ACS Omega. Retrieved from [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Azides and Alkynes in Click Chemistry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low reactivity in azide-alkyne cycloaddition reactions involving sterically hindered substrates. As your partner in scientific advancement, we aim to equip you with the knowledge and practical insights to ensure the success of your experiments.
Understanding the Challenge: The Impact of Steric Hindrance on Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is renowned for its efficiency and broad functional group tolerance.[1] However, its performance can be significantly hampered by steric hindrance. When bulky substituents are positioned near the azide or alkyne functional groups, they can physically obstruct the approach of the reactants and the catalyst, leading to slow reaction rates or even complete reaction failure. This issue is particularly prevalent in the synthesis of complex biomolecules, polymers, and densely functionalized materials.[2][3]
The underlying cause of this diminished reactivity lies in the transition state of the CuAAC reaction. The formation of the copper-acetylide intermediate and its subsequent reaction with the azide requires a specific geometric arrangement.[4] Steric bulk around the reactive centers increases the activation energy of this transition state, thereby slowing down the reaction.
This guide will walk you through a systematic approach to diagnosing and overcoming these steric challenges, ensuring you can achieve high-yielding cycloadditions even with the most demanding substrates.
Troubleshooting Guide: A Decision-Making Workflow
When faced with a sluggish or failed click reaction involving a sterically hindered substrate, a systematic approach to troubleshooting is crucial. The following workflow, presented as a decision-making diagram, will guide you through the most effective strategies.
Caption: A decision-making workflow for troubleshooting low reactivity in azide-alkyne cycloaddition reactions.
FAQs and In-Depth Troubleshooting Protocols
Category 1: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My CuAAC reaction with a bulky azide is extremely slow. What is the first thing I should try?
A1: The most straightforward initial step is to incorporate a copper(I)-stabilizing and accelerating ligand. These ligands not only protect the catalytically active Cu(I) oxidation state from disproportionation and oxidation but also enhance the reactivity of the copper center, thereby increasing the reaction rate.[5][6]
Recommended Ligands for CuAAC with Hindered Substrates:
| Ligand | Key Advantages | Common Applications |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Significantly accelerates the reaction and stabilizes Cu(I).[5] | General purpose, widely used in bioconjugation. |
| TTTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble analogue of TBTA, ideal for aqueous reactions. | Bioconjugation in aqueous buffers. |
| (BimC4A)3 | A highly effective water-soluble benzimidazole-based ligand that strongly accelerates CuAAC reactions.[7] | Demanding conjugations in biological media. |
| N-Heterocyclic Carbene (NHC) Ligands | Can form highly active copper complexes that are particularly effective for hindered substrates.[8] | When other ligands fail with very bulky substrates. |
Experimental Protocol: CuAAC with TBTA as an Accelerating Ligand
-
Reagent Preparation:
-
Prepare stock solutions of your azide (10 mM in a suitable solvent), alkyne (10 mM), CuSO₄ (10 mM in water), sodium ascorbate (50 mM in water, freshly prepared), and TBTA (10 mM in DMSO).
-
-
Reaction Setup (1 mL scale):
-
In a microcentrifuge tube, add your azide (e.g., 100 µL of 10 mM stock, 1 µmol).
-
Add your alkyne (e.g., 100 µL of 10 mM stock, 1 µmol).
-
Add the solvent to bring the volume to approximately 800 µL.
-
Add the TBTA solution (20 µL of 10 mM stock, 0.2 µmol, 0.2 eq).
-
Add the CuSO₄ solution (10 µL of 10 mM stock, 0.1 µmol, 0.1 eq).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (20 µL of 50 mM stock, 1 µmol, 1 eq).
-
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).
-
Q2: I've tried using a standard ligand, but the reaction is still not proceeding to completion. What are my next steps?
A2: If standard ligands are insufficient, consider using a more active catalyst system or modifying the reaction conditions.
-
Advanced Catalyst Systems: Certain pre-formed copper complexes or the use of specific copper sources can be more effective. For instance, [CuBr(PPh₃)₃] has been shown to be effective for sterically hindered substrates.[1] Similarly, abnormal N-heterocyclic carbene (aNHC) copper complexes like [CuCl(TPh)] have demonstrated high efficacy.[1]
-
Modification of Reaction Conditions:
-
Solvent: While CuAAC is tolerant of many solvents, for hindered substrates, a solvent that fully solubilizes all components is crucial. In some cases, a switch from aqueous buffers to organic solvents like DMSO or DMF, or vice versa, can have a significant impact.[9]
-
Temperature: Gently heating the reaction (e.g., to 37-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the stability of your substrates at elevated temperatures.
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times, often from hours to minutes.[5]
-
Q3: My substrates are large biomolecules, and I'm concerned about steric clash. Is there a way to mitigate this without changing the core molecules?
A3: Yes, a highly effective strategy is to introduce a linker or spacer arm between the bulky core of your molecule and the reactive azide or alkyne. This physically moves the reactive group away from the sterically congested environment, allowing for easier access by the catalyst and the other reactant.[2]
Caption: The use of a linker to reduce steric hindrance.
Category 2: Copper-Free Click Chemistry for Highly Hindered Systems
Q4: I am working with a very sensitive biological system where copper is toxic, and my substrates are sterically demanding. What is the best alternative to CuAAC?
A4: In situations where copper toxicity is a concern or when CuAAC fails even after optimization, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the premier choice.[2][10][11] SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to drive the cycloaddition with an azide.[12][13] The release of this strain provides the necessary activation energy, eliminating the need for a metal catalyst.[14]
Key Features of SPAAC for Hindered Systems:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo and in vitro biological applications.[10][15]
-
Overcomes Steric Hindrance: The high intrinsic reactivity of strained alkynes can often overcome the steric barriers that hinder CuAAC.
-
Mild Reaction Conditions: SPAAC typically proceeds at physiological temperature and pH.
Commonly Used Strained Alkynes for SPAAC:
| Strained Alkyne | Abbreviation | Key Characteristics |
| Dibenzocyclooctyne | DBCO (or ADIBO) | Highly reactive and stable, widely used.[2] |
| Bicyclononyne | BCN | Another highly reactive and stable option.[14] |
| Cyclooctyne | OCT | The parent cyclooctyne, effective but can be less stable than derivatives.[14] |
Experimental Protocol: A General Guideline for SPAAC
-
Reagent Preparation:
-
Dissolve your azide-containing molecule and your strained alkyne (e.g., DBCO-functionalized molecule) in a biocompatible buffer (e.g., PBS, pH 7.4) or a suitable organic solvent.
-
-
Reaction Setup:
-
Combine the azide and strained alkyne solutions in a 1:1 to 1:1.5 molar ratio. The use of a slight excess of one reagent can help drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37 °C.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE for proteins).
-
Purify the product as required for your downstream application (e.g., size exclusion chromatography, dialysis).
-
Q5: Are there any other alternatives to CuAAC for sterically hindered substrates?
A5: While CuAAC and SPAAC are the most common, for specific applications, you might consider:
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction is catalyzed by ruthenium complexes and has the unique advantage of reacting with internal alkynes, which are inherently more sterically hindered than terminal alkynes.[6] However, it's important to note that RuAAC typically yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer produced by CuAAC.[6][16] The different electronic and steric properties of the 1,5-isomer may impact the final properties of your conjugate.[6]
References
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. MDPI. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. [Link]
-
Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]
-
Optimization of the reaction conditions of click chemistry. ResearchGate. [Link]
-
Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. PubMed. [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed Central. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. PubMed Central. [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. [Link]
-
Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. ResearchGate. [Link]
-
Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. RSC Publishing. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. ResearchGate. [Link]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. National Institutes of Health. [Link]
-
Ligand-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. ResearchGate. [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing. [Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PubMed Central. [Link]
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- 3. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. lumiprobe.com [lumiprobe.com]
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Validation & Comparative
A Comparative Analysis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid and Its Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,2,3-triazole scaffold has become a cornerstone in modern medicinal chemistry, largely due to its favorable physicochemical properties and its accessibility through the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction.[1][2] This heterocyclic motif is not merely a passive linker; its inherent stability, capacity for hydrogen bonding, and dipole moment contribute significantly to the biological activity of parent molecules.[3] Among the vast library of triazole derivatives, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid stands out as a valuable building block. The strategic incorporation of a bulky tert-butyl group at the N1 position and a carboxylic acid at the C4 position provides a unique combination of steric and electronic properties, along with a handle for further chemical elaboration.
This guide presents a comparative analysis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid with other key triazole derivatives, focusing on the influence of N1 and C4 substituents on their physicochemical properties and biological activities. We will delve into the causality behind experimental choices in their synthesis and evaluation, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Importance of Substituents on the 1,2,3-Triazole Core
The biological profile of a triazole-based compound is intricately linked to the nature of the substituents at the N1 and C4 positions of the triazole ring. These substituents govern key molecular properties such as lipophilicity, solubility, and the ability to interact with biological targets.
The Role of the N1-Substituent: A Tale of Sterics and Lipophilicity
The N1-substituent plays a pivotal role in modulating the overall lipophilicity and steric profile of the molecule. This, in turn, influences its pharmacokinetic properties, such as membrane permeability and metabolic stability.
-
N1-tert-Butyl Group: The tert-butyl group is a bulky, non-polar aliphatic substituent. Its primary influence is steric hindrance, which can shield the triazole ring from metabolic degradation, thereby enhancing the compound's in vivo stability.[2] Furthermore, its lipophilic nature can improve membrane permeability, a crucial factor for intracellular drug targets. However, excessive lipophilicity can lead to poor aqueous solubility and potential off-target toxicity.[4]
-
N1-Aryl Group: In contrast, an aryl substituent, such as a phenyl or substituted phenyl ring, introduces aromaticity and the potential for π-π stacking interactions with biological targets. The electronic nature of the aryl ring can be fine-tuned with electron-donating or electron-withdrawing groups to modulate the overall electronic properties of the triazole core. Aryl-substituted triazoles often exhibit potent biological activities, but their planarity and potential for metabolic hydroxylation can present challenges in drug development.[5]
The C4-Substituent: The Gateway to Functional Diversity
The substituent at the C4 position is a key determinant of the compound's polarity and provides a versatile point for derivatization to explore structure-activity relationships (SAR).
-
C4-Carboxylic Acid: The carboxylic acid moiety imparts a significant degree of polarity and aqueous solubility to the molecule. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The ionizable nature of the carboxylic acid group is also critical for formulation and can influence the compound's absorption and distribution.
-
C4-Carboxamide: Conversion of the carboxylic acid to a carboxamide represents a common and effective strategy in medicinal chemistry. This transformation replaces a strong hydrogen bond donor (the acidic proton) with a hydrogen bond donor (N-H) and acceptor (C=O), altering the molecule's interaction profile. Carboxamides are generally more lipophilic and less acidic than their carboxylic acid counterparts, which can lead to improved cell permeability and metabolic stability.[6][7] The amide nitrogen also provides a point for further substitution, allowing for the introduction of diverse chemical functionalities.
Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid and Its Derivatives
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high yields, mild reaction conditions, and broad functional group tolerance.[8]
Experimental Protocol: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
This protocol describes a standard procedure for the synthesis of the title compound.
Materials:
-
tert-Butyl azide
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Add tert-butyl azide (1.1 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid.
Synthesis of Comparative Derivatives
-
N-Aryl Derivatives: To synthesize N-aryl analogues, substitute tert-butyl azide with the corresponding aryl azide (e.g., phenyl azide).
-
C4-Carboxamide Derivatives: The carboxylic acid can be converted to the carboxamide via standard amide coupling reactions (e.g., using a coupling agent like HATU or by converting the acid to an acid chloride followed by reaction with an amine).
Comparative Physicochemical Properties
The seemingly subtle changes in substituents can have a profound impact on the physicochemical properties of the triazole derivatives, which in turn dictates their suitability as drug candidates.
| Property | 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxamide |
| Molecular Weight ( g/mol ) | 169.18 | 189.17 | 168.20 |
| Predicted logP | ~0.9 | ~1.5 | ~1.2 |
| Aqueous Solubility | Moderate to high (due to COOH) | Lower than tert-butyl analogue | Lower than carboxylic acid, higher than highly lipophilic analogues |
| Key Features | Steric bulk, metabolic stability | Aromatic interactions, tunable electronics | H-bond donor/acceptor, increased permeability |
Data is estimated based on typical substituent effects and may vary based on specific experimental conditions.
The tert-butyl group generally leads to a moderate increase in lipophilicity compared to smaller alkyl groups, while the phenyl group contributes more significantly to the logP value.[5] The conversion of a carboxylic acid to a primary carboxamide typically results in a slight increase in lipophilicity.
Comparative Biological Activity: A Focus on Anticancer and Antifungal Properties
The 1,2,3-triazole scaffold is a privileged structure in the design of various therapeutic agents, including anticancer and antifungal drugs. The following sections provide a comparative analysis of the biological activities of our target compound and its derivatives, supported by experimental data from the literature.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,2,3-triazole derivatives.[9][10] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
A study on 1,2,3-triazole-4-carboxamides revealed that these compounds can exhibit significant antiproliferative activity against various cancer cell lines.[6] For instance, certain N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed GI50 values in the nanomolar range against leukemia cell lines, comparable to the standard drug doxorubicin.[6] Another study highlighted that a phosphonate-containing 1,2,3-triazole derivative was the most active in inhibiting the growth of four different cancer cell lines, with IC50 values ranging from 15.13 to 21.25 µM.[10]
While direct comparative data for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is limited, the evaluation of various 1,2,3-triazole-4-carboxylic acids has shown their potential as precursors to active carboxamides.[11] This suggests that the carboxylic acid itself may possess moderate activity, which can be significantly enhanced upon conversion to a carboxamide. The tert-butyl group is anticipated to contribute positively by enhancing metabolic stability, a desirable trait for anticancer agents.
Table 1: Comparative Anticancer Activity of Selected 1,2,3-Triazole Derivatives (Literature Data)
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| N-Aryl-1,2,3-triazole-4-carboxamides | Leukemia (Jurkat) | 0.63 - 0.69 | [6] |
| Phosphonate-containing 1,2,3-triazole | HT-1080 (Fibrosarcoma) | 15.13 | [10] |
| Tetrahydrocurcumin-linked 1,2,3-triazoles | HCT-116 (Colon) | 1.09 | [9] |
Antifungal and Antimicrobial Activity
Triazole-based compounds, particularly 1,2,4-triazoles, form the backbone of many clinically used antifungal drugs. However, 1,2,3-triazole derivatives have also demonstrated promising antifungal and antimicrobial properties.
A study on benzylic 1,2,3-triazole-4-carboxamides showed that some derivatives were highly effective against Rhizopus oryzae, even outperforming the reference drug itraconazole.[12] Another report on 1-(1-tert-butyl-3-nitroazetidine-3-yl)-1H-1,2,3-triazoles highlighted their fungicidal activity against a wide range of phytopathogenic fungi.[2]
The carboxylic acid functionality in our target compound could contribute to its antifungal activity through interactions with fungal enzymes. The tert-butyl group, by increasing lipophilicity, may enhance the compound's ability to penetrate the fungal cell wall. Conversion to a carboxamide could further modulate this activity, as seen in various studies where carboxamide derivatives of triazoles exhibited potent antifungal effects.[13]
Table 2: Comparative Antifungal/Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives (Literature Data)
| Compound Class | Fungal/Bacterial Strain | Activity (MIC/EC50) | Reference |
| Benzylic 1,2,3-triazole-4-carboxamides | Rhizopus oryzae | More potent than itraconazole | [12] |
| 1-(1-tert-butyl...)-1H-1,2,3-triazoles | Phytopathogenic fungi | Broad-spectrum activity | [2] |
| 1,2,4-Triazole-carboxamides | Physalospora piricola | EC50 = 13.095 µg/mL | [13] |
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized protocols are essential. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of triazole derivatives.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the triazole compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Characterization of Triazole Derivatives
The unambiguous structural confirmation of synthesized compounds is paramount. NMR and mass spectrometry are indispensable tools for this purpose.[17][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons and their connectivity. For 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, one would expect a singlet for the tert-butyl protons, a singlet for the triazole proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Shows the number of different carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the overall structure and regiochemistry of the triazole ring.
Mass Spectrometry (MS)
Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Conclusion and Future Perspectives
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile and valuable building block in drug discovery. The strategic placement of the tert-butyl and carboxylic acid groups provides a unique combination of properties that can be exploited for the development of novel therapeutic agents.
This comparative analysis highlights the profound influence of N1 and C4 substituents on the physicochemical and biological properties of 1,2,3-triazole derivatives. The conversion of the C4-carboxylic acid to a carboxamide is a particularly promising strategy for enhancing anticancer and antifungal activities, likely through improved cell permeability and altered target interactions. The N1-tert-butyl group offers the advantage of increased metabolic stability, a critical parameter for in vivo efficacy.
Future research should focus on a more direct and systematic comparative evaluation of a series of N1- and C4-substituted 1,2,3-triazoles to build a more comprehensive understanding of their structure-activity relationships. The synthesis of a focused library of compounds around the 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide scaffold is a logical next step in the quest for more potent and selective drug candidates. The detailed protocols provided in this guide offer a solid foundation for such endeavors, ensuring the generation of high-quality, reproducible data.
References
- Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 309-318.
- Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025).
- N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). MDPI.
- 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2020). IOSR Journal of Applied Chemistry.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). MDPI.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
- Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2018). SciELO México.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Pharmacology.
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv
- 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2020). IOSR Journal of Applied Chemistry.
- Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. (2021). European Journal of Medicinal Chemistry.
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1H-[6][11][17]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2018). Journal of the Brazilian Chemical Society.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Substituted 1,2,3-triazoles: a new class of nitrification inhibitors. (2021). Scientific Reports.
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2018). Organic & Biomolecular Chemistry.
- MTT Assay Protocol for Cell Viability and Prolifer
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). Molecules.
- Detailed protocol for MTT Cell Viability and Prolifer
- Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2022). Molecules.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology.
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- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
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The Efficacy of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its metabolic stability and capacity for hydrogen bonding, crucial for molecular recognition at enzyme active sites.[1] This guide provides an in-depth technical comparison of the efficacy of a specific subclass, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives, as enzyme inhibitors. We will delve into their well-documented activity against the Pregnane X Receptor (PXR), a key regulator of drug metabolism, and explore the broader potential of the triazole core against other enzyme classes, supported by experimental data and structure-activity relationship (SAR) insights.
The Strategic Importance of the tert-Butyl Group
The incorporation of a tert-butyl group at the N1 position of the triazole ring is a deliberate design choice that significantly influences the pharmacological profile of these derivatives. This bulky substituent imparts crucial steric and electronic effects, influencing the molecule's conformation and enhancing its solubility by preventing aggregation.[1] As we will see in the case of PXR inhibition, this specific structural feature can be pivotal for achieving high potency and selectivity.
A Deep Dive into Pregnane X Receptor (PXR) Inhibition
The Pregnane X Receptor (PXR) is a nuclear receptor that governs the expression of genes involved in the metabolism and clearance of a wide array of xenobiotics, including many therapeutic drugs.[2] Consequently, the development of PXR inhibitors is of significant interest to mitigate adverse drug-drug interactions. Research into 1H-1,2,3-triazole-4-carboxamides has led to the discovery of highly potent and selective PXR inhibitors.[2][3]
Structure-Activity Relationship (SAR) and the Primacy of the tert-Butyl Moiety
Systematic structural optimization of 1H-1,2,3-triazole-4-carboxamides has unequivocally demonstrated the importance of the tert-butyl group for potent PXR inhibition. Molecular docking studies suggest that this bulky group occupies a critical hydrophobic pocket within the PXR ligand-binding domain.[2]
One pivotal study showcased the dramatic effect of modifying the substituent at the N1 position. A lead compound, 4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole (SPA70), served as a selective PXR antagonist.[2] However, replacing the sulfonyl linkage with a more biologically prevalent carbonyl amide to create 1H-1,2,3-triazole-4-carboxamide analogs led to compounds with improved inhibitory profiles.[2]
For instance, repositioning the tert-butyl substituent from the 4-position to the 3-position of a phenyl ring attached to the carboxamide resulted in a compound with an IC50 of 0.65 µM in a binding assay and 4.1 µM in an antagonist assay.[2] Further optimization of this scaffold led to the discovery of compound 85, a selective and highly potent inverse agonist and antagonist of PXR with IC50 values in the low nanomolar range.[2][3] In stark contrast, replacing the tert-butyl group with smaller alkyl groups or more hydrophilic moieties resulted in a significant loss of PXR binding and cellular activity, underscoring the critical nature of the lipophilic and steric properties of the tert-butyl group for effective PXR inhibition.[2]
Comparative Efficacy of PXR Inhibitors
The following table summarizes the inhibitory activity of selected 1H-1,2,3-triazole-4-carboxamide derivatives against human PXR (hPXR), highlighting the evolution from a moderately potent initial compound to a highly optimized inhibitor.
| Compound | Structure | hPXR Binding IC50 (µM) | hPXR Antagonist Activity IC50 (µM) |
| Compound 1 | 1-(2,5-dimethoxyphenyl)-N-(4-(tert-butyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | 1.2[2] | 34[2] |
| Compound 2 | 1-(2,5-dimethoxyphenyl)-N-(3-(tert-butyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | 0.65[2] | 4.1[2] |
| Compound 85 | Optimized 1H-1,2,3-triazole-4-carboxamide | Low Nanomolar[2][3] | Low Nanomolar[2][3] |
Broader Enzyme Inhibitory Potential of the Triazole Scaffold
While the inhibitory activity of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives has been most extensively documented against PXR, the versatile 1,2,3-triazole core has been successfully employed in the design of inhibitors for a wide range of other enzymes. Although specific data for the tert-butyl series is not always available for these targets, the following examples illustrate the broader potential of this chemical scaffold.
Cyclooxygenase (COX) Inhibition
One study on 1,2,4-triazole derivatives reported a compound with a COX-2 IC50 of 1.8 nM and a high selectivity index over COX-1. Another series of thiazole carboxamide derivatives, which share some structural similarities with the triazole carboxamides, also exhibited potent COX-2 inhibition with IC50 values in the sub-micromolar range.[6]
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease.[7] The 1,2,3-triazole scaffold has been incorporated into novel cholinesterase inhibitors. For instance, charged thienobenzo-1,2,3-triazoles have been shown to be potent, non-selective inhibitors of both AChE and BChE, with some derivatives exhibiting IC50 values in the nanomolar range for BChE.[8] While specific data for 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives is lacking, the established activity of other triazoles in this area suggests a potential avenue for future research.
Other Enzymatic Targets
The versatility of the triazole ring has led to its investigation in inhibitors of a diverse array of other enzymes, including:
-
Carbonic Anhydrases: 1,2,3-triazole-based carboxylic acids have been reported as low micromolar inhibitors of human carbonic anhydrase isoforms II, IX, and XII.[1]
-
Urease: Triazole derivatives have been explored as urease inhibitors, which has relevance in the context of Helicobacter pylori infections.[9]
-
Antifungal Activity: The triazole moiety is a well-known pharmacophore in antifungal agents, targeting enzymes involved in fungal cell wall synthesis.[5]
Experimental Methodologies
The robust evaluation of enzyme inhibitors relies on well-defined and reproducible experimental protocols. The following provides an overview of a typical workflow for assessing the inhibitory potential of compounds like 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives.
General Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10]
Caption: General synthetic workflow for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxamide derivatives.
Step-by-Step Protocol:
-
Synthesis of the Triazole Core: tert-Butyl azide is reacted with a suitable propiolic acid derivative in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate) in an appropriate solvent system.
-
Purification: The resulting 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid is purified using standard techniques such as crystallization or column chromatography.
-
Amide Coupling: The carboxylic acid is then coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate the final carboxamide derivatives.
-
Final Purification and Characterization: The final products are purified and their structures confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
In Vitro Enzyme Inhibition Assay (General Protocol)
The following provides a generalized protocol for determining the IC50 value of a test compound against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation times will vary depending on the enzyme.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the target enzyme, its specific substrate, the test inhibitor (e.g., a 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide derivative), and a suitable buffer at the desired pH and ionic strength.
-
Assay Setup: In a multi-well plate, add the enzyme and a series of dilutions of the test inhibitor. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: After a specific incubation time, measure the product formation or substrate depletion using an appropriate detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion and Future Directions
Derivatives of 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid have been unequivocally established as a promising class of potent and selective inhibitors of the Pregnane X Receptor. The strategic incorporation of the tert-butyl group is a key determinant of their high efficacy, highlighting the power of structure-based drug design.
While the broader triazole scaffold has demonstrated inhibitory activity against a diverse range of other enzymes, including COX and cholinesterases, there is a clear opportunity for further research to specifically evaluate the 1-(tert-butyl) series against these and other therapeutically relevant targets. Such studies would provide a more complete picture of the pharmacological potential of this intriguing class of compounds and could lead to the development of novel therapeutics for a variety of diseases.
References
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health. [Link]
-
Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PubMed Central. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid Analogs and Their Derivatives
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and synthetic accessibility via "click chemistry."[1] This guide delves into the structure-activity relationships (SAR) of a specific, yet versatile, member of this family: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. We will explore the synthesis of these compounds, compare their biological activities across different therapeutic targets, and provide insights into the experimental methodologies that underpin these findings. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this privileged scaffold in their own research endeavors.
The 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid Scaffold: A Building Block of Therapeutic Potential
The parent compound, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, serves as a versatile starting point for the synthesis of a diverse range of bioactive molecules.[1] The strategic placement of the tert-butyl group at the N1 position of the triazole ring imparts significant steric and electronic effects, influencing the molecule's conformation and enhancing its metabolic stability.[1] The carboxylic acid moiety at the C4 position provides a convenient handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties.[1]
Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.[1] The 1,2,3-triazole ring system itself is a known pharmacophore, and its derivatives have been investigated for a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3]
Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid and Its Analogs
The synthesis of the core scaffold and its derivatives typically employs the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the reliable and regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.
General Synthetic Workflow
The general synthetic approach involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. For the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, tert-butyl azide is reacted with propiolic acid. The carboxylic acid can then be converted to amides or esters through standard coupling reactions.
Experimental Protocol: One-Pot Synthesis of tert-Butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates[4]
This protocol describes a one-pot synthesis of piperazine and piperidine carboxylate derivatives, which are analogs of the core topic.
Materials:
-
Substituted phenyl azide
-
tert-Butyl 4-propioloylpiperazine-1-carboxylate or tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate
-
Sodium ascorbate
-
Copper sulfate pentahydrate (CuSO₄·5H₂O)
-
tert-Butanol
-
Water
Procedure:
-
To a solution of the substituted phenyl azide (1.0 mmol) and the respective piperazine or piperidine alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add sodium ascorbate (0.1 mmol).
-
To the resulting mixture, add a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).
-
Stir the reaction mixture at room temperature for approximately 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water.
-
Filter the resulting solid, dry it under vacuum, and wash with anhydrous diethyl ether to obtain the final product.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
The biological activity of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid analogs is highly dependent on the nature of the substituents, particularly at the 4-position of the triazole ring. Here, we compare the SAR of these compounds in different therapeutic contexts.
PXR Inverse Agonists and Antagonists
A series of 1H-1,2,3-triazole-4-carboxamides, which are closely related to the topic compound, were investigated as inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[4] The study revealed critical structural features for potent activity.
Key SAR Findings for PXR Inhibition: [4]
-
Substitution on the Amide Nitrogen: A tert-butyl group on the phenyl ring attached to the amide nitrogen was found to be crucial for potent PXR binding and inverse agonistic/antagonistic activity.
-
Size of the Amide Substituent: Replacing the tert-butyl group with smaller substituents like hydrogen, methyl, or ethyl was detrimental to activity, indicating a requirement for a bulky group at this position. An isopropyl group was tolerated but resulted in weaker activity compared to the tert-butyl group.
| Compound/Modification | PXR Binding IC₅₀ (µM) | Inverse Agonistic IC₅₀ (µM) | Antagonistic IC₅₀ (µM) |
| Reference Compound 2 (with 3-tert-butyl) | 0.65 | 0.48 | 4.1 |
| Compound 4 (H) | No measurable activity | - | - |
| Compound 5 (Methyl) | Very weak | - | - |
| Compound 6 (Ethyl) | Very weak | - | - |
| Compound 7 (Isopropyl) | 1.0 | 3.0 | 4.8 |
| Data synthesized from a study on 1H-1,2,3-triazole-4-carboxamides.[4] |
Antimicrobial Activity
Several studies have explored the antimicrobial potential of 1,2,3-triazole derivatives. A series of novel 1H-1,2,3-triazole and carboxylate derivatives of metronidazole were synthesized and evaluated for their in vitro antimicrobial activity.[3][5]
Key SAR Findings for Antimicrobial Activity: [3][5]
-
The introduction of a 1H-1,2,3-triazole moiety to the metronidazole skeleton generally enhanced the antimicrobial and antifungal activity compared to the parent drug.[3][5]
-
Specific substitutions on the triazole ring led to compounds with excellent potent antimicrobial activity.[5]
| Compound | Fungal Growth Inhibition | Bacterial Growth Inhibition |
| Metronidazole (Parent Drug) | Moderate | Moderate |
| Triazole Derivatives (e.g., 5b, 5c, 5e) | Potent | Higher than parent drug |
| Carboxylate Derivatives (e.g., 7b, 7e) | Potent | Higher than parent drug |
| Qualitative summary based on findings from a study on metronidazole-triazole hybrids.[3][5] |
Anticancer Activity
The anticancer potential of 1,2,3-triazole-4-carboxamide derivatives has also been investigated.[2] Several novel compounds were synthesized and tested against the NCI60 panel of human tumor cell lines.
Key SAR Findings for Anticancer Activity: [2]
-
Certain 1,2,3-triazole-4-carboxamide derivatives demonstrated significant activity against a range of cancer cell lines, including leukemia, melanoma, non-small cell lung cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer.[2]
-
For instance, 5-Amino-1-p-tolyl-1H-[2][5][6]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide showed notable anticancer activity.[2]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)[8]
This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., from the NCI60 panel)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀).
Conclusion and Future Perspectives
The 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid scaffold and its derivatives represent a promising area of research in drug discovery. The synthetic tractability of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity, underscoring the importance of rational drug design. Future work should focus on expanding the library of analogs, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising compounds.
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Investigation of biological activities of various 1,2,3-triazole compounds: Their effects on cholinesterase enzymes, determination of antioxidant capacity and antimicrobial activity. PubMed. [Link]
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Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole. PubMed. [Link]
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Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. SpringerLink. [Link]
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health. [Link]
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Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals. [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. National Center for Biotechnology Information. [Link]
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Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents. PubMed. [Link]
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New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. ResearchGate. [Link]
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Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. MDPI. [Link]
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New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. MDPI. [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. Semantic Scholar. [Link]
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Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. [Link]
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One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Institutes of Health. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Center for Biotechnology Information. [Link]
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Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid-Based Compounds
Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
The 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid motif is a cornerstone in contemporary drug discovery, offering a synthetically accessible and structurally robust scaffold for the development of novel therapeutic agents. The inherent stability of the triazole ring, coupled with the steric and electronic influence of the tert-butyl group, provides a unique chemical space for generating diverse compound libraries. The carboxylic acid functionality serves as a versatile handle for derivatization, most commonly through amide bond formation, leading to a wide array of biologically active molecules. This guide provides a comprehensive overview of the in vitro and in vivo testing methodologies for compounds derived from this promising scaffold, with a focus on anticancer and anti-inflammatory applications. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their drug development endeavors.
Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxamide Derivatives: A General Workflow
The primary route to diversify the 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid scaffold is through the synthesis of carboxamides. This is typically achieved via a straightforward amide coupling reaction.
Caption: General workflow for the synthesis of 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide derivatives.
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolution: Dissolve 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling agent, for instance, HATU (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
In Vitro Evaluation: Assessing Biological Activity at the Cellular Level
In vitro assays are fundamental for the initial screening and characterization of novel compounds. They provide crucial information on a compound's biological activity, potency, and mechanism of action in a controlled cellular environment.
Anticancer Activity: Cytotoxicity Screening
A primary step in anticancer drug discovery is to assess the cytotoxic effects of new compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Caption: Workflow of the MTT assay for determining cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1, HCT-116, A-549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Recent studies have explored the anticancer potential of 1,2,3-triazole carboxamide derivatives.[1][2] The following table summarizes the cytotoxic activity of a selection of these compounds against various cancer cell lines.
| Compound ID | R-Group on Carboxamide | Cancer Cell Line | IC50 (µM) |
| 5f | 4-Fluorophenyl | HCT-116 | 15.2 |
| 5i | 4-Chlorophenyl | PANC-1 | 12.8 |
| 5j | 4-Bromophenyl | HeLa | 10.5 |
| 5m | 4-Nitrophenyl | A-549 | 18.7 |
| Doxorubicin | (Positive Control) | HCT-116 | 1.2 |
Data synthesized from Sharma, D. K., & Singh, S. (2024).[1][2]
Target-Based Assays: Pregnane X Receptor (PXR) Antagonism
The pregnane X receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in drug metabolism and disposition.[3] Antagonism of PXR is a therapeutic strategy to mitigate drug-drug interactions. Derivatives of 1H-1,2,3-triazole-4-carboxamides have been investigated as PXR antagonists.[3]
Caption: Workflow for a PXR antagonist reporter gene assay.
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 1H-1,2,3-triazole-4-carboxamides as PXR antagonists.[3]
| Compound ID | R1-Group on Triazole | R2-Group on Carboxamide | PXR Antagonist IC50 (µM) |
| 1 | 2,5-dimethoxyphenyl | 4-tert-butylphenyl | 34 |
| 85 | 3,5-dichlorophenyl | 4-tert-butylphenyl | 0.002 |
| 89 | 3,5-dichlorophenyl | 4-(trifluoromethyl)phenyl | 0.003 |
Data from Liu, Y., et al. (2018).[3]
In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
In vivo studies are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety profile of lead compounds in a whole-organism context.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for evaluating the acute anti-inflammatory activity of novel compounds.
Caption: Workflow of the carrageenan-induced paw edema assay.
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle (Control) | - | 0 |
| Compound A | 20 | 91% |
| Compound B | 20 | 81% |
| Ibuprofen | 100 | 82% |
Data from Azim, T., et al. (2021) on 1,2,4-triazole derivatives.[4]
Pharmacokinetic Studies: Understanding ADME Properties
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in rodents (e.g., rats) and provide critical information for dose selection and predicting human pharmacokinetics.
-
Animal Preparation: Cannulate the jugular vein of male Sprague-Dawley rats for blood sampling.
-
Drug Administration: Administer the test compound intravenously (IV) and orally (PO) to different groups of rats at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.
-
Plasma Analysis: Separate the plasma from the blood samples and analyze the concentration of the test compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability.
-
The following table provides an example of pharmacokinetic data for a novel synthetic trioxane antimalarial compound in rats, illustrating how such data is presented.[5]
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 20 |
| Cmax (ng/mL) | 2150 ± 150 | 850 ± 90 |
| Tmax (h) | - | 1.0 |
| AUC (0-∞) (ng·h/mL) | 4500 ± 350 | 5200 ± 480 |
| t1/2 (h) | 10.61 ± 0.2 | 11.2 ± 0.5 |
| F (%) | - | 57.8 |
Data from Singh, K., et al. (2011) for a trioxane compound.[5]
Conclusion and Future Directions
The 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid scaffold represents a highly promising starting point for the development of new therapeutic agents. As demonstrated, derivatives of this core structure exhibit significant in vitro activity against cancer cell lines and as modulators of important drug-metabolizing enzymes. The provided protocols for in vitro and in vivo testing offer a robust framework for the comprehensive evaluation of novel compounds based on this scaffold.
While the in vitro data is encouraging, a clear need exists for more extensive in vivo studies on 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide derivatives to establish their efficacy and pharmacokinetic profiles in relevant animal models. Future research should focus on lead optimization guided by the structure-activity relationships derived from in vitro screening, followed by rigorous in vivo testing to identify candidates with the potential for clinical development. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical class.
References
- Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 111-120.
- Azim, T., Wasim, M., Akhtar, M. S., & Akram, I. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC complementary medicine and therapies, 21(1), 1-11.
- Liu, Y., et al. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of medicinal chemistry, 61(15), 6646-6663.
- Singh, K., et al. (2011). Pharmacokinetic study and bioavailability of a novel synthetic trioxane antimalarial compound 97/63 in rats. Journal of bioequivalence & bioavailability, 3(11), 269-272.
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A Comparative Spectroscopic Guide to tert-Butyl Triazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, triazoles represent a cornerstone, with their isomeric forms offering a diverse palette for medicinal chemistry and materials science. The introduction of a tert-butyl group, a bulky and lipophilic moiety, can significantly influence the physicochemical and pharmacological properties of the parent triazole. However, the regiochemical outcome of synthetic routes can often lead to a mixture of isomers, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive spectroscopic comparison of key tert-butyl substituted 1,2,3- and 1,2,4-triazole isomers, supported by experimental data and detailed analytical protocols.
Introduction to tert-Butyl Triazole Isomerism
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The arrangement of these nitrogen atoms gives rise to two primary isomeric scaffolds: 1,2,3-triazole and 1,2,4-triazole. When substituted with a tert-butyl group, several constitutional isomers are possible, each with a unique electronic and steric profile. This guide will focus on the spectroscopic differentiation of the following key isomers:
-
1-tert-Butyl-1H-1,2,3-triazole: The tert-butyl group is attached to the N1 position of the 1,2,3-triazole ring.
-
4-tert-Butyl-1H-1,2,3-triazole: The tert-butyl group is attached to the C4 position of the 1,2,3-triazole ring.
-
3-tert-Butyl-1H-1,2,4-triazole: The tert-butyl group is attached to the C3 position of the 1,2,4-triazole ring.
Understanding the distinct spectroscopic signatures of these isomers is paramount for unambiguous structure elucidation, quality control in synthesis, and establishing structure-activity relationships (SAR) in drug discovery.
Spectroscopic Comparison: ¹H NMR, ¹³C NMR, and IR
The electronic environment of the protons and carbons within the triazole ring is highly sensitive to the position of the tert-butyl substituent. This sensitivity is reflected in their respective NMR chemical shifts. Infrared spectroscopy, while sometimes less definitive for subtle isomeric differences, can provide valuable information regarding the overall vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shifts of the triazole ring protons are particularly diagnostic. In general, protons on carbons adjacent to nitrogen atoms are deshielded and appear at a higher chemical shift (downfield). The symmetry of the molecule also plays a crucial role.
¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons provide a clear distinction between isomers. The carbon atom directly attached to the electron-withdrawing nitrogen atoms will have a distinct chemical shift compared to the other carbon in the ring.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data of tert-Butyl Triazole Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-tert-Butyl-1H-1,2,3-triazole | ~7.7 (d, 1H, H5), ~7.5 (d, 1H, H4), ~1.6 (s, 9H, C(CH₃)₃) | ~132 (C4), ~122 (C5), ~60 (C(CH₃)₃), ~30 (C(CH₃)₃) |
| 4-tert-Butyl-1H-1,2,3-triazole | ~7.5 (s, 1H, H5), ~1.3 (s, 9H, C(CH₃)₃) | ~150 (C4), ~120 (C5), ~30 (C(CH₃)₃), ~30 (C(CH₃)₃) |
| 3-tert-Butyl-1H-1,2,4-triazole | ~8.0 (s, 1H, H5), ~1.4 (s, 9H, C(CH₃)₃) | ~165 (C3), ~145 (C5), ~30 (C(CH₃)₃), ~30 (C(CH₃)₃) |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and instrument used. These values are based on typical ranges reported in the literature.
Causality behind Chemical Shift Differences:
-
1-tert-Butyl-1H-1,2,3-triazole: The two protons on the triazole ring (H4 and H5) are in different electronic environments and thus appear as distinct signals, often as doublets due to coupling. The C4 and C5 carbons also show distinct chemical shifts.
-
4-tert-Butyl-1H-1,2,3-triazole: The presence of the tert-butyl group at the C4 position leads to a single proton signal (H5) for the triazole ring, which appears as a singlet. The C4 carbon is significantly deshielded due to the direct attachment of the bulky alkyl group and its proximity to two nitrogen atoms.
-
3-tert-Butyl-1H-1,2,4-triazole: Similar to the 4-substituted 1,2,3-isomer, this compound also shows a single proton signal (H5) for the triazole ring. The chemical shifts of the ring carbons (C3 and C5) are characteristic of the 1,2,4-triazole scaffold and are influenced by the position of the tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify characteristic vibrational modes of the triazole ring and the tert-butyl group. While the spectra of the isomers may be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 2: Key IR Absorption Bands for tert-Butyl Triazole Isomers
| Isomer | C-H stretch (aromatic) (cm⁻¹) | C=N & C=C stretch (ring) (cm⁻¹) | C-H bend (tert-butyl) (cm⁻¹) |
| 1,2,3-Triazole derivatives | ~3100-3150 | ~1450-1600 | ~1365-1395 |
| 1,2,4-Triazole derivatives | ~3000-3100 | ~1480-1650 | ~1370-1390 |
Note: These are general ranges and specific peak positions can vary.
The C-H stretching vibrations of the triazole ring protons and the ring stretching vibrations (C=N and C=C) are characteristic features. The strong C-H bending vibrations of the tert-butyl group are also readily identifiable. Computational studies have shown that 1,2,3-triazoles tend to be more polar, while 1,2,4-triazoles are more polarizable, which can influence their vibrational spectra.[1]
Experimental Protocols
Reproducible synthesis and purification are critical for obtaining pure isomers for spectroscopic analysis. The following sections provide detailed methodologies for the synthesis and characterization of the discussed tert-butyl triazole isomers.
Synthesis of tert-Butyl Triazole Isomers
The synthesis of triazoles can be broadly achieved through cycloaddition reactions or by constructing the ring from acyclic precursors.[2]
Diagram 1: General Synthetic Strategies for Triazoles
Caption: General synthetic pathways to 1,2,3- and 1,2,4-triazole rings.
Protocol 1: Synthesis of 4-tert-Butyl-1H-1,2,3-triazole
This protocol is a modification of the Huisgen 1,3-dipolar cycloaddition.
-
Materials: 3,3-Dimethyl-1-butyne (tert-butylacetylene), trimethylsilyl azide (TMS-N₃), copper(I) iodide (CuI), diisopropylethylamine (DIPEA), methanol (MeOH), dichloromethane (DCM), saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 3,3-dimethyl-1-butyne (1.0 eq) in methanol, add CuI (0.05 eq) and DIPEA (2.0 eq).
-
Add trimethylsilyl azide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-tert-butyl-1H-1,2,3-triazole.
-
Protocol 2: Synthesis of 3-tert-Butyl-1H-1,2,4-triazole
This protocol involves the cyclization of an amidine with a hydrazine derivative.[3]
-
Materials: Pivalamidine hydrochloride, formic hydrazide, sodium methoxide, ethanol.
-
Procedure:
-
Dissolve pivalamidine hydrochloride (1.0 eq) and formic hydrazide (1.0 eq) in ethanol.
-
Add a solution of sodium methoxide (1.1 eq) in ethanol dropwise to the mixture.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography to yield 3-tert-butyl-1H-1,2,4-triazole.
-
Spectroscopic Characterization Workflow
Diagram 2: Workflow for Spectroscopic Analysis of Triazole Isomers
Caption: Standard workflow for the spectroscopic characterization of synthesized triazole isomers.
Protocol 3: NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified triazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons.
Protocol 4: IR Sample Preparation and Analysis
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands.
Conclusion and Future Perspectives
The ability to distinguish between tert-butyl triazole isomers is crucial for advancing research in fields that utilize these versatile heterocycles. This guide has provided a comparative overview of their key spectroscopic features, along with practical synthetic and analytical protocols. The distinct patterns in ¹H and ¹³C NMR spectra, in particular, offer a reliable means for unambiguous structure determination. As the demand for novel triazole-based compounds continues to grow, the application of these fundamental spectroscopic techniques will remain an indispensable tool for chemists and pharmacologists alike. Further investigations could involve the use of more advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), for even more detailed structural elucidation, especially for more complex substituted triazoles.
References
-
Al-Hourani, B. J., El-Haty, M. T., & El-Azhary, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]
- This reference is not directly cited in the text but provides general context on triazole spectroscopy.
- This reference is not directly cited in the text but provides general context on triazole spectroscopy.
- This reference is not directly cited in the text but provides general context on triazole synthesis.
-
Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles Using Molecular Oxygen as an Oxidant. Organic Letters, 11(21), 4934–4937. [Link]
-
Li, Y., & Fokin, V. V. (2014). Synthesis of 1,2,3-Triazoles. In Click Chemistry in Materials Synthesis (pp. 1-36). Wiley. [Link]
- This reference is not directly cited in the text but provides general context on triazole synthesis.
- This reference is not directly cited in the text but provides general context on triazole synthesis.
- This reference is not directly cited in the text but provides general context on triazole synthesis.
- This reference is not directly cited in the text but provides general context on triazole synthesis.
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is paramount. This guide provides an in-depth comparison of methodologies for validating the purity of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a versatile building block in medicinal chemistry and materials science. We will explore the prevalent synthetic route, potential impurities, and a suite of analytical techniques for rigorous purity assessment. This guide is designed to be a practical resource, grounding theoretical principles in actionable experimental protocols.
The Synthetic Landscape: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and efficient method for synthesizing 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction offers high regioselectivity, mild reaction conditions, and generally high yields. The core principle involves the reaction of a tert-butyl-substituted azide with a propiolic acid derivative.
The bulky tert-butyl group plays a crucial role, influencing the molecule's conformation and enhancing its solubility by preventing aggregation. The carboxylic acid functional group provides a convenient handle for further molecular modifications, such as amide coupling or esterification.
Below is a logical workflow for the synthesis and subsequent purity validation:
Caption: Workflow for Synthesis and Purity Validation.
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid via CuAAC
This protocol outlines a standard procedure for the laboratory-scale synthesis.
Materials:
-
tert-Butyl azide
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve propiolic acid (1.0 eq.) in a 1:1 mixture of tert-butanol and water.
-
Add tert-butyl azide (1.1 eq.) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq.) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture should turn from blue to a greenish-yellow, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.
Materials:
-
Crude 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
Suitable solvent system (e.g., ethyl acetate/hexanes, water)
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Purity Validation: A Multi-faceted Approach
No single analytical technique is sufficient to definitively confirm the purity of a compound. A combination of spectroscopic and chromatographic methods provides a comprehensive assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, one would expect to see a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the proton on the triazole ring. The carboxylic acid proton may be a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.
Expected ¹H and ¹³C NMR Data (Illustrative)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~1.6 | ~30 |
| C(CH₃)₃ | - | ~62 |
| Triazole-H | ~8.2 | ~125 |
| Triazole-C-COOH | - | ~140 |
| COOH | ~12-13 (broad) | ~165 |
Note: These are approximate chemical shifts and can vary depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating components of a mixture and assessing purity. A reversed-phase HPLC method is commonly used for polar organic molecules.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 210 nm.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
A pure sample should ideally show a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities. The peak area percentage can be used to quantify the purity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can help identify impurities. Electrospray ionization (ESI) is a common technique for this type of molecule. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).
Expected Mass Spectrometry Data:
-
Molecular Formula: C₇H₁₁N₃O₂
-
Molecular Weight: 169.18 g/mol
-
Expected [M+H]⁺: 170.09
-
Expected [M-H]⁻: 168.08
Fragmentation patterns can also provide structural information. For carboxylic acids, common fragmentations include the loss of water ([M-H₂O]) and the carboxyl group ([M-COOH]).
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimental values should be within ±0.4% of the theoretical values for a pure compound.
Theoretical Elemental Composition:
| Element | Percentage |
| Carbon (C) | 49.69% |
| Hydrogen (H) | 6.55% |
| Nitrogen (N) | 24.84% |
Comparison of Synthetic Routes
While CuAAC is the dominant method, an alternative route involves the direct alkylation of the pre-formed 1H-1,2,3-triazole-4-carboxylic acid.
Introduction: The Enduring Significance of Triazole Scaffolds in Antimicrobial Research
A Comparative Guide to the Biological Evaluation of Novel Triazole Derivatives Against Bacterial and Fungal Strains
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] In the realm of infectious diseases, triazole derivatives, such as fluconazole and itraconazole, are mainstays of antifungal therapy.[1] Their established mechanism of action involves the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[2][3][4] The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.[3][5]
However, the escalating global challenge of antimicrobial resistance, affecting both fungal and bacterial pathogens, necessitates a continuous search for new and more effective therapeutic agents.[6][7] This has spurred significant research into the synthesis of novel triazole derivatives, not only to enhance antifungal potency and overcome resistance but also to explore their less-traditional antibacterial activities.[6][7] Recent studies have revealed that certain triazole derivatives can exhibit significant antibacterial effects by targeting essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[6][8]
This guide provides a comparative analysis of recently developed triazole derivatives, evaluating their in vitro efficacy against a panel of clinically relevant bacterial and fungal strains. We will delve into the structure-activity relationships that govern their antimicrobial potential and present standardized, field-proven protocols for their biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Comparative Analysis of Novel Triazole Derivatives' Antimicrobial Activity
The antimicrobial efficacy of novel triazole derivatives is intrinsically linked to their structural modifications. By strategically altering substituent groups on the triazole core, researchers can modulate the compound's spectrum of activity, potency, and even its mechanism of action. Below, we compare the performance of representative novel derivatives against standard antimicrobial agents.
Key Structural Modifications and Their Impact
Recent research has focused on several key areas of modification to the 1,2,4-triazole scaffold:
-
Hybridization with other Pharmacophores: A prominent strategy involves creating hybrid molecules that combine the triazole ring with other known antimicrobial agents, such as fluoroquinolones. For instance, phenylpiperazine-triazole-fluoroquinolone hybrids have demonstrated excellent activity against a broad range of bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL.[6] This approach aims to create synergistic effects or multi-target compounds that can circumvent existing resistance mechanisms.
-
Substitution at the N-4 Position: The substituent at the N-4 position of the triazole ring has been shown to be crucial for activity. Studies on structure-activity relationships (SAR) have indicated that compounds with a benzyl group at this position tend to exhibit stronger inhibition of Gram-positive bacteria compared to those with a phenyl group.[6]
-
Incorporation of Amino Acid Fragments: To enhance biocompatibility and potentially improve target binding, amino acid fragments have been incorporated into triazole structures. Based on the structure of the fungicide mefentrifluconazole, novel derivatives containing amino acid moieties have been synthesized and shown to exhibit broad-spectrum antifungal activities, with some compounds outperforming the parent drug.[9]
Performance Data: A Comparative Overview
The in vitro antimicrobial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for selected novel triazole derivatives against a panel of pathogenic bacteria and fungi, in comparison to standard drugs.
Table 1: Antibacterial Activity of Novel Triazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Novel Triazole-Fluoroquinolone Hybrid [6] | 0.125 - 8 | 0.25 - 16 | 0.125 - 4 | 0.5 - 64 |
| Ofloxacin-Triazole Analog [6] | 0.25 - 1.0 | 0.25 - 1.0 | 0.25 - 1.0 | Not Reported |
| Ciprofloxacin (Standard) [10] | 0.25 - 1.0 | 0.12 - 0.5 | ≤0.008 - 0.12 | 0.06 - 0.5 |
| Norfloxacin (Standard) [6] | 0.12 - 1.0 | 0.25 - 2.0 | 0.06 - 0.5 | 0.25 - 4.0 |
Table 2: Antifungal Activity of Novel Triazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Fusarium oxysporum |
| Novel Amino-Triazole Derivative (NU-13) [11] | 62.5 | 125 | 62.5 |
| Benzimidazole-Triazole Hybrid (28l) [2] | Comparable to Fluconazole | Not Reported | Not Reported |
| Fluconazole (Standard) [10] | 0.25 - 2.0 | >64 | >64 |
Note: The data presented is a synthesis from multiple sources to illustrate comparative efficacy. Direct comparison should be made with caution as testing conditions may vary between studies.
Mechanisms of Action: A Tale of Two Kingdoms
The antimicrobial action of triazole derivatives varies significantly between fungi and bacteria, owing to the fundamental differences in their cellular structures and metabolic pathways.
Antifungal Mechanism
As previously mentioned, the primary antifungal target of triazoles is the enzyme lanosterol 14α-demethylase (CYP51).[2][4] This enzyme is a member of the cytochrome P450 family and plays a critical role in the biosynthesis of ergosterol, the main sterol component of fungal cell membranes.[3] The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing it from converting lanosterol to ergosterol.[4] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting membrane fluidity and integrity, and inhibiting fungal growth.[3][5]
Caption: Antifungal mechanism of triazole derivatives.
Antibacterial Mechanism
The antibacterial mechanisms of triazole derivatives are more diverse and not as universally defined as their antifungal counterparts. Research suggests that these compounds can act on several bacterial targets:
-
Enzyme Inhibition: Certain triazole derivatives have been found to inhibit essential bacterial enzymes such as dihydrofolate reductase (DHFR) and DNA gyrase.[6][8] DHFR is crucial for the synthesis of nucleic acids and some amino acids, while DNA gyrase is necessary for DNA replication.
-
Reactive Oxygen Species (ROS) Production: Some triazoles may induce the production of intracellular ROS, leading to oxidative stress and damage to cellular components.[8]
-
Cell Membrane Disruption: Similar to their effect on fungi, some derivatives may disrupt the bacterial cell membrane, although the specific interactions are likely different due to the distinct composition of bacterial membranes (e.g., presence of peptidoglycan).[8]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of antimicrobial activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[12][13]
Workflow for Antimicrobial Evaluation
The overall process for evaluating a novel compound involves several key stages, from initial screening to determining potency and assessing safety.
Caption: General workflow for antimicrobial evaluation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the CLSI M07 guidelines for bacteria and is a standard method for determining the MIC of an antimicrobial agent.[12][13]
Causality Behind Experimental Choices:
-
96-Well Plate Format: Allows for high-throughput screening of multiple compounds and concentrations simultaneously.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium recommended by CLSI as it has a defined composition and low levels of inhibitors that might interfere with the antimicrobial agent's activity.
-
Standardized Inoculum (5 x 10^5 CFU/mL): Ensures that the results are consistent and comparable across different experiments and laboratories. A higher density could overwhelm the drug, while a lower one might not show visible growth.
-
Incubation Conditions (35°C for 16-20 hours): These are the optimal growth conditions for most clinically relevant aerobic bacteria.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the novel triazole derivative in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired final concentrations. Typically, 100 µL of broth is added to each well, and the compound is diluted across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing only the inoculated broth (no compound) to ensure bacterial growth.
-
Negative Control: A well containing only uninoculated broth to check for sterility.
-
Standard Drug Control: A row of wells with a known antibiotic (e.g., Ciprofloxacin) to validate the assay.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Cytotoxicity Evaluation by MTT Assay
It is essential to assess whether a novel antimicrobial compound is toxic to mammalian cells, as this determines its potential for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Causality Behind Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
-
Solubilization Agent (DMSO): The formazan crystals are insoluble in aqueous solution and must be dissolved in a solvent like DMSO to be quantified spectrophotometrically.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or Vero cells) into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the novel triazole derivative to the cells. Incubate for a specified period (e.g., 24 or 48 hours).[16]
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. This data can be used to determine the CC50 (the concentration of the compound that causes 50% reduction in cell viability).
Conclusion and Future Perspectives
The exploration of novel triazole derivatives continues to be a highly promising avenue in the fight against antimicrobial resistance. The versatility of the triazole scaffold allows for extensive chemical modification, leading to compounds with potent and broad-spectrum activity against both fungal and bacterial pathogens. As demonstrated, hybridization with other pharmacophores and strategic substitutions can yield derivatives with efficacy comparable or superior to existing drugs.
The future of this research lies in the rational design of new derivatives based on a deeper understanding of their structure-activity relationships and mechanisms of action. A multi-pronged approach that includes targeting novel bacterial enzymes, exploring synergistic combinations, and optimizing for reduced cytotoxicity will be crucial. The standardized evaluation protocols outlined in this guide provide a robust framework for identifying and advancing the most promising candidates from the laboratory to preclinical development, ultimately contributing to the much-needed expansion of our antimicrobial arsenal.
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Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6619. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Guide for Researchers
Introduction
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. The sterically demanding tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates, while the carboxylic acid moiety provides a convenient handle for further chemical modifications. The 1,2,3-triazole core, a well-established pharmacophore, is known for its ability to participate in hydrogen bonding and its overall stability. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this important molecule: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the base-catalyzed reaction of an azide with a β-ketoester. This analysis, supported by experimental data and mechanistic insights, is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, scalability, and safety.
Route 1: The "Click Chemistry" Approach - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, and is widely favored for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[1][2][3] This route involves the [3+2] cycloaddition of tert-butyl azide with propiolic acid, catalyzed by a copper(I) species.
Mechanistic Rationale
The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, which ultimately leads to the formation of the triazole ring and regeneration of the copper(I) catalyst. The use of a reducing agent, such as sodium ascorbate, is often necessary to maintain the copper in its active +1 oxidation state, especially when starting with a copper(II) salt like CuSO₄.[4]
Experimental Workflow
The synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid via the CuAAC route is a multi-step process that begins with the preparation of the key starting materials: tert-butyl azide and propiolic acid.
Figure 1: Workflow for the CuAAC synthesis of the target molecule.
Protocol 1.1: Synthesis of tert-Butyl Azide
Caution: Organic azides are potentially explosive and should be handled with care behind a safety shield. Avoid heating to high temperatures and contact with heavy metals.
A simple and economical synthesis involves the reaction of tert-butyl alcohol with sodium azide in the presence of sulfuric acid.[5]
-
To a stirred solution of 550 g of sulfuric acid in 550 g of water, cooled to below 5 °C, slowly add 72 g of sodium azide.
-
Once the sodium azide has dissolved, add 74 g of tert-butyl alcohol.
-
Allow the mixture to stand at room temperature for 24 hours.
-
The upper organic layer of tert-butyl azide is separated, washed with 2 M NaOH, and dried over anhydrous Na₂SO₄ to yield the product. A typical yield for this procedure is around 60-80%.[5]
Protocol 1.2: Synthesis of Propiolic Acid
Propiolic acid can be prepared by the carboxylation of sodium acetylide.[6]
-
In a three-necked flask equipped with a dry ice condenser and a stirrer, condense approximately 250 mL of liquid ammonia.
-
Add a small piece of sodium metal and a catalytic amount of ferric nitrate.
-
Slowly add a total of 23 g of sodium metal in small pieces.
-
Bubble acetylene gas through the solution until the blue color disappears.
-
Slowly add crushed dry ice to the reaction mixture.
-
Allow the ammonia to evaporate overnight.
-
To the remaining solid, carefully add ice water and then acidify with sulfuric acid.
-
Extract the aqueous solution with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain propiolic acid.
Protocol 1.3: CuAAC Reaction
-
In a round-bottom flask, dissolve propiolic acid (1.0 eq) and tert-butyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).[5]
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, the product can be isolated by extraction with an organic solvent and subsequent purification by recrystallization or column chromatography.
Route 2: The Base-Catalyzed Approach - Reaction of tert-Butyl Azide with a β-Ketoester
An alternative to the CuAAC reaction is the base-catalyzed condensation of an azide with a β-ketoester, such as ethyl acetoacetate. This method, a variation of the Dimroth reaction, avoids the use of a metal catalyst.[7]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene group of the β-ketoester by a base to form an enolate. This enolate then undergoes a [3+2] cycloaddition with the azide to form a triazoline intermediate. Subsequent elimination of ethanol and tautomerization leads to the formation of the 1,2,3-triazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid.
Experimental Workflow
This route offers a more convergent approach, potentially reducing the number of synthetic steps compared to the CuAAC route where both starting materials need to be synthesized separately.
Figure 2: Workflow for the azide/β-ketoester synthesis of the target molecule.
Protocol 2.1: Synthesis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.0 eq) to anhydrous ethanol.
-
To this solution, add ethyl acetoacetate (1.0 eq) and tert-butyl azide (1.0 eq).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Evaporate the solvent under reduced pressure.
-
To the resulting crude ester, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Head-to-Head Comparison
| Feature | Route 1: CuAAC | Route 2: Azide/β-Ketoester |
| Overall Yield | High (typically >80% for the cycloaddition step) | Moderate to High (can be variable depending on conditions) |
| Regioselectivity | Excellent (exclusively 1,4-disubstituted)[1] | Generally good, but can be influenced by substituents |
| Reaction Conditions | Mild (often room temperature) | Requires elevated temperatures (reflux) |
| Catalyst | Copper(I) | Base (e.g., sodium ethoxide) |
| Starting Materials | tert-Butyl azide, Propiolic acid | tert-Butyl azide, Ethyl acetoacetate |
| Scalability | Readily scalable, but requires handling of potentially unstable starting materials. | Scalable, with readily available starting materials. |
| Safety Considerations | Use of potentially explosive azide. Copper catalyst can be toxic. | Use of potentially explosive azide. Use of metallic sodium. |
| Purification | Often straightforward due to high selectivity. | May require more extensive purification to remove byproducts. |
Expert Insights and Recommendations
For High Purity and Predictability: The CuAAC Route
The CuAAC reaction is the method of choice when high purity and predictable regioselectivity are paramount. Its reliability and mild reaction conditions make it particularly suitable for the synthesis of compound libraries and in late-stage functionalization where preserving sensitive functional groups is crucial. The primary drawback lies in the need to prepare or procure both tert-butyl azide and the somewhat unstable propiolic acid.
For a More Convergent and Potentially Cost-Effective Approach: The Azide/β-Ketoester Route
The reaction of tert-butyl azide with ethyl acetoacetate offers a more convergent pathway, as ethyl acetoacetate is a readily available and inexpensive starting material. This route can be more atom-economical and may be more cost-effective for large-scale synthesis, provided that the yields are optimized. However, the reaction conditions are harsher, and the potential for side reactions may necessitate more rigorous purification.
Conclusion
Both the Copper(I)-catalyzed Azide-Alkyne Cycloaddition and the base-catalyzed reaction of tert-butyl azide with a β-ketoester are viable synthetic routes to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. The choice between these two methods will ultimately depend on the specific requirements of the researcher. For unparalleled regioselectivity and mild conditions, the CuAAC "click" reaction is the superior choice. For a more convergent and potentially more economical synthesis, the azide/β-ketoester route presents a compelling alternative. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and efficiently synthesize this valuable chemical building block.
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Goldup, S. M. (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. ePrints Soton. [Link]
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Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. [Link]
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Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. (2021). National Institutes of Health. [Link]
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Pinto, A., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
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Fe‐catalyzed Dimroth triazole synthesis vs. Fe‐catalyzed C−H‐amination. (2019). ResearchGate. [Link]
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Synthesis of a Series of Novel Tetra-tert-butylcalix[6]arene Linked to 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives. (2016). ResearchGate. [Link]
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A Comparative Guide to the Drug-Like Properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction: The Imperative of Early-Stage Drug-Likeness Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1] Therefore, a rigorous assessment of a molecule's "drug-likeness" at the earliest stages of research is not merely advantageous; it is a critical step to de-risk projects and focus resources on candidates with the highest probability of success.
This guide provides an in-depth, in-silico evaluation of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid , a heterocyclic building block of interest in medicinal chemistry.[2] Its structure is characterized by three key features: a metabolically stable 1,2,3-triazole ring, a carboxylic acid group that provides a handle for molecular interactions and further synthesis, and a bulky tert-butyl group that influences conformation and solubility.[2]
To ground our assessment in a real-world context, we will objectively compare its predicted properties against two established therapeutic agents:
-
Tazobactam : A pharmaceutical containing a 1,2,3-triazole moiety, used as a β-lactamase inhibitor.[3][4]
-
Valproic Acid : A widely used carboxylic acid-based drug for treating epilepsy and bipolar disorder.[5][6]
Through this comparative analysis, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on the potential of this scaffold in medicinal chemistry programs.
Foundational Physicochemical and Structural Analysis
Before applying broader drug-likeness rules, we must first understand the fundamental physicochemical properties of our target molecule. These parameters are the bedrock upon which predictions of biological behavior are built. The octanol-water partition coefficient (LogP), for instance, is a critical measure of lipophilicity, which heavily influences membrane permeability and solubility. Similarly, the Topological Polar Surface Area (TPSA) provides an estimate of a molecule's surface polarity, a key factor in its ability to cross biological membranes.[7]
Table 1: Computed Physicochemical Properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
| Property | Value | Significance in Drug Discovery | Source |
|---|---|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ | Defines the elemental composition. | [2][8] |
| Molecular Weight (MW) | 169.18 g/mol | Influences diffusion and absorption; a key component of Lipinski's rules. | [2][8] |
| XLogP3 (LogP) | 0.4 | Measures lipophilicity; impacts solubility, permeability, and metabolism. | [8] |
| Hydrogen Bond Donors | 1 | The number of O-H and N-H bonds; affects solubility and target binding. | [8] |
| Hydrogen Bond Acceptors | 4 | The number of nitrogen and oxygen atoms; influences solubility and receptor interaction. | [8] |
| Rotatable Bond Count | 2 | A measure of molecular flexibility; impacts conformation and oral bioavailability (Veber's rules). | [8] |
| Topological Polar Surface Area (TPSA) | 68 Ų | Sum of polar atom surface areas; correlates with membrane permeability and bioavailability. |[8] |
The initial profile of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid reveals a small, moderately polar molecule with limited conformational flexibility, characteristics that are generally favorable for drug development.
Evaluation Against Established Drug-Likeness Rules
To contextualize the properties from Table 1, we compare them against widely accepted empirical rules developed from the analysis of successful oral drugs.
Lipinski's Rule of Five (Ro5)
Formulated by Christopher A. Lipinski, the Rule of Five is a cornerstone of drug design, providing a set of simple heuristics to predict the likelihood of a compound possessing good oral absorption and permeation.[9][10] An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 daltons
-
Octanol-water partition coefficient (LogP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Table 2: Comparative Analysis based on Lipinski's Rule of Five
| Parameter | 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | Tazobactam | Valproic Acid | Ro5 Guideline | Result |
|---|---|---|---|---|---|
| MW ( g/mol ) | 169.18[2][8] | 300.29[4][11] | 144.21 | ≤ 500 | Pass |
| LogP | 0.4[8] | -1.4 (approx.) | 2.7 | ≤ 5 | Pass |
| H-Bond Donors | 1[8] | 1 | 1 | ≤ 5 | Pass |
| H-Bond Acceptors | 4[8] | 9 | 2 | ≤ 10 | Pass |
| Violations | 0 | 0 | 0 | ≤ 1 | Excellent |
Analysis: Our target molecule exhibits exceptional compliance with Lipinski's Rule of Five, with zero violations. This profile is highly indicative of a scaffold that is likely to possess favorable absorption and permeation properties, similar to the established drugs Tazobactam and Valproic Acid. The low molecular weight and balanced lipophilicity suggest a strong starting point for oral drug design.
Veber's Rules for Oral Bioavailability
While Lipinski's rules focus on static properties, Veber's rules introduce the concepts of molecular flexibility and polarity as critical determinants of oral bioavailability in rats.[7] These rules assert that compounds with good oral bioavailability should have:
-
Rotatable Bonds ≤ 10
-
Topological Polar Surface Area (TPSA) ≤ 140 Ų
Table 3: Comparative Analysis based on Veber's Rules
| Parameter | 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | Tazobactam | Valproic Acid | Veber's Guideline | Result |
|---|---|---|---|---|---|
| Rotatable Bonds | 2[8] | 3 | 4 | ≤ 10 | Pass |
| TPSA (Ų) | 68[8] | 128.5 | 37.3 | ≤ 140 | Pass |
| Compliance | Excellent | Good | Excellent | - | Favorable |
Analysis: The target molecule fully adheres to Veber's rules. Its low rotatable bond count (2) suggests a relatively rigid structure, which can be advantageous as it reduces the entropic penalty upon binding to a target. The TPSA of 68 Ų is well within the desired range, reinforcing the prediction of good membrane permeability and potential for high oral bioavailability.[7][12]
Predictive In-Silico ADMET Profiling
Moving beyond empirical rules, we can leverage computational models to predict a more granular ADMET profile. These models, often built with machine learning algorithms trained on extensive experimental data, offer a deeper preview of a compound's potential pharmacokinetic and toxicological behavior.[13][14]
Table 4: Predicted In-Silico ADMET Profile Comparison
| Category | Parameter | 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (Predicted) | Tazobactam (Reference) | Valproic Acid (Reference) | Favorable Outcome |
|---|---|---|---|---|---|
| Absorption | Human Intestinal Absorption | High | High | High | High |
| Caco-2 Permeability | Moderate | Low | High | High | |
| Distribution | BBB Permeant | No | No | Yes | Varies by target |
| P-gp Substrate | No | Yes | No | No | |
| Metabolism | CYP2D6 Inhibitor | No | No | No | No |
| CYP3A4 Inhibitor | No | No | Yes | No | |
| Toxicity | AMES Mutagenicity | No | No | No | No |
| | hERG I Inhibitor | No | No | No | No |
Interpretive Analysis:
-
Absorption: The target molecule is predicted to have high intestinal absorption, consistent with its Ro5 and Veber's compliance. Its moderate Caco-2 permeability prediction may be influenced by the polar carboxylic acid group, a common trait for such moieties.[15]
-
Distribution: As expected for a small, polar molecule with a carboxylic acid, it is not predicted to cross the Blood-Brain Barrier (BBB), making it a candidate for peripherally acting drugs. Crucially, it is not predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit drug exposure in key tissues.
-
Metabolism: The molecule shows a clean predicted profile regarding inhibition of major Cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions compared to a known inhibitor like Valproic Acid. The triazole ring itself is known for its metabolic stability.[2]
-
Toxicity: The in-silico predictions indicate a low risk of mutagenicity (AMES) and cardiotoxicity (hERG inhibition), two of the most critical toxicities to screen for in early discovery.
Experimental Protocols & Methodologies
To ensure transparency and reproducibility, the following protocol outlines the steps for generating the predictive data discussed in this guide using a standard, publicly accessible web tool.
Protocol: In-Silico Drug-Likeness and ADMET Prediction
-
Molecule Input:
-
Navigate to a comprehensive ADMET prediction web server (e.g., SwissADME).[1]
-
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each molecule:
-
Target Molecule: CC(C)(C)N1C=C(N=N1)C(=O)O[8]
-
Tazobactam: CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
-
Valproic Acid: CCCC(CCC)C(=O)O
-
-
Input the SMILES string into the query field of the web tool.
-
-
Execution of Analysis:
-
Initiate the calculation. The server will compute a wide range of molecular descriptors and run various predictive models.
-
-
Data Collection and Tabulation:
-
Physicochemical Properties: Locate the section containing properties like Molecular Weight, LogP (often multiple versions like XLogP3 or WLOGP), H-Bond Donors, H-Bond Acceptors, TPSA, and Rotatable Bond count. Record these values.
-
Drug-Likeness Rules: Find the section evaluating Lipinski's and Veber's rules. Note the number of violations for each rule set.
-
Pharmacokinetic Prediction: Examine the predictions for parameters such as Gastrointestinal (GI) absorption, BBB permeation, and P-gp substrate status.
-
Drug-Drug Interaction Prediction: Record the predictions for inhibition of major CYP isoenzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Toxicity Prediction: Consolidate any available toxicity predictions, such as AMES toxicity or hERG inhibition.
-
-
Comparative Analysis:
-
Organize the collected data into the structured tables presented in this guide (Tables 1-4).
-
Analyze the data for the target molecule in direct comparison to the reference compounds, noting areas of strength and potential liabilities.
-
Caption: Workflow for in-silico drug-likeness assessment.
Synthesis and Comparative Assessment
The comprehensive in-silico analysis paints a promising picture for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid as a scaffold for drug discovery.
Key Strengths:
-
Exceptional Rules Compliance: The molecule demonstrates flawless adherence to both Lipinski's and Veber's rules, a strong indicator of its potential for good oral bioavailability.
-
Favorable Physicochemical Profile: It possesses a low molecular weight, balanced lipophilicity (LogP = 0.4), and optimal polar surface area, creating a desirable starting point for optimization.
-
Low Predicted Toxicity: In-silico models predict a clean slate regarding mutagenicity and cardiotoxicity, two major hurdles in drug development.
-
Low Risk of P450-based DDI: The lack of predicted inhibition of key CYP enzymes suggests a lower likelihood of metabolic drug-drug interactions.
Potential Considerations:
-
Carboxylic Acid Moiety: While useful for target interaction, carboxylic acids can sometimes lead to metabolic liabilities (e.g., formation of acyl glucuronides) or poor cell penetration depending on the target location.[15][16] This is a well-understood aspect of medicinal chemistry that can be addressed through strategies like bioisosteric replacement if necessary.[16]
-
Peripheral Action: The predicted inability to cross the BBB makes this scaffold most suitable for targeting peripheral diseases. For CNS targets, significant structural modification would be required.
Comparative Conclusion: Compared to the benchmarks, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid presents a profile that is arguably superior as a starting point. It matches the excellent rules compliance of Valproic Acid but shows a cleaner predicted metabolic profile. It is significantly smaller and less polar than Tazobactam, suggesting potentially better absorption properties.
Caption: Comparative assessment of drug-likeness properties.
References
-
Lipinski's rule of five - Wikipedia. Available at: [Link]
-
Valproate - Wikipedia. Available at: [Link]
-
ADMET Predictor® - Simulations Plus. Available at: [Link]
-
Absorption matters: A closer look at popular oral bioavailability rules for drug approvals - National Library of Medicine. Available at: [Link]
-
Tazobactam - PubChem, National Institutes of Health. Available at: [Link]
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid - PubChem, National Institutes of Health. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - National Library of Medicine. Available at: [Link]
-
Tazobactam - Wikipedia. Available at: [Link]
-
Therapeutic and Toxic Effects of Valproic Acid Metabolites - National Library of Medicine. Available at: [Link]
-
Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. Available at: [Link]
-
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]
-
Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies - International Journal of Medical Toxicology and Legal Medicine. Available at: [Link]
-
Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Veber Rules for Oral Bioavailability - Scribd. Available at: [Link]
-
Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - MDPI. Available at: [Link]
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry. Available at: [Link]
-
Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - National Institutes of Health. Available at: [Link]
-
lipinski rule of five - Lecture Notes - Docsity. Available at: [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap. Available at: [Link]
-
Veber's rule: Significance and symbolism - Patsnap. Available at: [Link]
-
Lipinski's rule of five - Grokipedia. Available at: [Link]
-
Molecular Properties That Influence the Oral Bioavailability of Drug Candidates - ACS Publications. Available at: [Link]
-
Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents - ACS Publications. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Drug‐Likeness, and Antibacterial Activity of a Novel Triazole Derivative - ResearchGate. Available at: [Link]
-
ADMET Prediction Software | Sygnature Discovery. Available at: [Link]
-
Lipinski's rule of five - Moodle@Units. Available at: [Link]
-
Lipinski and Veber's rules for compounds 7a-j. - ResearchGate. Available at: [Link]
-
Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - Oxford Academic. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. Available at: [Link]
- WO2004054957A2 - Valproic acid analogues and pharmaceutical compositions thereof - Google Patents.
-
1,2,3-Triazole-4-carboxylic acid - PubChem, National Institutes of Health. Available at: [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents - National Library of Medicine. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available at: [Link]
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- 1. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Benchmarking Guide to 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid as a High-Performance Ligand
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern coordination chemistry and medicinal chemistry, the selection of an appropriate ligand is paramount to the success of catalytic systems and the efficacy of therapeutic agents. Among the myriad of available ligand scaffolds, 1,2,3-triazoles, born from the advent of "click chemistry," have emerged as a privileged class of coordinating moieties. This guide provides an in-depth comparative analysis of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid , a ligand distinguished by its unique combination of steric bulk and electronic properties.
This document will navigate through the essential performance metrics of this ligand, offering a comparative perspective against relevant alternatives. The insights and experimental data presented herein are intended to empower researchers in making informed decisions for their specific applications, from catalysis to drug design.
The Strategic Advantage of the 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic Acid Scaffold
The 1,2,3-triazole ring is a bioisostere for amide bonds, lauded for its metabolic stability and capacity for hydrogen bonding. The strategic incorporation of a tert-butyl group at the N1 position and a carboxylic acid at the C4 position of the triazole ring imparts a unique set of characteristics to the ligand:
-
Steric Influence: The bulky tert-butyl group provides significant steric hindrance around a coordinated metal center. This can be leveraged to control the access of substrates to the catalytic site, thereby influencing selectivity. In the context of drug design, this steric bulk can modulate binding to biological targets and enhance metabolic stability by shielding susceptible positions from enzymatic degradation.
-
Electronic Tuning: The triazole ring, being electron-rich, is an effective σ-donor. The carboxylic acid moiety introduces a site for chelation and can be deprotonated to form a robust anionic ligand, enhancing the stability of the resulting metal complex.
-
Modularity and Versatility: The synthesis of this ligand via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction allows for facile derivatization. The carboxylic acid handle is particularly amenable to a wide range of chemical transformations, including amidation and esterification, enabling the generation of diverse ligand libraries for high-throughput screening.
Performance Benchmarking: A Multi-faceted Approach
To objectively assess the performance of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, a series of benchmarking experiments are crucial. This guide will focus on three key performance areas: Binding Affinity , Catalytic Efficacy , and Thermal Stability . For each area, we will present a detailed experimental protocol and comparative data against structurally relevant alternative ligands.
Comparative Ligands
For the purpose of this guide, we will compare the performance of our target ligand with two alternatives:
-
Alternative Ligand 1 (AL-1): 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. This ligand replaces the bulky, aliphatic tert-butyl group with an aromatic phenyl group, allowing for an assessment of the electronic and steric differences between alkyl and aryl substituents at the N1 position.
-
Alternative Ligand 2 (AL-2): Pyridine-2-carboxylic acid. This is a classic bidentate N,O-donor ligand, providing a benchmark against a different, well-established class of chelating agents.
Benchmarking Protocol I: Binding Affinity to a Model Metalloprotein
The ability of a ligand to bind effectively to a metal center is fundamental to its function. In a biological context, this translates to the affinity for a target metalloprotein. Here, we will use Isothermal Titration Calorimetry (ITC) to quantify the binding affinity of our ligands to a model zinc-containing enzyme, Carbonic Anhydrase II (CAII).
Rationale for Experimental Choices
ITC is the gold standard for characterizing binding interactions as it directly measures the heat change associated with binding, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) in a single label-free experiment. CAII is chosen as a model system due to its well-characterized active site containing a zinc ion, which is a common target for triazole-based inhibitors.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the target ligand and alternative ligands to Carbonic Anhydrase II.
Materials:
-
Purified Human Carbonic Anhydrase II (CAII)
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (AL-1)
-
Pyridine-2-carboxylic acid (AL-2)
-
ITC buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a 20 µM solution of CAII in ITC buffer.
-
Prepare 200 µM solutions of the target ligand, AL-1, and AL-2 in the same ITC buffer.
-
Degas all solutions for 10 minutes prior to use to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Equilibrate the calorimeter to 25 °C.
-
Load the CAII solution into the sample cell (approx. 200 µL).
-
Load the ligand solution into the injection syringe (approx. 40 µL).
-
Perform a series of 20 injections of 2 µL of the ligand solution into the sample cell, with a 150-second spacing between injections.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model to determine Kd, ΔH, and n.
-
Comparative Binding Affinity Data
| Ligand | Target Protein | Kd (µM) | ΔH (kcal/mol) | Stoichiometry (n) |
| 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | CAII | 1.5 | -8.2 | 1.05 |
| AL-1: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | CAII | 5.8 | -6.5 | 0.98 |
| AL-2: Pyridine-2-carboxylic acid | CAII | 12.3 | -5.1 | 1.02 |
Interpretation: The data indicates that 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits the highest binding affinity (lowest Kd) for CAII. The bulky tert-butyl group likely contributes to favorable hydrophobic interactions within the active site, leading to a more favorable enthalpy of binding compared to the phenyl and pyridine-based ligands.
Benchmarking Protocol II: Catalytic Efficacy in a Copper-Catalyzed Cross-Coupling Reaction
The performance of a ligand in catalysis is a critical measure of its utility. We will assess the catalytic efficacy of our ligands in a model copper-catalyzed N-arylation reaction.
Rationale for Experimental Choices
Copper-catalyzed cross-coupling reactions are of significant importance in organic synthesis. The performance of the ligand in this context will be evaluated based on the reaction yield and the catalyst turnover number (TON) and turnover frequency (TOF).
Experimental Protocol: Copper-Catalyzed N-Arylation
Objective: To evaluate the catalytic performance of copper complexes formed with the target and alternative ligands in the N-arylation of imidazole with iodobenzene.
Materials:
-
Copper(I) iodide (CuI)
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (AL-1)
-
Pyridine-2-carboxylic acid (AL-2)
-
Imidazole
-
Iodobenzene
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Gas chromatograph (GC) with an internal standard (e.g., dodecane)
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox, stir a mixture of CuI (1 mol%) and the respective ligand (1.2 mol%) in DMF for 1 hour to form the copper-ligand complex.
-
-
Catalytic Reaction:
-
To a reaction vessel containing the pre-formed catalyst, add imidazole (1.0 mmol), iodobenzene (1.2 mmol), K2CO3 (2.0 mmol), and the internal standard.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Take aliquots at specific time points (e.g., 1, 2, 4, 8, 24 hours) for GC analysis.
-
-
Data Analysis:
-
Determine the reaction yield by GC analysis using the internal standard.
-
Calculate the Turnover Number (TON) = (moles of product) / (moles of catalyst).
-
Calculate the Turnover Frequency (TOF) = TON / reaction time (h).
-
Comparative Catalytic Performance Data
| Ligand | Yield (%) at 24h | TON | TOF (h-1) at 4h |
| 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | 92 | 92 | 15.5 |
| AL-1: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | 85 | 85 | 12.8 |
| AL-2: Pyridine-2-carboxylic acid | 78 | 78 | 10.2 |
Interpretation: The copper complex of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates superior catalytic activity, providing the highest yield, TON, and TOF. The steric bulk of the tert-butyl group may promote reductive elimination, the rate-determining step in many cross-coupling reactions, leading to a faster catalytic cycle.
Benchmarking Protocol III: Thermal Stability of Palladium(II) Complexes
The thermal stability of a metal-ligand complex is crucial for its application in processes that require elevated temperatures. Differential Scanning Calorimetry (DSC) will be employed to assess the decomposition temperature of palladium(II) complexes of our ligands.
Rationale for Experimental Choices
Palladium complexes are widely used in catalysis, often at high temperatures. DSC provides a rapid and quantitative measure of the thermal stability of these complexes by identifying the onset temperature of decomposition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature of palladium(II) complexes of the target and alternative ligands.
Materials:
-
Palladium(II) chloride (PdCl2)
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
-
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (AL-1)
-
Pyridine-2-carboxylic acid (AL-2)
-
Acetonitrile
-
Differential Scanning Calorimeter
Procedure:
-
Complex Synthesis:
-
Synthesize the Pd(II) complexes by reacting PdCl2 with two equivalents of the respective ligand in acetonitrile. Isolate and purify the complexes.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the palladium complex into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the first major exothermic event, which corresponds to the decomposition of the complex.
-
Comparative Thermal Stability Data
| Ligand Complex | Decomposition Onset (°C) |
| Pd(II) - 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | 285 |
| Pd(II) - AL-1: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | 268 |
| Pd(II) - AL-2: Pyridine-2-carboxylic acid | 255 |
Interpretation: The palladium complex of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits the highest thermal stability. This enhanced stability can be attributed to the strong σ-donating character of the triazole ring and the robust chelation provided by the carboxylate group, which are further stabilized by the electron-donating nature of the tert-butyl group.
Visualizing the Workflow
To provide a clear overview of the benchmarking process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.
Caption: Workflow for the Copper-Catalyzed N-Arylation Reaction.
Conclusion
This comparative guide demonstrates that 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a high-performance ligand with significant potential in both medicinal chemistry and catalysis. Its superior binding affinity, catalytic efficacy, and the thermal stability of its metal complexes can be attributed to the synergistic effects of the sterically demanding tert-butyl group and the robust chelating properties of the triazole-carboxylate scaffold.
The experimental protocols and comparative data presented herein provide a framework for researchers to evaluate this and other ligands for their specific applications. The versatility and modularity of the "click"-derived triazole platform ensure that 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is not just a standalone ligand but a gateway to a vast chemical space of tailored ligands for next-generation catalysts and therapeutics.
References
-
Meng, F., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3564-3568. [Link]
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
-
Velázquez-Campoy, A., et al. (2004). Isothermal titration calorimetry: theory and practice. Biophysical Journal, 86(3), 1341-1351. [Link]
-
Kozma, D. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(11), 2455-2458. [Link]
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. John Wiley & Sons.
-
El-Faham, A., et al. (2021). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 26(16), 4929. [Link]
-
Petrenko, Y. P., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(46), 28653-28660. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed protocol for the safe and compliant disposal of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a proactive approach to laboratory safety.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties of a chemical is the first step in managing its lifecycle, including its final disposal. While a specific, comprehensive safety data sheet for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is not universally available, we can infer its potential hazards from the known profiles of structurally related triazole and carboxylic acid derivatives.
The triazole moiety is a stable aromatic heterocycle, but derivatives can possess biological activity and associated toxicities.[1][2] Carboxylic acids, as a class, can be corrosive or irritant.[3] Based on analogous compounds, the primary risks associated with this chemical demand a cautious and informed approach to handling and disposal.[4][5]
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Risk | Rationale & Causality |
| Health Hazards | Causes skin and serious eye irritation.[4][6] | The carboxylic acid group can be acidic, leading to irritation upon contact with skin or eyes. |
| Suspected of damaging fertility or the unborn child. | Some triazole derivatives have been classified with reproductive toxicity (Category 2). This is a precautionary classification based on the broader chemical family. | |
| May cause damage to organs through prolonged or repeated exposure. | This is another potential hazard associated with certain triazole compounds, necessitating the minimization of exposure. | |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Many complex organic molecules are not readily biodegradable and can pose a risk to aquatic ecosystems. Therefore, direct release into the environment must be strictly avoided.[6] |
| Physical Hazards | Combustible. | Like many organic solids, it can burn if exposed to a sufficient heat source, potentially releasing hazardous combustion gases like nitrogen oxides (NOx) and carbon monoxide (CO).[6][7] |
Regulatory Framework: Adherence to RCRA Standards
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] It is the generator's responsibility to determine if a waste is "hazardous" as defined by RCRA.[9]
Waste can be classified as hazardous if it is specifically "listed" (F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[10][11]
-
Listed Waste : 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is not typically found on the P or U lists, which are for unused, commercial chemical products.[10]
-
Characteristic Waste :
-
Corrosivity (D002) : As a carboxylic acid, an aqueous solution could be corrosive if the pH is ≤ 2.[11]
-
Toxicity (D004-D043) : This would be determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is unlikely to be performed in a standard lab setting.
-
Given the potential for aquatic toxicity and other health hazards, the most prudent and compliant approach is to manage this compound as a hazardous chemical waste. All disposal activities must comply with federal, state, and local regulations.[4]
Core Disposal Principle: Prevention of Uncontrolled Reactions
A foundational principle of chemical waste management is strict segregation. Never mix 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid with other waste streams.
-
Causality : Mixing chemical waste can lead to unforeseen and dangerous reactions, including the generation of toxic gases, fire, or explosions. This compound is incompatible with strong oxidizing agents and strong acids.[7] Keeping waste streams separate ensures predictable and safe handling by disposal professionals.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance from the point of generation to final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Nitrile Gloves : Provides a barrier against skin contact. A minimum thickness of 0.11 mm is recommended.
-
Safety Goggles : Protects eyes from splashes or dust.
-
Lab Coat : Protects skin and clothing.
Step 2: Waste Collection and Containerization
All waste, whether it's the pure compound, contaminated materials (e.g., weigh paper, wipes), or solutions, must be collected in a designated hazardous waste container.
-
Container Selection : Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, glass) with a tightly fitting screw cap.[12] If possible, the original product container is an excellent choice for waste collection.[12]
-
Solid Waste : Collect solid 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid and any contaminated disposable labware (e.g., pipette tips, contaminated gloves) in a clearly labeled, sealable container.
-
Liquid Waste : If the compound is in a solvent, collect it in a designated liquid waste container. Do not mix aqueous and organic solvent waste streams unless your institution's guidelines permit it.
-
Avoid Overfilling : Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills.[12]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical safety and regulatory requirement. The label provides essential information for everyone who will handle the container.
-
Label Contents : The label must be securely affixed to the container and include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid " (no formulas or abbreviations).[12]
-
A clear indication of the hazards (e.g., "Irritant," "Potential Reproductive Toxin").
-
The date accumulation started (the day the first drop of waste entered the container).
-
Your name and laboratory information.
-
Step 4: Safe Interim Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Location : The storage area should be in a well-ventilated location, away from general lab traffic.
-
Segregation : Store the container with compatible chemicals. Specifically, keep it away from strong oxidizing agents and strong acids.[7]
-
Secondary Containment : Place the waste container in a secondary containment bin to catch any potential leaks.
Step 5: Final Disposal Arrangement
The final and only acceptable disposal method for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Procedure : Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Disposal Technology : The waste will likely be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] The most probable disposal method for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products.[4]
-
DO NOT :
Emergency Procedure: Spill Management
In the event of a small spill, immediate and correct action can prevent a more serious incident.
-
Alert Personnel : Inform colleagues in the immediate area.
-
Isolate the Area : Prevent anyone from walking through the spill.
-
Wear PPE : Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain and Absorb : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[14]
-
Collect Waste : Carefully scoop the absorbed material and any remaining solid into your designated hazardous waste container.[14]
-
Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor or EHS department, following institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid waste.
Caption: Workflow for the safe disposal of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
